molecular formula C17H21NO5S B555162 beta-Alanine Benzyl Ester p-Toluenesulfonate CAS No. 27019-47-2

beta-Alanine Benzyl Ester p-Toluenesulfonate

Cat. No.: B555162
CAS No.: 27019-47-2
M. Wt: 351.4 g/mol
InChI Key: FRHWYVGCFUQMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Alanine Benzyl Ester p-Toluenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C17H21NO5S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHWYVGCFUQMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542368
Record name 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27019-47-2
Record name 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: β-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of β-alanine benzyl ester p-toluenesulfonate. This compound serves as a valuable building block in peptide synthesis and other areas of medicinal chemistry. This document details its characteristic spectroscopic data, a reliable synthesis protocol, and visual representations of its synthesis and structure-spectrum correlations.

Disclaimer: Due to the limited availability of publicly accessible experimental spectra, the spectroscopic data presented in this guide are predicted based on established principles of NMR, IR, and mass spectrometry, and analysis of structurally related compounds.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for β-alanine benzyl ester p-toluenesulfonate.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.48d2HAr-H (Toluenesulfonate, ortho to -SO₃)
~7.35m5HAr-H (Benzyl)
~7.12d2HAr-H (Toluenesulfonate, ortho to -CH₃)
~5.15s2H-O-CH ₂-Ph
~3.10t2HH ₂N⁺-CH ₂-
~2.80t2H-CH ₂-C(O)O-
~2.29s3HAr-CH

d = doublet, t = triplet, m = multiplet, s = singlet

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~171.5C =O (Ester)
~145.2Ar-C (Toluenesulfonate, attached to -SO₃)
~138.0Ar-C (Toluenesulfonate, attached to -CH₃)
~136.1Ar-C (Benzyl, ipso)
~128.8Ar-C H (Benzyl)
~128.4Ar-C H (Benzyl)
~128.2Ar-C H (Toluenesulfonate)
~125.5Ar-C H (Toluenesulfonate)
~65.8-O-C H₂-Ph
~35.7H₂N⁺-C H₂-
~31.2-C H₂-C(O)O-
~20.8Ar-C H₃
Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1735StrongC=O Stretch (Ester)
~1600, ~1495MediumAromatic C=C Stretch
~1220, ~1160StrongS=O Stretch (Sulfonate)
~1120StrongC-O Stretch (Ester)
~1030, ~1010StrongS-O Stretch (Sulfonate)
Table 4: Predicted Mass Spectrometry (MS) Data (ESI+)
m/zInterpretation
180.10[M+H]⁺ of free β-alanine benzyl ester
173.05[M]⁺ of p-toluenesulfonic acid
91.05[C₇H₇]⁺ (Tropylium ion from benzyl group)

Experimental Protocols

The synthesis of β-alanine benzyl ester p-toluenesulfonate is typically achieved through a Fischer-Speier esterification.[1][2] This method involves the acid-catalyzed reaction of β-alanine with benzyl alcohol.

Synthesis of β-Alanine Benzyl Ester p-Toluenesulfonate

Materials:

  • β-Alanine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Diethyl ether

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add β-alanine (1.0 eq.), p-toluenesulfonic acid monohydrate (1.1 eq.), benzyl alcohol (3.0 eq.), and toluene (as the azeotroping solvent).

  • Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (usually 4-8 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the toluene solution under reduced pressure using a rotary evaporator.

  • Add an excess of diethyl ether to the concentrated solution to precipitate the product.

  • Collect the white solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield β-alanine benzyl ester p-toluenesulfonate.

Visualizations

Synthesis Workflow

G Synthesis of β-Alanine Benzyl Ester p-Toluenesulfonate cluster_reactants Reactants cluster_process Process cluster_product Product beta_alanine β-Alanine reflux Reflux in Toluene (Fischer-Speier Esterification) beta_alanine->reflux benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reflux p_toluenesulfonic_acid p-Toluenesulfonic Acid p_toluenesulfonic_acid->reflux workup Workup (Precipitation with Diethyl Ether) reflux->workup product β-Alanine Benzyl Ester p-Toluenesulfonate workup->product

Caption: Synthesis workflow for β-alanine benzyl ester p-toluenesulfonate.

Structure-Spectrum Correlation

G Structure-Spectrum Correlation cluster_structure β-Alanine Benzyl Ester p-Toluenesulfonate cluster_data Expected Spectroscopic Signals mol H_NMR ¹H NMR: - Aromatic protons (~7.1-7.5 ppm) - Benzyl CH₂ (~5.15 ppm) - Aliphatic CH₂ (~2.8-3.1 ppm) - Methyl (~2.29 ppm) mol->H_NMR ¹H NMR C_NMR ¹³C NMR: - Carbonyl (~171.5 ppm) - Aromatic carbons (~125-145 ppm) - Benzyl CH₂ (~65.8 ppm) - Aliphatic CH₂ (~31-36 ppm) - Methyl (~20.8 ppm) mol->C_NMR ¹³C NMR IR IR: - C=O stretch (~1735 cm⁻¹) - S=O stretch (~1220, 1160 cm⁻¹) - C-O stretch (~1120 cm⁻¹) mol->IR IR

Caption: Correlation of structure with expected spectroscopic signals.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of β-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of β-alanine benzyl ester p-toluenesulfonate. This compound is a common salt form of the benzyl ester of β-alanine, often used in peptide synthesis and other applications within pharmaceutical and chemical research. A thorough understanding of its spectral characteristics is essential for identity confirmation, purity assessment, and quality control.

Chemical Structure and Proton Environments

β-Alanine benzyl ester p-toluenesulfonate is an organic salt composed of the β-alanine benzyl ester cation and the p-toluenesulfonate (tosylate) anion. The structure and assignment of the different proton environments are crucial for the interpretation of the ¹H NMR spectrum.

Caption: Molecular structure of β-alanine benzyl ester p-toluenesulfonate with proton assignments.

Predicted ¹H NMR Spectral Data

Assignment Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
a-CH₂-N⁺H₃~ 3.1 - 3.3t~ 6.5 - 7.02H
b-CH₂-C=O~ 2.7 - 2.9t~ 6.5 - 7.02H
c-O-CH₂-Ph~ 5.1 - 5.2s-2H
d-C₆H₅ (benzyl)~ 7.3 - 7.4m-5H
e, f-C₆H₄- (tosyl)7.48 (d), 7.11 (d)d, d~ 8.02H, 2H
g-CH₃ (tosyl)2.29s-3H
-N⁺H₃~ 8.0 - 8.3br s-3H

Disclaimer: The chemical shifts and coupling constants presented in this table are predicted values based on the analysis of similar structures and the constituent ions of the salt. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of β-alanine benzyl ester p-toluenesulfonate.

3.1. Materials and Equipment

  • β-Alanine benzyl ester p-toluenesulfonate sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8% D

  • NMR tube (5 mm diameter)

  • Volumetric flask and pipette

  • NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

  • Accurately weigh approximately 10-20 mg of β-alanine benzyl ester p-toluenesulfonate.

  • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

3.3. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

Parameter Recommended Value
Solvent DMSO-d₆
Temperature 298 K (25 °C)
Pulse Program Standard single-pulse (e.g., zg30 on Bruker)
Spectral Width ~16 ppm (e.g., -2 to 14 ppm)
Number of Scans 16 to 64 (depending on sample concentration)
Relaxation Delay (d1) 2-5 seconds
Acquisition Time ~ 2-4 seconds

3.4. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for spectral analysis and the general experimental workflow for acquiring the ¹H NMR spectrum.

G Logical Workflow for ¹H NMR Spectral Analysis A Obtain ¹H NMR Spectrum B Identify Solvent and Reference Peaks A->B C Analyze Chemical Shifts (δ) B->C G Assign Peaks to Protons C->G D Determine Multiplicity (s, d, t, m) D->G E Measure Coupling Constants (J) E->G F Calculate Integration Values F->G H Confirm Molecular Structure G->H

Caption: A logical workflow for the analysis of a ¹H NMR spectrum.

G Experimental Workflow for ¹H NMR Acquisition A Sample Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Spectrometer Setup C->D E Data Acquisition (FID) D->E F Data Processing E->F G Spectral Analysis F->G

Solubility of beta-Alanine Benzyl Ester p-Toluenesulfonate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of β-alanine benzyl ester p-toluenesulfonate in organic solvents. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound could be identified. This document, therefore, focuses on providing the available qualitative solubility information, a detailed, generalized experimental protocol for determining the solubility of organic salts, and a logical workflow for this experimental process. This guide is intended to equip researchers with the necessary information to assess the solubility of β-alanine benzyl ester p-toluenesulfonate and structurally related compounds in a laboratory setting.

Introduction

β-Alanine benzyl ester p-toluenesulfonate is a salt commonly used as an intermediate in the synthesis of peptides and other pharmaceutical compounds.[1] Its solubility in various organic solvents is a critical parameter for its use in synthesis, purification, and formulation development. Understanding the solubility behavior is essential for designing efficient reaction conditions, developing crystallization processes, and formulating drug products. This guide provides an overview of the known solubility characteristics and a practical framework for its experimental determination.

Solubility Data

A thorough search of scientific databases and literature did not yield any specific quantitative solubility data for β-alanine benzyl ester p-toluenesulfonate in organic solvents. The following section summarizes the available qualitative information.

Qualitative Solubility Information

Information on the solubility of β-alanine benzyl ester p-toluenesulfonate is limited. One source describes its solubility in hot water as resulting in a "very faint turbidity".[2]

For a structurally similar compound, L-alanine benzyl ester p-toluenesulfonate , qualitative solubility data is available, indicating that it is soluble in Dimethyl Sulfoxide (DMSO) and Methanol .[] This suggests that β-alanine benzyl ester p-toluenesulfonate may also exhibit solubility in polar aprotic and polar protic solvents. The unique properties of DL-Alanine benzyl ester 4-toluenesulfonate salt, a related compound, are noted to enhance its solubility and stability in various solvents.[4]

Given the absence of concrete data, experimental determination of the solubility of β-alanine benzyl ester p-toluenesulfonate in a range of organic solvents is necessary for any research or development activities.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of an organic salt like β-alanine benzyl ester p-toluenesulfonate in an organic solvent. This protocol is based on the widely accepted shake-flask method.[5][6][7]

Principle

The shake-flask method is considered the gold standard for determining equilibrium solubility.[8] It involves creating a saturated solution of the compound in a specific solvent by allowing an excess of the solid to equilibrate with the solvent over a defined period. The concentration of the dissolved solute in the supernatant is then measured, typically using High-Performance Liquid Chromatography (HPLC).[9]

Materials and Equipment
  • β-Alanine Benzyl Ester p-Toluenesulfonate (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • HPLC column appropriate for the analyte

  • Mobile phase solvents

Procedure

3.3.1. Preparation of Saturated Solutions

  • Accurately weigh an excess amount of β-alanine benzyl ester p-toluenesulfonate into a series of vials. The excess solid should be clearly visible.

  • Add a known volume of the desired organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

  • Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[9] The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[9]

3.3.2. Sample Collection and Preparation

  • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette.

  • Filter the supernatant through a syringe filter to remove any undissolved solid particles.[10]

  • Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase or a solvent in which the compound is freely soluble) to a concentration within the calibration range of the analytical method.

3.3.3. Quantification by HPLC

  • Prepare a series of standard solutions of β-alanine benzyl ester p-toluenesulfonate of known concentrations.

  • Develop a suitable HPLC method for the analysis of the compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.[10]

  • Inject the diluted sample solutions into the HPLC system.

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess solute B Add known volume of solvent A->B C Seal vials B->C D Shake at constant temperature (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H J Determine concentration H->J I Generate calibration curve I->J K Calculate solubility J->K

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

An In-depth Technical Guide to beta-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 27019-47-2

This technical guide provides a comprehensive overview of beta-alanine benzyl ester p-toluenesulfonate, a key intermediate for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a protected amino acid building block.

Chemical and Physical Properties

This compound is a white to pale yellow solid, utilized primarily in organic synthesis.[1][2][3] The p-toluenesulfonate (tosylate) salt enhances the stability and handling of the beta-alanine benzyl ester.[4] Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 27019-47-2[1][2][5]
Molecular Formula C₁₀H₁₃NO₂·C₇H₈O₃S[4]
Molecular Weight 351.42 g/mol [4][5]
Appearance White to very pale yellow powder/solid[2][3]
Melting Point 137-141 °C[4]
Purity ≥98% (HPLC)[4]
Storage Conditions 0-8°C[4]

Synthesis and Purification

The primary method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of beta-alanine with benzyl alcohol, using p-toluenesulfonic acid as both the catalyst and the salt-forming agent. The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.

Fischer_Speier_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products beta-Alanine β-Alanine Protonation Protonation of Carbonyl beta-Alanine->Protonation Benzyl_Alcohol Benzyl Alcohol Nucleophilic_Attack Nucleophilic Attack by Benzyl Alcohol Benzyl_Alcohol->Nucleophilic_Attack p-TsOH p-Toluenesulfonic Acid (Catalyst) p-TsOH->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Water_Elimination Water Elimination Tetrahedral_Intermediate->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water (byproduct) Water_Elimination->Water Product_Salt β-Alanine Benzyl Ester p-Toluenesulfonate Deprotonation->Product_Salt

Figure 1: Fischer-Speier Esterification Mechanism
Experimental Protocol: Synthesis

This protocol is a representative procedure based on the Fischer-Speier esterification of amino acids.

Materials:

  • beta-Alanine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add beta-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (3.0 eq), and toluene (sufficient to suspend the reactants).

  • Heat the mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, typically for 4-8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene and excess benzyl alcohol under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a viscous oil or solid.

Experimental Protocol: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (0-4°C) to facilitate complete crystallization.

  • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

  • Dry the purified product under vacuum to yield this compound as a white crystalline solid.

Analytical Data

The identity and purity of this compound are confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference(s)
7.79d2HAromatic (tosyl)[6]
7.73d2HAromatic (tosyl)[6]
7.29 - 7.23m5HAromatic (benzyl)[6]
7.06d2HAromatic (tosyl)[6]
4.97s2H-CH₂- (benzyl)[6]
3.12t2H-CH₂- (β-carbon)[6]
2.66t2H-CH₂- (α-carbon)[6]
2.28s3H-CH₃ (tosyl)[6]

¹³C NMR (Carbon-13) Spectrum (Predicted)

The following are predicted chemical shifts based on the structure and data from analogous compounds.

Chemical Shift (ppm)Assignment
~171.0C=O (ester)
~144.0Aromatic C-S (tosyl)
~141.0Aromatic C-CH₃ (tosyl)
~135.5Aromatic C (benzyl, ipso)
~129.5Aromatic CH (tosyl)
~128.5Aromatic CH (benzyl)
~128.0Aromatic CH (benzyl)
~126.0Aromatic CH (tosyl)
~67.0-CH₂- (benzyl)
~35.0-CH₂- (β-carbon)
~33.0-CH₂- (α-carbon)
~21.0-CH₃ (tosyl)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present in the molecule.

Peak Position (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1735StrongC=O stretch (ester)
~1600, ~1495Medium-StrongAromatic C=C stretch
~1220, ~1160StrongS=O stretch (sulfonate)
~1120StrongC-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum would likely show the molecular ion of the free base (beta-alanine benzyl ester) after the loss of p-toluenesulfonic acid.

m/z ValueInterpretation
180.09[M+H]⁺ of beta-alanine benzyl ester (C₁₀H₁₃NO₂)
108.06[C₇H₈O]⁺ fragment (benzyl alcohol)
91.05[C₇H₇]⁺ fragment (tropylium ion)

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of peptides and other biologically active molecules.[4] The benzyl ester protects the carboxylic acid functionality of beta-alanine, while the tosylate salt of the amino group provides a stable, crystalline solid that is easy to handle and store.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is used in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and development for creating custom peptides. In SPPS, the protected amino acid is coupled to a growing peptide chain that is anchored to a solid resin support. The benzyl ester group is a common protecting group for the C-terminus or the side chains of acidic amino acids.

SPPS_Workflow cluster_setup Setup cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Solid Support (Resin) First_AA Attach First Protected Amino Acid to Resin Resin->First_AA Deprotection N-α-Deprotection (e.g., remove Fmoc/Boc) First_AA->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Couple Next Protected Amino Acid (e.g., β-Alanine Benzyl Ester p-TsOH) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Next Cycle Cleavage Cleavage from Resin & Global Deprotection Washing2->Cleavage Final Cycle Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Figure 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

The benzyl ester protecting group is typically stable to the conditions used for the removal of temporary N-terminal protecting groups (like Fmoc or Boc) during the stepwise elongation of the peptide chain. It is usually removed at the final stage of the synthesis during the cleavage of the peptide from the solid support, often using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 27019-47-2) is a crucial intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis. Its stability as a crystalline solid and the utility of the benzyl ester as a protecting group make it a valuable reagent for researchers and drug development professionals. This guide has provided a comprehensive overview of its properties, synthesis, analytical characterization, and applications to support its effective use in the laboratory.

References

Unveiling the Molecular Weight of beta-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the molecular composition and weight of a key compound in pharmaceutical research.

For researchers and professionals in the field of drug development, a precise understanding of the chemical properties of compounds is paramount. This technical guide provides a detailed breakdown of the molecular weight of beta-Alanine Benzyl Ester p-Toluenesulfonate, a compound of interest in various research applications.

Molecular Composition and Weight

The molecular weight of this compound is determined by the sum of the atomic weights of its constituent elements, derived from the molecular formulas of its two core components: beta-Alanine Benzyl Ester and p-Toluenesulfonic acid.

The molecular formula for beta-Alanine Benzyl Ester is C10H14NO2.[1] The molecular formula for p-Toluenesulfonic acid is C7H8O3S.[2][3] The combination of these two molecules forms the salt, this compound. Therefore, the molecular formula for the final compound is the sum of these two formulas: C17H21NO5S .

To calculate the molecular weight, the atomic weights of each element are multiplied by the number of atoms present in the molecule and then summed. The atomic weights used for this calculation are:

  • Carbon (C): 12.01 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.01 g/mol

  • Oxygen (O): 16.00 g/mol

  • Sulfur (S): 32.07 g/mol

Based on the molecular formula C17H21NO5S, the molecular weight is calculated as follows:

(17 * 12.01) + (21 * 1.008) + (1 * 14.01) + (5 * 16.00) + (1 * 32.07) = 351.43 g/mol

This calculated molecular weight is a critical parameter for a variety of experimental and developmental procedures.

Quantitative Data Summary

For clarity and ease of comparison, the molecular data is summarized in the table below.

ComponentMolecular FormulaMolecular Weight ( g/mol )
beta-Alanine Benzyl EsterC10H14NO2179.22
p-Toluenesulfonic acidC7H8O3S172.20
This compound C17H21NO5S 351.43

Logical Relationship Diagram

The formation of this compound from its constituent parts can be visualized as a straightforward combination.

beta-Alanine Benzyl Ester beta-Alanine Benzyl Ester This compound This compound beta-Alanine Benzyl Ester->this compound + p-Toluenesulfonic acid p-Toluenesulfonic acid p-Toluenesulfonic acid->this compound +

Formation of the salt from its components.

This guide provides the foundational molecular weight information for this compound, essential for any researcher working with this compound. Further in-depth analysis would require detailed experimental protocols for synthesis and characterization, which are beyond the scope of this initial technical summary.

References

An In-depth Technical Guide to the Synthesis of beta-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of beta-alanine benzyl ester p-toluenesulfonate, a key intermediate in peptide synthesis and various pharmaceutical applications.[1] This document details the core synthesis mechanism, provides structured quantitative data, outlines a detailed experimental protocol, and visualizes the reaction pathway and a relevant biological signaling pathway.

Core Synthesis Mechanism: Fischer-Speier Esterification

The primary method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the esterification of beta-alanine with benzyl alcohol, using p-toluenesulfonic acid (p-TsOH) as the catalyst.[2][3] The reaction is reversible, and to drive the equilibrium toward the formation of the ester, the water byproduct is typically removed through azeotropic distillation.[2][3]

The mechanism proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The p-toluenesulfonic acid protonates the carbonyl oxygen of beta-alanine, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product.

The p-toluenesulfonate salt of the beta-alanine benzyl ester is then typically isolated.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of amino acid benzyl ester p-toluenesulfonates, based on protocols for similar amino acids due to the limited availability of a detailed protocol specifically for beta-alanine. The data for L-alanine benzyl ester p-toluenesulfonate is used as a representative example.

ParameterValueNotesReference
Reactants
Amino Acid (beta-Alanine)1.0 eqLimiting reagent.Inferred
Benzyl Alcohol1.5 - 5.0 eqUsed in excess to drive the reaction.[3]
p-Toluenesulfonic Acid Monohydrate1.05 - 1.2 eqCatalyst and forms the tosylate salt.[3]
Solvent
Toluene or Cyclohexane-Used for azeotropic removal of water.[3]
Reaction Conditions
TemperatureReflux (approx. 110-140 °C)Depends on the solvent used.Inferred
Reaction Time3 - 6 hoursMonitored by TLC.Inferred
Yield
Isolated Yield85 - 95%Varies based on specific conditions and purification.Inferred from similar syntheses
Purification
Recrystallization SolventEthyl acetate / HexaneFor purification of the final product.Inferred

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures for similar amino acid esters.

Materials:

  • beta-Alanine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (or cyclohexane)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add beta-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and a sufficient amount of toluene to suspend the reactants.

  • Addition of Benzyl Alcohol: Add benzyl alcohol (3.0 eq) to the reaction mixture.

  • Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a white to off-white solid.

Visualizations

Synthesis Mechanism and Workflow

The following diagrams illustrate the Fischer-Speier esterification mechanism for the synthesis of this compound and a general experimental workflow.

Synthesis_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products reactant reactant intermediate intermediate product product catalyst catalyst arrow_label arrow_label beta_alanine beta-Alanine activated_carbonyl Protonated Carbonyl beta_alanine->activated_carbonyl + H+ (from p-TsOH) benzyl_alcohol Benzyl Alcohol tetrahedral_intermediate Tetrahedral Intermediate pTsOH p-TsOH activated_carbonyl->tetrahedral_intermediate + Benzyl Alcohol water_elimination Water Elimination tetrahedral_intermediate->water_elimination Proton Transfer ester_tosylate beta-Alanine Benzyl Ester p-Toluenesulfonate water_elimination->ester_tosylate - H2O, - H+ water Water

Caption: Fischer-Speier esterification mechanism for beta-alanine.

Experimental_Workflow step step process process output output start Start reactants Combine beta-Alanine, Benzyl Alcohol, p-TsOH in Toluene start->reactants reflux Heat to Reflux with Dean-Stark Trap reactants->reflux workup Aqueous Work-up (NaHCO3, Brine) reflux->workup drying Dry Organic Layer (MgSO4) workup->drying concentration Concentrate in vacuo drying->concentration purification Recrystallization (Ethyl Acetate/Hexane) concentration->purification product Pure beta-Alanine Benzyl Ester p-Toluenesulfonate purification->product end End product->end

Caption: Experimental workflow for the synthesis and purification.
Relevant Biological Signaling Pathway

Beta-alanine is a precursor to carnosine (β-alanyl-L-histidine), a dipeptide with various physiological roles, including antioxidant and anti-inflammatory effects.[4] Carnosine has been shown to modulate several signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5] Beta-alanine itself is also recognized as a neurotransmitter, interacting with GABA and glycine receptors.[6][7][8][9]

The following diagram illustrates the influence of carnosine on the PI3K/Akt signaling pathway.

Signaling_Pathway molecule molecule protein protein process process effect effect carnosine Carnosine (from beta-Alanine) pi3k PI3K carnosine->pi3k Activates akt Akt pi3k->akt Activates nrf2 Nrf2 akt->nrf2 Promotes Nuclear Translocation are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_response Increased Antioxidant Gene Expression are->antioxidant_response Leads to

Caption: Carnosine's influence on the PI3K/Akt/Nrf2 signaling pathway.

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a robust and efficient method for producing this valuable building block for peptide synthesis and drug discovery. By understanding the reaction mechanism, optimizing reaction conditions, and employing appropriate purification techniques, researchers can reliably obtain high yields of the desired product. Furthermore, the biological significance of beta-alanine and its derivatives, such as carnosine, in modulating key cellular signaling pathways underscores the importance of this compound in biomedical research.

References

The Pivotal Role of p-Toluenesulfonate in the Chemistry and Application of beta-Alanine Benzyl Ester Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of beta-Alanine Benzyl Ester p-Toluenesulfonate, a key intermediate in pharmaceutical and peptide synthesis. The document elucidates the critical role of the p-toluenesulfonate (tosylate) group in enhancing the stability, solubility, and utility of the beta-alanine benzyl ester moiety. Detailed experimental protocols for its synthesis, comprehensive quantitative data, and an exploration of its relevance in drug development, including the biological significance of the beta-alanine scaffold, are presented.

Introduction

This compound is a salt composed of the benzyl ester of beta-alanine and p-toluenesulfonic acid. The formation of this salt is a strategic chemical modification that confers desirable physicochemical properties to the beta-alanine benzyl ester, which is a valuable building block in the synthesis of peptides and other biologically active molecules. The presence of the tosylate counterion is instrumental in transforming the often-unstable free ester into a stable, crystalline solid that is easier to handle, purify, and store. This guide will delve into the multifaceted role of the p-toluenesulfonate component and provide practical information for the laboratory professional.

Chemical and Physical Properties

The compound is a white to cream-colored crystalline powder.[1] Key quantitative data are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₇H₂₁NO₅S[2]
Molecular Weight 351.42 g/mol [2][3]
CAS Number 27019-47-2[3][4]
Melting Point 138-139 °C
Appearance White to cream powder[1]
Purity ≥98%[4]
Solubility Soluble in DMSO and Methanol

The Role of the p-Toluenesulfonate Counterion

The p-toluenesulfonate (tosylate) anion plays a crucial role in the utility of this compound. Its primary functions are to act as a counterion for salt formation, thereby improving the compound's stability and handling properties.

p-Toluenesulfonic acid is a strong organic acid, making it an excellent choice for forming salts with basic compounds like the amino group of beta-alanine benzyl ester.[5][6] This acid-base reaction results in a stable salt, which is typically a crystalline solid. This is in contrast to the free base form of the ester, which may be an oil or an unstable solid.

The tosylate group enhances the stability of the ester by protecting the amino group from participating in unwanted side reactions. Furthermore, the salt form generally exhibits improved solubility in certain organic solvents, which is advantageous for subsequent synthetic steps.

G Role of p-Toluenesulfonate (Tosylate) cluster_2 This compound (Salt) free_base Unstable Oil/Solid Prone to side reactions salt Stable Crystalline Solid Improved Handling Enhanced Solubility free_base->salt Salt Formation ptsa Strong Organic Acid ptsa->salt

Figure 1. The formation of the stable tosylate salt.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of amino acid benzyl ester p-toluenesulfonate salts is the Fischer-Speier esterification. This method involves the direct esterification of the amino acid with benzyl alcohol using p-toluenesulfonic acid as both a catalyst and the salt-forming agent. A variant of this method utilizes microwave irradiation to accelerate the reaction.[7]

Materials:

  • beta-Alanine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (or another suitable azeotroping agent)

  • Diethyl ether (for precipitation)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add beta-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (excess).

  • Add a sufficient amount of toluene to the flask to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess benzyl alcohol and toluene under reduced pressure.

  • The resulting residue is the crude this compound.

  • For purification, the crude product can be triturated with or precipitated from a suitable solvent system, such as by the addition of diethyl ether, to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

G Synthesis Workflow reagents beta-Alanine Benzyl Alcohol p-Toluenesulfonic Acid reflux Reflux with Azeotropic Water Removal reagents->reflux workup Solvent Removal (Reduced Pressure) reflux->workup purification Precipitation/Crystallization (e.g., with Diethyl Ether) workup->purification product beta-Alanine Benzyl Ester p-Toluenesulfonate (Pure) purification->product

Figure 2. General workflow for the synthesis of this compound.

Spectroscopic Data

  • Aromatic protons of the benzyl and tosyl groups.

  • The methylene protons of the benzyl ester.

  • The methyl protons of the tosyl group.

  • The protons of the beta-alanine backbone.

Similarly, the IR spectrum is expected to show characteristic peaks for:

  • N-H stretching of the ammonium salt.

  • C=O stretching of the ester.

  • S=O stretching of the sulfonate group.

  • Aromatic C-H and C=C stretching.

Role in Drug Development and Signaling Pathways

This compound serves as a protected form of beta-alanine, which is a naturally occurring beta-amino acid with significant biological roles. The incorporation of beta-amino acids into peptides is a strategy to create analogues with enhanced proteolytic stability and modified conformational properties.[8]

The biological activity of peptides containing beta-alanine can be diverse, including antimicrobial and cell-penetrating activities.[8] The beta-alanine moiety can influence the secondary structure of peptides, leading to novel therapeutic properties.[9]

Furthermore, beta-alanine itself is a precursor to carnosine, a dipeptide with antioxidant and pH-buffering capabilities in muscle and other tissues.[10] Supplementation with beta-alanine has been shown to increase carnosine levels, which can enhance athletic performance by reducing muscle fatigue.[10][11] Animal studies also suggest potential benefits of beta-alanine in improving vascular function, reducing oxidative stress, and exerting anti-tumor and neuroprotective effects.[10]

From a drug development perspective, using this compound allows for the controlled incorporation of the beta-alanine scaffold into larger molecules. Once incorporated and deprotected, the beta-alanine residue can impart its beneficial properties to the parent molecule.

G Relevance in Drug Development start beta-Alanine Benzyl Ester p-Toluenesulfonate peptide_synthesis Peptide Synthesis start->peptide_synthesis deprotection Deprotection start->deprotection Direct Use peptide_synthesis->deprotection biologically_active_peptide Biologically Active beta-Alanine Containing Peptide deprotection->biologically_active_peptide carnosine_synthesis Carnosine Synthesis Precursor deprotection->carnosine_synthesis neurotransmission Neurotransmitter Activity deprotection->neurotransmission therapeutic_effects Therapeutic Effects (e.g., Antioxidant, pH buffering) biologically_active_peptide->therapeutic_effects carnosine_synthesis->therapeutic_effects neurotransmission->therapeutic_effects

Figure 3. The role of this compound in the development of bioactive molecules.

Conclusion

This compound is a critically important chemical entity for the synthesis of complex peptides and pharmaceutical agents. The p-toluenesulfonate counterion imparts significant advantages in terms of stability, crystallinity, and handling, making it a superior alternative to the free base of the ester. Its application in drug development is underscored by the unique and beneficial properties of the beta-alanine scaffold, which can enhance the biological activity and stability of therapeutic molecules. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of beta-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of beta-Alanine Benzyl Ester p-Toluenesulfonate, a key reagent in pharmaceutical development and biochemical research.

Physical Appearance

This compound is a solid compound at room temperature. Its appearance is consistently described as a crystalline powder. The color is typically white, although it can range to cream or very pale yellow[1][2].

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below. This data is crucial for handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂·C₇H₈O₃S[3]
Molecular Weight 351.4 g/mol [3][4]
Melting Point 114-116 °C[]
137-141 °C[3]
138-139 °C[6][7]
Boiling Point 256.5°C at 760mmHg[]
Solubility Soluble in DMSO, Methanol[]
Purity (Typical) ≥ 98% (HPLC)[2][3]
CAS Number 27019-47-2[1][2][3]

Experimental Protocols

The primary application of this compound is as a protected amino acid derivative in peptide synthesis and as an intermediate in the synthesis of bioactive molecules[3][].

1. Synthesis: Fischer-Speier Esterification

A common method for the synthesis of amino acid benzyl esters, including the beta-alanine variant, is the Fischer-Speier esterification[8].

  • Reaction: The amino acid (beta-alanine) is reacted with benzyl alcohol in the presence of p-toluenesulfonic acid.

  • Solvent: A solvent that forms an azeotrope with water, such as toluene, is used to drive the reaction to completion by removing the water byproduct[8].

  • Purification: The product, this compound salt, is often precipitated by the addition of a non-polar solvent like diethyl ether[8].

  • Alternative Method: A microwave-assisted synthesis has also been described, offering a more rapid and efficient alternative[9].

2. Quality Control and Analysis

The purity and identity of this compound are typically confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with typical specifications being ≥98%[3][].

  • Aqueous Acid-Base Titration: This method can be employed to assay the compound, with an expected range of ≥97.5 to ≤102.5%[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the compound[10].

Application Workflow: Peptide Synthesis

This compound serves as a crucial building block in solid-phase peptide synthesis. The benzyl ester group protects the carboxylic acid terminus of the beta-alanine, while the tosylate salt form improves its handling and stability. The following diagram illustrates its general workflow in peptide synthesis.

PeptideSynthesisWorkflow cluster_reagents Reagents cluster_process Synthesis Cycle beta_alanine beta-Alanine Benzyl Ester p-Toluenesulfonate coupling 2. Coupling of beta-Alanine beta_alanine->coupling resin Solid Support Resin deprotection1 1. Deprotection of Resin resin->deprotection1 coupling_agent Coupling Agent coupling_agent->coupling deprotection_agent Deprotection Agent deprotection_agent->deprotection1 deprotection2 3. Deprotection of Amino Group deprotection_agent->deprotection2 deprotection1->coupling coupling->deprotection2 elongation 4. Chain Elongation deprotection2->elongation cleavage 5. Cleavage from Resin elongation->cleavage Repeat Steps 2-3 final_peptide Final Peptide cleavage->final_peptide

Caption: Workflow of this compound in peptide synthesis.

References

Methodological & Application

Synthesis of beta-Alanine Benzyl Ester p-Toluenesulfonate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of beta-alanine benzyl ester p-toluenesulfonate, a crucial intermediate in pharmaceutical and biochemical research. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used method for the preparation of amino acid esters. Additionally, considerations for a microwave-assisted synthesis are discussed as a potential alternative for accelerated reaction times. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and a visual representation of the synthetic workflow.

Introduction

This compound serves as a key building block in the synthesis of peptides and other biologically active molecules.[1] The presence of the p-toluenesulfonate (tosylate) salt improves the compound's stability and handling properties, making it an ideal intermediate for further chemical modifications. The benzyl ester acts as a protecting group for the carboxylic acid functionality of beta-alanine, which can be readily removed under mild hydrogenolysis conditions. This protocol details the synthesis via Fischer-Speier esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and typical purity specifications for the final product is provided in the table below.

ParameterValueReference
Molecular Formula C₁₇H₂₁NO₅SPubChem
Molecular Weight 351.42 g/mol [2]
Appearance White to off-white or pale yellow solid/powder[3][4]
Purity (HPLC) ≥98.0%[3]
CAS Number 27019-47-2[3][4]

Synthetic Workflow

The synthesis of this compound is achieved through the direct esterification of beta-alanine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The reaction proceeds by heating the mixture, typically with azeotropic removal of water to drive the equilibrium towards the product.

Synthesis_Workflow Reactants β-Alanine Benzyl Alcohol p-Toluenesulfonic Acid Toluene Reaction Reflux with Dean-Stark Trap Reactants->Reaction Heating Workup Cooling & Precipitation with Ether Reaction->Workup Reaction Completion Purification Filtration & Washing Workup->Purification Drying Drying under Vacuum Purification->Drying Product β-Alanine Benzyl Ester p-Toluenesulfonate Drying->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure based on the principles of Fischer-Speier esterification for amino acids.[5][6][7]

4.1. Materials and Equipment

  • beta-Alanine (1.0 eq)

  • Benzyl alcohol (3.0-5.0 eq)

  • p-Toluenesulfonic acid monohydrate (1.1 eq)

  • Toluene (or another suitable azeotroping solvent like cyclohexane)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum oven

4.2. Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add beta-alanine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and toluene. The volume of toluene should be sufficient to fill the Dean-Stark trap and suspend the reactants.

  • Esterification: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap, which typically takes several hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Slowly add the cooled reaction mixture to a stirred flask of diethyl ether. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of diethyl ether to remove any residual benzyl alcohol and other impurities.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

4.3. Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point Analysis: To compare with literature values.

Alternative Method: Microwave-Assisted Synthesis

A microwave-assisted approach can significantly reduce the reaction time for the synthesis of amino acid benzyl ester p-toluenesulfonates.[1]

5.1. General Considerations

  • The reaction is performed in a dedicated microwave reactor using a sealed vessel.

  • The same reactants (beta-alanine, benzyl alcohol, and p-toluenesulfonic acid) are used.

  • A solvent with a high dielectric constant is often preferred, although the reaction may also be performed under solvent-free conditions.

  • The reaction time is typically reduced from hours to minutes.

A detailed experimental protocol would need to be optimized for the specific microwave reactor being used, focusing on parameters such as temperature, pressure, and irradiation power.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toluene and diethyl ether are flammable; avoid open flames and sparks.

  • p-Toluenesulfonic acid is corrosive; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Fischer-Speier esterification provides a robust and reliable method for the synthesis of this compound. The protocol detailed in this application note can be readily implemented in a standard organic chemistry laboratory. For researchers seeking to accelerate the synthesis, microwave-assisted methods offer a promising alternative. The resulting product is a valuable intermediate for various applications in drug discovery and development.

References

Application Notes: β-Alanine Benzyl Ester p-Toluenesulfonate in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Alanine, a naturally occurring beta-amino acid, is a critical building block for various biologically active peptides and peptidomimetics. Its incorporation into peptide chains can induce specific secondary structures, such as γ-turns, and enhance metabolic stability by conferring resistance to proteolytic degradation.[1][2][3] This makes β-alanine-containing peptides attractive candidates in drug discovery and development. β-Alanine Benzyl Ester p-Toluenesulfonate is a convenient and stable starting material for introducing β-alanine into a peptide sequence during solution-phase peptide synthesis (SPPS). The benzyl ester provides robust protection for the C-terminal carboxylic acid, while the p-toluenesulfonate salt form ensures a stable, crystalline solid that is easy to handle and store.

This document provides detailed application notes and experimental protocols for the use of β-Alanine Benzyl Ester p-Toluenesulfonate in the solution-phase synthesis of dipeptides.

Principle of the Method

Solution-phase peptide synthesis is a classical and versatile method that remains indispensable for large-scale synthesis and for sequences that are challenging for solid-phase methodologies.[4] The strategy outlined here involves the coupling of an N-terminally protected α-amino acid (e.g., with a Boc or Fmoc group) to the free amino group of β-Alanine Benzyl Ester. The p-toluenesulfonate salt of the β-alanine derivative must first be neutralized in situ to liberate the nucleophilic free amine. The carboxylic acid of the N-protected amino acid is concurrently activated using a coupling agent to facilitate amide bond formation. Following the coupling reaction, the protected dipeptide is purified from the reaction mixture. Subsequent deprotection of the N-terminal protecting group and/or the C-terminal benzyl ester allows for further chain elongation or the isolation of the final peptide.

Key Advantages of β-Alanine Benzyl Ester p-Toluenesulfonate
  • Stability: The p-toluenesulfonate salt is a stable, crystalline solid, which simplifies weighing and handling compared to the free base, which may be an oil.

  • Carboxyl Protection: The benzyl ester provides effective protection for the carboxylic acid terminus. It is stable to the basic conditions used for Fmoc deprotection and the milder acidic conditions used for Boc deprotection, offering good orthogonality.[2]

  • Versatility: This building block is compatible with both major protecting group strategies in peptide synthesis (Boc/Bzl and Fmoc/tBu).

Experimental Protocols

Protocol 1: Synthesis of a Boc-Protected Dipeptide (e.g., Boc-L-Ala-β-Ala-OBzl)

This protocol describes the coupling of N-Boc-L-Alanine with β-Alanine Benzyl Ester p-Toluenesulfonate using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

  • β-Alanine Benzyl Ester p-Toluenesulfonate

  • Boc-L-Alanine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Neutralization of β-Alanine Benzyl Ester p-Toluenesulfonate:

    • Dissolve β-Alanine Benzyl Ester p-Toluenesulfonate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.1 equivalents) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 20-30 minutes to ensure complete neutralization and formation of the free amine.

  • Activation of Boc-L-Alanine:

    • In a separate flask, dissolve Boc-L-Alanine (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Add EDC (1.1 equivalents) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • To the activated Boc-L-Alanine solution (still at 0 °C), add the neutralized β-Alanine Benzyl Ester solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-L-Ala-β-Ala-OBzl.

Data Presentation
Peptide SequenceCoupling MethodN-Protecting GroupC-Protecting GroupTypical Yield (%)
Boc-Ala-Ala-OBzlDCC/HONSuBocBenzyl Ester~80
Boc-Dipeptide-OBzlEDC/HOBtBocBenzyl Ester75-90

Note: Yields are representative and can vary based on the specific amino acids, reaction conditions, and purification efficiency.

Protocol 2: Deprotection of the Protected Dipeptide

A. N-Terminal Boc Group Removal:

  • Dissolve the purified Boc-L-Ala-β-Ala-OBzl in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.

  • Stir the solution at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.

  • The resulting H-L-Ala-β-Ala-OBzl·TFA salt can be used in the next coupling step after neutralization.

B. C-Terminal Benzyl Ester Group Removal (Catalytic Hydrogenolysis):

  • Dissolve the protected or N-deprotected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through Celite to remove the catalyst and wash with the solvent.

  • Evaporate the solvent to yield the deprotected peptide.

Visualizations

Experimental Workflow for Dipeptide Synthesis

G cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Work-up and Purification Neutralization Neutralize β-Alanine Benzyl Ester p-Tosylate with DIPEA in DCM at 0°C Coupling Combine activated acid and free amine solutions. Stir for 12-24h at RT. Neutralization->Coupling Activation Activate Boc-L-Alanine with EDC/HOBt in DCM at 0°C Activation->Coupling Workup Aqueous Wash (HCl, NaHCO₃, Brine) Coupling->Workup Drying Dry with Na₂SO₄ Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification End Pure Boc-Dipeptide-OBzl Purification->End Start Start Start->Neutralization Start->Activation

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Logical Relationship of Protecting Groups

G cluster_N N-Terminal Protection cluster_C C-Terminal Protection Peptide N-Terminus Peptide Backbone C-Terminus Boc Boc (tert-Butoxycarbonyl) Boc->Peptide:f0 Protects Deprotection_Boc TFA / DCM Boc->Deprotection_Boc Removal Bzl Bzl (Benzyl Ester) Bzl->Peptide:f2 Protects Deprotection_Bzl H₂ / Pd-C Bzl->Deprotection_Bzl Removal

Caption: Orthogonality of Boc and Benzyl protecting groups.

References

Application Notes and Protocols for the Coupling of beta-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling reactions of beta-alanine benzyl ester p-toluenesulfonate, a key building block in the synthesis of peptides and peptidomimetics. This document outlines detailed experimental protocols for common coupling methods, presents quantitative data for various reaction conditions, and includes visualizations to clarify workflows and logical relationships in the synthetic process.

Introduction

This compound is a derivative of the non-proteinogenic amino acid beta-alanine, where the carboxylic acid is protected as a benzyl ester and the amino group is protonated as a p-toluenesulfonate salt. This protection strategy is advantageous in peptide synthesis as the benzyl ester is stable under various coupling conditions and can be selectively removed later. The p-toluenesulfonate salt form enhances the compound's stability and handling.

The critical step in utilizing this building block is the coupling of its amino group with the carboxylic acid of an N-protected amino acid or another carboxylic acid derivative. This requires the in-situ neutralization of the tosylate salt to liberate the free amine for the nucleophilic attack on the activated carboxyl group. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present in the coupling partner.

Data Presentation: Comparison of Coupling Reagents

The efficiency of the coupling reaction is highly dependent on the chosen reagents. The following table summarizes the performance of common coupling reagents suitable for the amidation of beta-alanine benzyl ester.

Coupling Reagent/AdditiveBaseTypical Solvent(s)Typical Reaction TimeTypical Yield (%)Key Advantages & Disadvantages
DCC / HOBt NMM or DIPEADCM, DMF, THF12 - 24 hours~85Advantages: Cost-effective, well-established.[1] Disadvantages: Forms insoluble dicyclohexylurea (DCU) byproduct which requires filtration; DCC is a potent allergen.[1]
EDC / HOBt NMM or DIPEADCM, DMF12 - 24 hoursGood to HighAdvantages: Water-soluble carbodiimide and urea byproduct, simplifying workup.[2] Disadvantages: Slower reaction times.[2]
HBTU / DIPEA DIPEADMF< 60 minutes>90Advantages: Fast, efficient, less racemization than carbodiimides alone.[2] Disadvantages: Can cause guanidinylation of the N-terminus if used in excess.[3]
HATU / DIPEA DIPEADMF< 30 minutes>95Advantages: Very fast, highly effective for difficult/hindered couplings, low racemization.[2] Disadvantages: Higher cost.[2]
PyBOP / DIPEA DIPEADMF, DCM< 60 minutes>90Advantages: Efficient, byproducts are generally less hazardous. Disadvantages: May require longer reaction times than HATU.

Note: Yields are estimations based on typical peptide couplings and may vary based on the specific substrates and reaction conditions.

Experimental Protocols

Herein are detailed protocols for the solution-phase coupling of an N-Boc-protected alpha-amino acid to this compound using common coupling reagents.

Protocol 1: Coupling using DCC/HOBt

This protocol describes a standard procedure for peptide bond formation using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

  • This compound (H-β-Ala-OBzl·TosOH)

  • N-Boc-protected amino acid (e.g., Boc-L-Alanine)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM or DIPEA (1.1 equivalents) dropwise to neutralize the tosylate salt and generate the free amine.

    • Stir the mixture at 0°C for 15-20 minutes.

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0°C in an ice bath.

    • Slowly add a solution of DCC (1.1 equivalents) in a minimal amount of anhydrous DCM to the mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.[1]

    • Allow the activation to proceed for 30 minutes at 0°C.[1]

  • Coupling Reaction:

    • To the activated carboxylic acid solution (still at 0°C), add the prepared free amine solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU.

    • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[1]

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude dipeptide by column chromatography on silica gel or by recrystallization.

Protocol 2: Coupling using HATU

This protocol is suitable for rapid and efficient couplings, and is particularly effective for sterically hindered substrates.

Materials:

  • This compound (H-β-Ala-OBzl·TosOH)

  • N-Boc-protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl) or 10% aqueous citric acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.2 equivalents) to the solution to neutralize the salt and provide the basic conditions for coupling. Stir for 15-20 minutes at room temperature.

    • In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Coupling Reaction:

    • Add the solution of the N-Boc-amino acid and HATU to the solution of the neutralized beta-alanine benzyl ester.

    • Stir the reaction at room temperature. The reaction is typically complete within 30-60 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 10% aqueous citric acid or 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships involved in the coupling reactions.

G cluster_prep Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification AminePrep Prepare Amine Component: Dissolve H-β-Ala-OBzl·TosOH & Neutralize with Base Coupling Peptide Bond Formation: Combine Activated Acid with Amine Component AminePrep->Coupling AcidPrep Prepare Acid Component: Dissolve N-Boc-Amino Acid & Coupling Additive (e.g., HOBt) Activation Activate Carboxyl Group: Add Coupling Reagent (e.g., DCC) at 0°C AcidPrep->Activation Activation->Coupling Filter Filter to Remove Urea Byproduct (if any) Coupling->Filter Wash Aqueous Workup: Wash with Acid, Base, & Brine Filter->Wash Purify Purify Dipeptide: Crystallization or Chromatography Wash->Purify End End Purify->End Start Start Start->AminePrep Start->AcidPrep

Caption: Workflow for Solution-Phase Peptide Coupling.

G CouplingReagent Choice of Coupling Reagent Carbodiimides Carbodiimides (DCC, EDC) CouplingReagent->Carbodiimides OniumSalts Onium Salts (HATU, HBTU, PyBOP) CouplingReagent->OniumSalts RacSuppression Racemization Suppression Carbodiimides->RacSuppression Requires Additive for Base Base Selection OniumSalts->Base Requires HOBt HOBt / HOAt Additives RacSuppression->HOBt StericHindrance Sterically Hindered Base (DIPEA) Base->StericHindrance NonNucleophilic Non-nucleophilic Base (NMM) Base->NonNucleophilic

Caption: Key Considerations for Coupling Reaction Setup.

References

Application Notes and Protocols: Deprotection of the Benzyl Ester in beta-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the benzyl ester group from beta-alanine benzyl ester p-toluenesulfonate to yield beta-alanine. The removal of the benzyl protecting group is a critical step in the synthesis of peptides and other derivatives of beta-alanine. The selection of an appropriate deprotection method is crucial to ensure a high yield and purity of the final product. The primary methods covered in this document are catalytic hydrogenolysis and acid-catalyzed hydrolysis.

Overview of Deprotection Methods

The benzyl ester is a commonly used protecting group for carboxylic acids due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, relatively mild conditions. The two most prevalent methods for the removal of the benzyl ester from this compound are:

  • Catalytic Hydrogenolysis: This is the most common and often the cleanest method for benzyl ester deprotection.[1] It involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2] A variation of this method is catalytic transfer hydrogenation , which utilizes a hydrogen donor, such as ammonium formate or formic acid, in place of hydrogen gas, offering a safer and more convenient alternative for standard laboratory setups.[1]

  • Acid-Catalyzed Cleavage: This method employs a strong acid, such as trifluoroacetic acid (TFA), to hydrolyze the benzyl ester.[1] It is a suitable alternative for substrates that may be sensitive to hydrogenation conditions, for instance, if they contain other reducible functional groups.

Data Presentation

The following tables summarize typical quantitative data for the deprotection of benzyl esters. While specific data for this compound is not extensively published, the presented data for analogous amino acid benzyl esters provide a strong reference for expected outcomes.

Table 1: Comparison of Catalytic Hydrogenolysis Methods for Benzyl Ester Deprotection

MethodCatalyst & LoadingHydrogen SourceSolventTemperatureReaction TimeTypical Yield
Catalytic Hydrogenation 10% Pd/C (10 mol%)[1]H₂ (balloon)[1]Methanol or Ethanol[1]Room Temperature2 - 24 hours>95%
Catalytic Transfer Hydrogenation 10% Pd/C (10-20 wt%)[3]Ammonium Formate (5 eq)[3]Methanol[3]Reflux[3]2 - 16 hours[3]>95%[3]

Table 2: Conditions for Acid-Catalyzed Deprotection of Benzyl Esters

ReagentSolventTemperatureReaction TimeTypical Yield
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0°C to Room Temperature1 - 6 hours[3]High

Mandatory Visualizations

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the deprotection reaction mechanisms and a general experimental workflow.

Deprotection_Mechanisms cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acid_hydrolysis Acid-Catalyzed Hydrolysis Start_H2 beta-Alanine Benzyl Ester Catalyst_Surface Pd/C Catalyst Surface Start_H2->Catalyst_Surface Adsorption Cleavage C-O Bond Cleavage Catalyst_Surface->Cleavage Reaction Adsorbed_H2 Adsorbed H₂ Adsorbed_Ester Adsorbed Ester Product_H2 beta-Alanine Cleavage->Product_H2 Byproduct_H2 Toluene Cleavage->Byproduct_H2 H2_gas H₂ Gas H2_gas->Catalyst_Surface Adsorption Start_Acid beta-Alanine Benzyl Ester Protonation Protonation of Carbonyl Start_Acid->Protonation + H⁺ Nucleophilic_Attack Nucleophilic Attack by H₂O Protonation->Nucleophilic_Attack + H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Benzyl Alcohol Proton_Transfer->Elimination Product_Acid beta-Alanine Elimination->Product_Acid Byproduct_Acid Benzyl Cation -> Toluene Elimination->Byproduct_Acid

Deprotection reaction mechanisms.

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification Start Dissolve beta-Alanine Benzyl Ester p-Toluenesulfonate in Solvent Add_Reagents Add Catalyst (for Hydrogenolysis) or Acid (for Hydrolysis) Start->Add_Reagents Reaction Stir at Appropriate Temperature Add_Reagents->Reaction TLC Monitor by TLC Reaction->TLC Filter Filter through Celite (for Hydrogenolysis) TLC->Filter Reaction Complete Quench Neutralize Acid (for Hydrolysis) TLC->Quench Reaction Complete Concentrate Concentrate Filtrate/ Organic Layer Filter->Concentrate Quench->Concentrate Recrystallize Recrystallize Crude Product Concentrate->Recrystallize Isolate Isolate Pure beta-Alanine Recrystallize->Isolate

General experimental workflow.

Experimental Protocols

Protocol 1: Deprotection by Catalytic Hydrogenation

This protocol describes a general procedure for the deprotection of the benzyl ester using palladium on carbon and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Celite®

  • Standard laboratory glassware (round-bottom flask, etc.)

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol to a concentration of approximately 0.1 M.[1]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 10 mol% with respect to the substrate.[1]

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.

  • Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The deprotected product (beta-alanine) is significantly more polar than the starting material. A common mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[4] The starting material will have a higher Rf value than the product.

  • Work-up: Upon completion of the reaction (disappearance of the starting material), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude beta-alanine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.[5] Dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form crystals. Collect the crystals by filtration.

Protocol 2: Deprotection by Catalytic Transfer Hydrogenation

This protocol utilizes ammonium formate as a hydrogen donor, avoiding the need for a hydrogen gas setup.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH), anhydrous

  • Celite®

  • Standard laboratory glassware with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[3]

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[3]

  • Reagent Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[3]

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC as described in Protocol 1.

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.[3]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude beta-alanine by recrystallization as described in Protocol 1.

Protocol 3: Deprotection by Acid-Catalyzed Hydrolysis

This protocol outlines the cleavage of the benzyl ester using trifluoroacetic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add trifluoroacetic acid (5-10 eq).[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[3]

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. The product, beta-alanine, will be in the aqueous layer. Wash the aqueous layer with dichloromethane to remove organic impurities.

  • Isolation: The beta-alanine can be isolated from the aqueous solution. This can be achieved by methods such as ion-exchange chromatography or by carefully acidifying the aqueous layer and inducing crystallization, though the former is generally more effective for isolating the zwitterionic amino acid. Alternatively, for small scales, the aqueous layer can be lyophilized.

  • Purification: Further purification can be achieved by recrystallization from water/ethanol.[5]

References

Application Notes and Protocols for beta-Alanine Benzyl Ester p-Toluenesulfonate in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-alanine, a naturally occurring beta-amino acid, is a critical building block for a variety of bioactive peptides known for their diverse physiological roles, including antioxidant, anti-inflammatory, and neurotransmitter-modulating activities.[1] The incorporation of beta-alanine into peptide structures can enhance their stability against enzymatic degradation, a desirable trait for therapeutic peptides.[2] Beta-Alanine Benzyl Ester p-Toluenesulfonate (H-β-Ala-OBzl·Tos-OH) is a versatile and widely utilized derivative for the introduction of beta-alanine residues in both solution-phase and solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of bioactive peptides, with a focus on the synthesis of Carnosine (β-alanyl-L-histidine), a well-studied bioactive dipeptide.

Properties of this compound

A comprehensive understanding of the physicochemical properties of this building block is essential for its effective use in peptide synthesis.

PropertyValue
CAS Number 27019-47-2
Molecular Formula C₁₀H₁₃NO₂ · C₇H₈O₃S
Molecular Weight 351.42 g/mol
Appearance White to off-white crystalline powder
Purity ≥98% (typically determined by HPLC)
Solubility Soluble in organic solvents such as DMF and DCM

Applications in Bioactive Peptide Synthesis

This compound serves as a key starting material for the synthesis of various bioactive peptides. The benzyl ester provides protection for the carboxylic acid group, while the p-toluenesulfonate salt facilitates handling and improves the compound's stability. This building block is particularly useful in Boc (tert-butyloxycarbonyl) chemistry for SPPS and in classical solution-phase synthesis.

A prominent example of a bioactive peptide synthesized using a beta-alanine building block is Carnosine (β-alanyl-L-histidine) . Carnosine is found in high concentrations in muscle and brain tissues and exhibits potent antioxidant, anti-glycation, and pH-buffering capabilities.[1]

Experimental Protocols

The following are representative protocols for the synthesis of Carnosine using this compound. These protocols are for illustrative purposes and may require optimization based on the specific laboratory conditions and desired scale.

Protocol 1: Solution-Phase Synthesis of N-Boc-β-alanyl-L-histidine Methyl Ester

This protocol outlines the coupling of Boc-protected L-histidine with this compound in solution.

Materials:

  • Boc-L-His(Trt)-OH (Nα-tert-butyloxycarbonyl-Nτ-trityl-L-histidine)

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (1.2 equivalents) to the solution and stir for 15 minutes at room temperature to neutralize the p-toluenesulfonic acid and generate the free amine.

  • Activation of Boc-L-His(Trt)-OH:

    • In a separate flask, dissolve Boc-L-His(Trt)-OH (1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction:

    • Slowly add the activated Boc-L-His(Trt)-OH solution to the neutralized beta-Alanine Benzyl Ester solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the protected dipeptide.

Quantitative Data for Solution-Phase Synthesis of a Model Dipeptide:

ParameterTypical ValueMethod of Determination
Coupling Time 4 - 6 hoursTLC
Crude Yield 85 - 95%Gravimetric
Purity after Chromatography >95%HPLC
Protocol 2: Solid-Phase Synthesis of a β-Alanine Containing Peptide (Boc Chemistry)

This protocol describes the incorporation of beta-alanine as the first amino acid onto a solid support using this compound.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., anisole, thioanisole)

Procedure:

  • Preparation of the Cesium Salt of Boc-β-Alanine:

    • While the tosylate salt can be used, conversion to the Boc-protected form and then to a cesium salt is a common strategy for attaching the first amino acid to Merrifield resin. For the purpose of this protocol using the specified starting material, a neutralization and in-situ Boc protection would be required before cesium salt formation, or direct attachment methods can be employed. A more direct approach involves using Boc-β-alanine directly.

  • Attachment of the First Amino Acid (Boc-β-Alanine) to Merrifield Resin:

    • Swell the Merrifield resin in DMF for 1 hour.

    • In a separate flask, prepare the cesium salt of Boc-β-alanine by reacting Boc-β-alanine with cesium carbonate in a mixture of water and methanol, followed by evaporation to dryness.

    • Add the dried Boc-β-alanine cesium salt (2-3 equivalents relative to the resin substitution) to the swollen resin in DMF.

    • Heat the mixture at 50°C with agitation for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM. Dry the resin under vacuum.

  • Peptide Chain Elongation (Example: Addition of Histidine):

    • Deprotection: Swell the Boc-β-Ala-resin in DCM. Treat the resin with a solution of 20% piperidine in DMF (for Fmoc chemistry) or 50% TFA in DCM (for Boc chemistry) to remove the Boc group. Wash the resin thoroughly.

    • Coupling: Swell the deprotected resin in DMF. In a separate vial, activate the next Boc-protected amino acid (e.g., Boc-His(Trt)-OH) with a coupling reagent like HBTU and a base like DIPEA. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Boc group is removed, wash and dry the peptide-resin.

    • Treat the peptide-resin with a cleavage cocktail, typically containing a strong acid like anhydrous HF or TFMSA and scavengers, to cleave the peptide from the resin and remove side-chain protecting groups.

Quantitative Data for Solid-Phase Peptide Synthesis:

ParameterTypical ValueMethod of Determination
Resin Loading Efficiency 0.4 - 0.8 mmol/gPicric Acid Titration / Gravimetric
Coupling Efficiency per Cycle >99%Kaiser Test (Ninhydrin Test)
Crude Peptide Yield 15 - 40%Gravimetric / UV-Vis Spectroscopy
Final Purity after HPLC >98%RP-HPLC

Signaling Pathways and Mechanisms of Action

Bioactive peptides synthesized using beta-alanine often exert their effects through specific signaling pathways. Carnosine, for example, is a potent antioxidant that acts through multiple mechanisms.

Antioxidant Mechanism of Carnosine

Carnosine's antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), chelate pro-oxidant metals, and inhibit lipid peroxidation.

Antioxidant_Mechanism_of_Carnosine ROS Reactive Oxygen Species (ROS) Carnosine Carnosine (β-alanyl-L-histidine) Cellular_Damage Cellular Damage (Oxidative Stress) ROS->Cellular_Damage causes Metal_Ions Pro-oxidant Metal Ions (e.g., Cu²⁺, Fe²⁺) Lipid_Peroxidation Lipid Peroxidation Metal_Ions->Lipid_Peroxidation Lipid_Peroxidation->Cellular_Damage causes Neutralized_Products Neutralized Products Carnosine->Neutralized_Products scavenges Chelated_Metals Chelated Metal Ions Carnosine->Chelated_Metals chelates Inhibited_Peroxidation Inhibited Peroxidation Carnosine->Inhibited_Peroxidation inhibits

Caption: Antioxidant mechanisms of Carnosine.

Experimental Workflow for Solution-Phase Peptide Synthesis

The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using this compound.

Solution_Phase_Peptide_Synthesis_Workflow Start Start Materials: Boc-AA1-OH & H-β-Ala-OBzl·Tos-OH Neutralization Neutralization of H-β-Ala-OBzl·Tos-OH (DIPEA, DMF) Start->Neutralization Activation Activation of Boc-AA1-OH (HBTU, DIPEA, DMF) Start->Activation Coupling Coupling Reaction Neutralization->Coupling Activation->Coupling Workup Aqueous Work-up (Extraction) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Protected_Dipeptide Protected Dipeptide: Boc-AA1-β-Ala-OBzl Purification->Protected_Dipeptide Deprotection Deprotection Steps (e.g., H₂/Pd-C for OBzl, TFA for Boc) Protected_Dipeptide->Deprotection Final_Peptide Final Bioactive Dipeptide Deprotection->Final_Peptide

Caption: Workflow for solution-phase dipeptide synthesis.

Conclusion

This compound is a highly effective and versatile building block for the incorporation of beta-alanine into bioactive peptides. Its use in both solution-phase and solid-phase synthesis allows for the efficient construction of peptide chains with enhanced stability and biological activity. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel peptide-based therapeutics. Careful selection of synthetic strategy and purification methods is crucial for obtaining high-purity bioactive peptides.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Amino Acid Benzyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amino acid benzyl esters is a fundamental process in peptide chemistry and drug development, providing crucial intermediates for the synthesis of complex peptides and other pharmaceutical compounds. Traditional methods for this esterification often involve prolonged reaction times, high temperatures, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significantly reduced reaction times, increased yields, and improved purity of the final products.[1][2] This energy-efficient method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to a dramatic acceleration of the esterification process.[2] These application notes provide detailed protocols and quantitative data for the microwave-assisted synthesis of various amino acid benzyl esters.

Advantages of Microwave-Assisted Synthesis

The application of microwave technology to the synthesis of amino acid benzyl esters offers several key advantages over conventional heating methods:

  • Rapid Reaction Times: Microwave irradiation can reduce reaction times from hours to minutes, and in some cases, even seconds.[1][3]

  • High Yields: The efficient and uniform heating often leads to higher isolated yields of the desired product.[1][3]

  • Solvent-Free Conditions: Many microwave-assisted esterifications can be performed without a solvent, reducing environmental impact and simplifying product purification.[2][4]

  • Improved Purity: The rapid heating and shorter reaction times can minimize the formation of byproducts.[2]

Data Presentation

The following table summarizes the results obtained for the microwave-assisted synthesis of various amino acid benzyl esters using p-toluenesulfonic acid (p-TsOH) as a catalyst.

Amino AcidProductCatalystReaction Time (seconds)Yield (%)Reference
L-AlanineH-Ala-OBn·TsOHp-TsOH40-6095[3]
L-ValineH-Val-OBn·TsOHp-TsOH40-6096[3]
L-LeucineH-Leu-OBn·TsOHp-TsOH40-6097[3]
L-IsoleucineH-Ile-OBn·TsOHp-TsOH40-6095[3]
L-PhenylalanineH-Phe-OBn·TsOHp-TsOH40-6096[3]
L-ProlineH-Pro-OBn·TsOHp-TsOH40-6092[3]
L-SerineH-Ser-OBn·TsOHp-TsOH40-6094[3]
L-TyrosineH-Tyr-OBn·TsOHp-TsOH40-6093[3]
L-TryptophanH-Trp-OBn·TsOHp-TsOH40-6092[3]

*OBn = benzyl ester, TsOH = p-toluenesulfonic acid

Experimental Workflow

The general workflow for the microwave-assisted synthesis of amino acid benzyl esters is depicted in the following diagram.

G cluster_0 Reaction Preparation cluster_1 Microwave Irradiation cluster_2 Product Isolation and Purification cluster_3 Analysis Reagents Combine Amino Acid, Benzyl Alcohol, and Catalyst Vessel Place in Microwave-Safe Reaction Vessel Reagents->Vessel Microwave Irradiate in Microwave Reactor (Controlled Power and Time) Vessel->Microwave Reaction Cooling Cool Reaction Mixture Microwave->Cooling Work-up Precipitation Induce Precipitation (e.g., add anti-solvent like ether) Cooling->Precipitation Filtration Filter the Solid Product Precipitation->Filtration Drying Dry the Purified Amino Acid Benzyl Ester Salt Filtration->Drying Characterization Characterize Product (e.g., NMR, MS, Optical Rotation) Drying->Characterization Verification

Caption: General workflow for microwave-assisted synthesis of amino acid benzyl esters.

Experimental Protocols

Protocol 1: Rapid Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salts

This protocol is adapted from the work of Vasanthakumar, et al., for the rapid synthesis of various amino acid benzyl ester p-toluenesulfonate salts.[3]

Materials:

  • Amino Acid (1 mmol)

  • Benzyl Alcohol (10 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.1 mmol)

  • Dry diethyl ether

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

  • In a microwave-safe reaction vessel, combine the amino acid (1 mmol), benzyl alcohol (10 mmol), and p-toluenesulfonic acid monohydrate (1.1 mmol).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture for 40-60 seconds at a power level sufficient to induce rapid heating (e.g., 100-300 W, this may need to be optimized for the specific instrument). Monitor the reaction progress by TLC (n-butanol:acetic acid:water, 4:1:1).

  • After completion of the reaction, cool the vessel to room temperature.

  • Add dry diethyl ether to the resulting mixture to induce precipitation of the product.

  • Collect the crystalline solid by filtration.

  • Wash the solid with dry diethyl ether and dry under vacuum to obtain the pure amino acid benzyl ester p-toluenesulfonate salt.

Protocol 2: Solvent-Free Synthesis of Amino Acid Benzyl Esters

This protocol is based on the method described by Martínez-Palou, et al., for a solvent-free, one-pot synthesis.[2]

Materials:

  • Amino Acid (2.5 mmol)

  • Benzyl Alcohol (5 mmol)

  • Methanesulfonic acid (MsOH) or p-Toluenesulfonic acid (p-TsOH) (6 mmol)

  • Ethanol

  • Diethyl ether

  • Microwave reactor equipped with a reflux condenser and magnetic stirring

Procedure:

  • In a microwave reactor vessel equipped with a reflux condenser, add benzyl alcohol (5 mmol) and heat for 30 seconds at 70 °C with magnetic stirring under microwave irradiation (70 W) to homogenize.

  • Add the corresponding amino acid (2.5 mmol) and the catalyst (MsOH or p-TsOH, 6 mmol) to the vessel.

  • Irradiate the mixture for 20 minutes at 70 W with simultaneous air cooling.[2]

  • Upon completion, dilute the reaction mixture with hot ethanol (10 mL) and then add diethyl ether (20 mL).

  • Allow the mixture to stand overnight at 5 °C to facilitate complete precipitation.[2]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of amino acid benzyl esters, providing a rapid, efficient, and often more environmentally friendly alternative to traditional methods. The protocols outlined in these application notes offer robust starting points for researchers in peptide synthesis and drug discovery, enabling the high-yield production of these valuable intermediates. The provided data demonstrates the broad applicability of this technique to a variety of amino acids. Further optimization of reaction conditions, such as microwave power and reaction time, may be beneficial for specific substrates and equipment.

References

Application Notes and Protocols for Boc/Bzl Strategy in Peptide Synthesis Using beta-Alanine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy is a cornerstone of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). This methodology utilizes the acid-labile Boc group for the temporary protection of the N-terminus and more acid-stable benzyl-based protecting groups for the C-terminus and amino acid side chains.[1] The use of pre-prepared building blocks such as Boc-protected amino acid benzyl esters is common in solution-phase synthesis and for the esterification to resins in solid-phase methods.

This document provides detailed application notes and protocols for the use of Boc-β-Alanine-OBzl (Boc-beta-Alanine Benzyl Ester) in peptide synthesis. While many protocols are established for α-amino acids, the application to β-amino acids such as β-alanine is of growing interest for the synthesis of peptidomimetics with unique structural and functional properties. The protocols detailed herein are adapted from established methods for L-alanine and provide a robust starting point for researchers.

Core Principles of the Boc/Bzl Strategy

The Boc/Bzl strategy is considered "quasi-orthogonal" as both protecting groups are removed under acidic conditions, but with significantly different acid strengths.[2] The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while benzyl groups require strong acids such as hydrofluoric acid (HF) for cleavage.[2] This differential lability allows for the selective deprotection of the N-terminus at each cycle of peptide elongation without premature cleavage of the C-terminal benzyl ester or side-chain protecting groups.[2]

Synthesis of Boc-β-Alanine-OBzl

The synthesis of Boc-β-Alanine-OBzl can be achieved via two primary routes, analogous to the synthesis of the L-alanine derivative.[1][3]

Route 1: Esterification followed by N-Boc Protection

  • Esterification of β-Alanine: β-Alanine is reacted with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.[1]

  • N-Boc Protection: The resulting β-Alanine benzyl ester is then protected with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1]

Route 2: N-Boc Protection followed by Esterification

  • N-Boc Protection of β-Alanine: β-Alanine is first protected with (Boc)₂O to yield Boc-β-Alanine.[3]

  • Esterification: Boc-β-Alanine is then esterified using benzyl bromide in the presence of a base such as cesium carbonate.[3]

Experimental Protocol: Synthesis of Boc-β-Alanine-OBzl (Route 2)

This protocol is adapted from the synthesis of Boc-L-Alanine-OBzl.[3]

Step 1: N-Boc Protection of β-Alanine

  • Suspend β-Alanine (1.0 eq) in a mixture of water and a suitable organic solvent like tetrahydrofuran (THF).

  • Cool the suspension to 0°C and add sodium hydroxide (1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq).

  • Stir the resulting solution at room temperature for 17 hours.

  • Perform an aqueous work-up, acidifying the aqueous layer to pH 2-3 with 1M HCl at 0°C.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Boc-β-Alanine.

Step 2: Benzyl Esterification of Boc-β-Alanine

  • Dissolve Boc-β-Alanine (1 equivalent) in dry N,N-Dimethylformamide (DMF).

  • Add cesium carbonate (1.5 equivalents).

  • Add benzyl bromide (1.2 equivalents) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford Boc-β-Alanine-OBzl.

Quantitative Data for Synthesis (Representative)

The following table summarizes representative yields for the synthesis of the analogous Boc-L-Alanine-OBzl, which can be used as an estimate for the β-alanine derivative.

StepReactionKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)
1N-Boc Protection(Boc)₂O, NaOHWater/THF0 to RT17 h>95%
2Benzyl EsterificationBnBr, Cs₂CO₃DMFRT24 h85-95%

Solution-Phase Peptide Synthesis (SPPS) using Boc-β-Alanine-OBzl

In solution-phase synthesis, each coupling and deprotection step is performed in solution, followed by purification of the intermediate peptide.

Experimental Protocol: Dipeptide Synthesis (Boc-Ala-β-Ala-OBzl)

This protocol describes the coupling of Boc-L-Alanine with β-Alanine benzyl ester.

  • Deprotection of Boc-β-Alanine-OBzl:

    • Dissolve Boc-β-Alanine-OBzl in a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

    • Stir at room temperature for 30-60 minutes.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the TFA salt of β-Alanine-OBzl.

    • Isolate the salt by filtration.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and a coupling additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent (e.g., DCM or DMF).

    • Cool the solution to 0°C.

    • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).

    • In another flask, dissolve the β-Alanine-OBzl TFA salt (1.0 eq) in the same solvent and neutralize with a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) (1.1 eq).

    • Add the neutralized amine solution to the activated Boc-L-Alanine solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the crude dipeptide by column chromatography.

Quantitative Data for Solution-Phase Coupling (Representative)
Coupling ReagentAdditiveTypical Reaction TimeReported Yield Range
DCCHOBt12-24 hours70-90%
EDCHOBt12-24 hours60-85%
HATU-2-4 hours>90%

Solid-Phase Peptide Synthesis (SPPS) using Boc-β-Alanine

In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and subsequent amino acids are added in a stepwise manner.

Experimental Protocol: Standard Boc-SPPS Cycle

1. Resin Preparation and First Amino Acid Attachment (Loading)

  • Swell Merrifield resin (chloromethylated polystyrene) in DCM for 30 minutes.[4]

  • Prepare the cesium salt of Boc-β-Alanine by reacting it with cesium carbonate.[4]

  • Add the Boc-β-Alanine cesium salt (1.2 equivalents relative to resin's chlorine substitution) to the swollen resin in DMF.[4]

  • Heat the mixture at 50°C overnight with gentle agitation.[4]

  • Wash the resin sequentially with DMF, DMF/water, DMF, and DCM, then dry under vacuum.[4]

2. N-α-Boc Deprotection

  • Swell the peptide-resin in DCM for 15-30 minutes.[4]

  • Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes at room temperature.[4]

  • Drain the TFA solution and wash the resin thoroughly with DCM.[4]

3. Neutralization

  • Wash the resin with a solution of 10% DIEA in DCM (2 times, 5-10 minutes each).[4]

  • Wash the resin with DCM to remove excess base.[4]

4. Amino Acid Coupling (DCC/HOBt Method)

  • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[4]

  • Add the dissolved amino acid/HOBt solution to the neutralized resin.

  • Add DCC (3 equivalents) dissolved in DCM to the reaction vessel.[4]

  • Agitate the reaction mixture for 2-4 hours at room temperature.[4]

  • Monitor the reaction completion using the Kaiser test.[4]

  • Wash the resin with DMF and DCM.

5. Final Cleavage and Deprotection

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole.

  • Cool the reaction vessel to 0°C.

  • Condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a vacuum.

  • Extract the crude peptide and purify by HPLC.

Quantitative Data for SPPS Cycle (Representative)
StepReagentsTimeExpected Efficiency
Boc Deprotection50% TFA in DCM20-30 min>99%
Neutralization10% DIEA in DCM2 x 5-10 min>99%
CouplingDCC/HOBt2-4 hours98-100%
Final CleavageAnhydrous HF1-2 hours70-95%

Visualizations

Boc/Bzl Protection Strategy

Boc_Bzl_Strategy cluster_amino_acid Amino Acid cluster_protection Protection cluster_protected_aa Protected Amino Acid AA H₂N-CHR-COOH Boc_Protect Boc Protection ((Boc)₂O) AA->Boc_Protect N-terminus Bzl_Protect Bzl Protection (Benzyl Alcohol) AA->Bzl_Protect C-terminus Protected_AA Boc-NH-CHR-COOBzl Boc_Protect->Protected_AA Bzl_Protect->Protected_AA

Caption: Boc and Bzl protection of an amino acid.

Experimental Workflow for Solution-Phase Dipeptide Synthesis

Solution_Phase_Workflow Start Boc-β-Ala-OBzl Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Intermediate1 H₃N⁺-β-Ala-OBzl · TFA⁻ Deprotection->Intermediate1 Neutralization Neutralization (DIEA) Intermediate2 H₂N-β-Ala-OBzl Neutralization->Intermediate2 Coupling Peptide Coupling (Boc-Ala-OH, DCC/HOBt) Purification Work-up & Purification Coupling->Purification Product Boc-Ala-β-Ala-OBzl Purification->Product Intermediate1->Neutralization Intermediate2->Coupling

Caption: Workflow for solution-phase dipeptide synthesis.

Logical Relationships in a Boc-SPPS Cycle

SPPS_Cycle Start Start: Peptide-Resin Deprotection 1. Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA-OH, DCC) Neutralization->Coupling Elongated Elongated Peptide-Resin Coupling->Elongated Elongated->Deprotection Repeat Cycle

Caption: The iterative cycle of solid-phase peptide synthesis.

References

Application Note: Efficient Immobilization of β-Alanine onto Merrifield Resin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the attachment of N-Boc-β-alanine to Merrifield resin, a foundational step in solid-phase peptide synthesis (SPPS) for incorporating this non-canonical amino acid. The resulting benzyl ester linkage is achieved through established methodologies, primarily the Cesium Salt Method and the Potassium Fluoride Method. This document outlines the principles, reagents, experimental procedures, and expected outcomes for researchers in peptide chemistry, drug discovery, and materials science.

Introduction

Merrifield resin, a chloromethylated polystyrene-divinylbenzene support, is a cornerstone of solid-phase peptide synthesis.[1][2][3] The covalent attachment of the first amino acid to this solid support is a critical step that dictates the overall success and purity of the synthesized peptide. β-Alanine, a naturally occurring beta-amino acid, is a valuable building block for constructing peptidomimetics and other modified peptides with unique structural and functional properties. This document details the chemical strategies for immobilizing an N-protected β-alanine onto Merrifield resin, forming a stable benzyl ester bond that can withstand subsequent synthesis steps.

Chemical Principle

The attachment of an N-Boc-protected β-alanine to Merrifield resin proceeds via a nucleophilic substitution reaction (SN2). The carboxylate of the amino acid acts as the nucleophile, displacing the chloride on the benzylic carbon of the resin. To facilitate this, the carboxylic acid is deprotonated using a suitable base to form a more potent nucleophile. The two primary methods employ cesium carbonate or potassium fluoride for this purpose.

Data Presentation

The following table summarizes the key quantitative parameters for the two primary methods of attaching N-Boc-β-alanine to Merrifield resin.

ParameterCesium Salt MethodPotassium Fluoride Method
N-Boc-β-alanine 1.0 - 1.2 equivalents1.5 equivalents
Base Cesium Carbonate (Cs₂CO₃)Potassium Fluoride (KF)
Base Equivalents Titrate to pH 7.03.0 equivalents
Solvent DMFDMF
Reaction Temperature 50°C50°C
Reaction Time 24 - 48 hours24 hours
Catalyst (Optional) Potassium Iodide (KI) (0.1 eq.)Not Applicable

Experimental Protocols

Materials and Reagents
  • Merrifield resin (1% DVB, 100-200 mesh, typical substitution: 0.5-1.5 mmol/g)

  • N-Boc-β-alanine

  • Cesium Carbonate (Cs₂CO₃)

  • Potassium Fluoride (KF), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Dioxane

  • Deionized Water

  • Solid-phase synthesis vessel

  • Shaker or orbital incubator

Protocol 1: Cesium Salt Method

This is the most common and often highest-yielding method for attaching the first amino acid to Merrifield resin.[1][2][4][5]

1. Preparation of the N-Boc-β-alanine Cesium Salt:

  • Dissolve N-Boc-β-alanine (1.2 equivalents relative to the resin's chlorine substitution) in ethanol (e.g., 2-5 mL/mmol).[4]

  • Add a small amount of water (e.g., 0.5 mL/mmol) to the solution.[1][4]

  • Titrate the solution to a pH of 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).[1][4][5]

  • Remove the solvent by evaporation under reduced pressure.

  • To ensure complete removal of water, co-evaporate the resulting cesium salt twice with dioxane or DMF.[1][4][5] The salt must be completely dry for optimal results.[1][2]

2. Resin Swelling and Esterification:

  • Swell the Merrifield resin (1.0 equivalent) in DCM for at least 30 minutes in a reaction vessel.[4]

  • Drain the DCM and wash the resin thoroughly with DMF (3 times).[4]

  • Dissolve the dried N-Boc-β-alanine cesium salt in DMF (e.g., 6-8 mL per gram of resin) and add it to the swollen resin.[1][2]

  • Optionally, add a catalytic amount of potassium iodide (KI) (0.1 equivalents).[4][5]

  • Heat the reaction mixture to 50°C and agitate gently for 24-48 hours.[1][2][6]

3. Washing and Drying:

  • Allow the resin to cool to room temperature.

  • Filter the resin and wash it sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), DCM (3 times), and finally methanol (3 times).[1][2][4]

  • Dry the resin under high vacuum to a constant weight.

Protocol 2: Potassium Fluoride Method

An alternative method that avoids the preparation of the cesium salt.[1][2][7]

1. Reaction Setup:

  • Place the Merrifield resin (1.0 equivalent) in a reaction vessel.

  • In a separate flask, dissolve N-Boc-β-alanine (1.5 equivalents based on the resin's chlorine substitution) in DMF (e.g., 6 mL/g of resin).[1][2][7]

  • Add the dissolved N-Boc-β-alanine to the reaction vessel containing the resin.

  • Add anhydrous potassium fluoride (3.0 equivalents based on the resin's chlorine substitution).[1][2][7]

2. Esterification:

  • Seal the reaction vessel and place it on a shaker.

  • Heat the mixture to 50°C and shake for 24 hours.[1][2][7]

3. Washing and Drying:

  • Filter the resin.

  • Wash the resin thoroughly with DMF, then 50% (v/v) aqueous DMF, followed by 50% (v/v) aqueous methanol, and finally methanol.[1][2][7]

  • Dry the resin in vacuo to a constant weight.

Mandatory Visualizations

G cluster_prep Cesium Salt Preparation cluster_resin Resin Loading boc_beta_ala N-Boc-β-alanine in EtOH/H₂O titrate Titrate to pH 7.0 boc_beta_ala->titrate cs2co3 2M Cs₂CO₃ Solution cs2co3->titrate evap1 Evaporate to Dryness titrate->evap1 evap2 Co-evaporate with Dioxane (x2) evap1->evap2 cs_salt Dry N-Boc-β-alanine Cesium Salt evap2->cs_salt add_salt Add Cesium Salt in DMF + Optional KI cs_salt->add_salt resin_swell Swell Merrifield Resin in DCM wash_dmf Wash with DMF resin_swell->wash_dmf wash_dmf->add_salt react React at 50°C for 24-48h add_salt->react wash_final Sequential Washing (DMF, DMF/H₂O, DMF, DCM, MeOH) react->wash_final dry Dry Under Vacuum wash_final->dry final_product β-Alanine Loaded Resin dry->final_product

Caption: Workflow for the Cesium Salt Method.

G merrifield Merrifield Resin (P-CH₂Cl) loaded_resin β-Alanine Benzyl Ester on Resin (P-CH₂-OOC-(CH₂)₂-NH-Boc) merrifield->loaded_resin SN2 Reaction boc_beta_alanine N-Boc-β-alanine (Boc-NH-(CH₂)₂-COOH) carboxylate N-Boc-β-alanine Carboxylate (Boc-NH-(CH₂)₂-COO⁻) boc_beta_alanine->carboxylate Deprotonation base Base (Cs₂CO₃ or KF) carboxylate->loaded_resin byproduct Byproduct (CsCl or KCl)

Caption: Chemical attachment of β-alanine to Merrifield resin.

References

Application of β-Alanine Benzyl Ester in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Alanine benzyl ester is a versatile building block in organic synthesis, particularly valued in the preparation of peptidomimetics and other biologically active molecules. Its structure provides a stable protecting group for the carboxylic acid functionality, allowing for selective modifications at the amino group. This application note details the use of β-alanine benzyl ester and its derivatives in the synthesis of enzyme inhibitors, with a specific focus on glycoprotein IIb/IIIa antagonists and general solid-phase peptide synthesis of inhibitory peptides.

Application in the Synthesis of Glycoprotein IIb/IIIa Antagonists

Glycoprotein IIb/IIIa is a receptor on the surface of platelets that plays a crucial role in platelet aggregation. Inhibitors of this receptor are potent anti-thrombotic agents. β-Alanine derivatives are integral to the synthesis of certain classes of these inhibitors.

Synthetic Workflow for a Glycoprotein IIb/IIIa Antagonist Precursor

The following diagram illustrates a synthetic route where a β-alanine derivative is a key intermediate in the production of a glycoprotein IIb/IIIa antagonist.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Coupling to Core 2(S)-benzyloxycarbonylamino-beta-alanine 2(S)-benzyloxycarbonylamino- β-alanine esterification Esterification 2(S)-benzyloxycarbonylamino-beta-alanine->esterification benzyl_alcohol Benzyl Alcohol benzyl_alcohol->esterification beta_alanine_ester 2(S)-benzyloxycarbonylamino- β-alanine benzyl ester esterification->beta_alanine_ester deprotection_coupling Deprotection & Coupling beta_alanine_ester->deprotection_coupling final_inhibitor Glycoprotein IIb/IIIa Antagonist deprotection_coupling->final_inhibitor heterocyclic_core Condensed Heterocyclic Core heterocyclic_core->deprotection_coupling

Synthetic route for a Glycoprotein IIb/IIIa antagonist.
Quantitative Data: Inhibition of Platelet Aggregation

The synthesized condensed heterocyclic derivatives incorporating a β-alanine moiety have demonstrated significant in vitro activity against adenosine diphosphate (ADP)-induced human platelet aggregation.[1]

Compound ReferenceTargetIC50 (µM)
17eGlycoprotein IIb/IIIa0.018
17fGlycoprotein IIb/IIIa0.006
Experimental Protocol: Synthesis of 2(S)-benzyloxycarbonylamino-β-alanine benzyl ester hydrochloride

This protocol is based on a procedure for preparing β-alanine benzyl ester derivatives, which are key intermediates.[2]

Materials:

  • 2(S)-benzyloxycarbonylamino-β-alanine

  • p-toluenesulfonic acid monohydrate

  • Benzyl alcohol

  • Toluene

  • Isopropyl ether

  • Reaction flask with Dean-Stark apparatus

  • Rotary evaporator

Procedure:

  • A mixture of 2(S)-benzyloxycarbonylamino-β-alanine (3.0 g) and p-toluenesulfonic acid monohydrate (2.88 g) in benzyl alcohol (15 ml) is heated to 120°C in a flask fitted with a Dean-Stark apparatus.

  • After the solids dissolve, toluene (90 ml) is added, and the mixture is refluxed for 3.5 hours, collecting the water that is formed.

  • The reaction mixture is then cooled to room temperature and concentrated in vacuo using a rotary evaporator.

  • The resulting solid is washed with isopropyl ether and dried in vacuo to yield 2(S)-benzyloxycarbonylamino-β-alanine benzyl ester hydrochloride (yield: 2.75 g).

General Application in Solid-Phase Peptide Synthesis (SPPS) of Enzyme Inhibitors

β-Alanine benzyl ester, often with N-terminal protection (e.g., Boc), is a valuable building block in the solid-phase synthesis of peptides, some of which are designed as enzyme inhibitors.[3] The benzyl ester group can serve as a stable linkage to the resin.

Experimental Workflow for Boc-SPPS

The following diagram outlines the key steps in a typical Boc-SPPS cycle for synthesizing a peptide-based enzyme inhibitor.

SPPS_Workflow start Start with Merrifield Resin resin_prep Resin Swelling and Esterification with Boc-β-alanine-OH start->resin_prep deprotection N-α-Boc Deprotection (TFA in DCM) resin_prep->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, HBTU/DIEA) neutralization->coupling wash Washing (DMF, DCM) coupling->wash repeat Repeat Cycle for Each Amino Acid wash->repeat repeat->deprotection Next Amino Acid cleavage Final Cleavage from Resin and Side-Chain Deprotection (e.g., Anhydrous HF) repeat->cleavage Final Amino Acid purification Purification and Analysis (HPLC) cleavage->purification final_peptide Peptide Inhibitor purification->final_peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Standard Boc-SPPS Cycle

This protocol outlines the manual synthesis of a generic peptide on a Merrifield resin, which can be adapted for the synthesis of peptide-based enzyme inhibitors.[3]

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including Boc-β-alanine if desired in the sequence)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell 1 gram of Merrifield resin in DCM for 1 hour in a reaction vessel. The first amino acid (e.g., Boc-β-alanine) is attached via esterification.

  • N-α-Boc Deprotection:

    • Wash the peptide-resin with DCM.

    • Add a solution of 25-50% TFA in DCM (v/v). Agitate for 1 minute, drain, and add a fresh solution of 25-50% TFA in DCM.

    • Agitate for 30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with 5-10% DIEA in DCM (v/v) for 2 x 2-minute intervals to neutralize the N-terminal ammonium trifluoroacetate salt.

    • Wash again with DCM to remove excess base.

  • Coupling:

    • In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIEA (5-6 equivalents) to the activation mixture and let it react for 1-2 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads. A positive test (blue color) indicates incomplete coupling, and the coupling step should be repeated.

    • Once the Kaiser test is negative, wash the peptide-resin thoroughly with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF). This step requires specialized equipment and safety precautions.

Mechanism of Action: Glycoprotein IIb/IIIa Inhibition

The synthesized antagonists prevent platelet aggregation by blocking the binding of fibrinogen to the glycoprotein IIb/IIIa receptor.

MoA cluster_platelet1 Platelet 1 cluster_platelet2 Platelet 2 GPIIb_IIIa_1 GPIIb/IIIa Receptor Fibrinogen Fibrinogen GPIIb_IIIa_1->Fibrinogen Binds NoAggregation Inhibition of Aggregation GPIIb_IIIa_1->NoAggregation GPIIb_IIIa_2 GPIIb/IIIa Receptor Aggregation Platelet Aggregation GPIIb_IIIa_2->Aggregation Fibrinogen->GPIIb_IIIa_2 Binds Inhibitor β-alanine derived Inhibitor Inhibitor->GPIIb_IIIa_1 Blocks

Inhibition of Fibrinogen Binding to GPIIb/IIIa Receptors.

References

Troubleshooting & Optimization

Technical Support Center: Peptide Coupling with β-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields and other common issues encountered during peptide coupling reactions involving β-Alanine Benzyl Ester p-Toluenesulfonate.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common problems encountered during the coupling of β-Alanine Benzyl Ester p-Toluenesulfonate.

Issue: Low Coupling Yield

A low yield of the desired peptide is one of the most frequent challenges in peptide synthesis. The underlying cause can often be traced back to several factors related to the reactants, reaction conditions, or side reactions.

Initial Assessment:

Before delving into extensive troubleshooting, it is crucial to confirm the quality of the starting materials and the accuracy of your experimental setup.

  • Reagent Quality: Ensure that the β-Alanine Benzyl Ester p-Toluenesulfonate, the N-protected amino acid, coupling reagents, and solvents are of high purity and anhydrous, as moisture can significantly impede the reaction.[1]

  • Stoichiometry: Verify the accurate measurement and stoichiometry of all reactants.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low Peptide Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No optimize_coupling Optimize Coupling Conditions: - Stronger Coupling Reagent - Optimize Solvent - Increase Reaction Time/Temp - Double Coupling [2] incomplete_reaction->optimize_coupling Yes purification_issues Issues with Work-up and Purification? side_reactions->purification_issues No analyze_side_products Identify and Mitigate Side Reactions: - Racemization - Diketopiperazine Formation side_reactions->analyze_side_products Yes solution Improved Yield purification_issues->solution No optimize_purification Optimize Work-up and Purification Protocol purification_issues->optimize_purification Yes optimize_coupling->solution analyze_side_products->solution optimize_purification->solution

Caption: Troubleshooting workflow for low peptide coupling yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yield with β-Alanine Benzyl Ester p-Toluenesulfonate?

Low coupling yields with β-alanine derivatives can arise from several factors:

  • Steric Hindrance: While β-alanine itself is not highly sterically hindered, the growing peptide chain can create a sterically demanding environment, slowing down the reaction.[2]

  • Incomplete Activation: The carboxylic acid of the incoming N-protected amino acid may not be fully activated, leading to an incomplete reaction.[2]

  • Suboptimal Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may not be sufficiently reactive for challenging couplings.[1]

  • Poor Solubility: The reactants or the growing peptide chain may have poor solubility in the chosen solvent, leading to aggregation and reduced reactivity.[3]

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target peptide.[1]

Q2: Which coupling reagents are most effective for coupling with β-Alanine Benzyl Ester?

For improved yields, especially in difficult couplings, consider using more potent coupling reagents.

Coupling Reagent ClassExamplesKey Advantages
Carbodiimides DCC, EDCCost-effective; EDC's urea byproduct is water-soluble, simplifying work-up.[1]
Uronium/Aminium Salts HBTU, HATU, HCTUHigh efficiency, fast reaction rates, and reduced side reactions. HATU is particularly effective for hindered couplings.[1][2]
Phosphonium Salts PyBOP, PyAOPHigh efficiency and low racemization.[1]

Q3: How can I minimize side reactions during the coupling step?

Several strategies can help minimize common side reactions:

  • Racemization: This can be a significant issue, leading to diastereomeric impurities. To minimize racemization:

    • Use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) with carbodiimide reagents.[4]

    • Employ coupling reagents known for low racemization, such as HATU or PyBOP.[1]

    • Maintain low temperatures (0 °C) during activation and coupling.[4]

    • Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[5]

  • Diketopiperazine Formation: This is more prevalent at the dipeptide stage, especially in solid-phase synthesis.[1] It can be minimized by using specific resins or by coupling pre-formed dipeptides.[6]

Q4: What are the optimal reaction conditions for coupling with β-Alanine Benzyl Ester?

  • Solvent: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. DMF is often preferred for its excellent solvating properties, which can help prevent aggregation.[1][3]

  • Temperature: Reactions are typically started at 0 °C to minimize side reactions like racemization and then allowed to warm to room temperature.[4][7] For difficult couplings, a slight increase in temperature may be necessary, but this should be done cautiously.[6]

  • Reaction Time: Reaction times can range from a few hours to overnight.[7] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal time. For sluggish reactions, extending the reaction time or performing a "double coupling" (adding a fresh portion of reagents) can improve the yield.[1]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with β-Alanine Benzyl Ester p-Toluenesulfonate using HATU

This protocol describes a general method for the solution-phase coupling of an N-Boc-protected amino acid to β-Alanine Benzyl Ester p-Toluenesulfonate using HATU.

Materials:

  • N-Boc-Amino Acid (1.0 equiv)

  • β-Alanine Benzyl Ester p-Toluenesulfonate (1.0 equiv)

  • HATU (1.05 equiv)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-Amino Acid and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir for 2-5 minutes to pre-activate the carboxylic acid.[1]

  • In a separate flask, dissolve β-Alanine Benzyl Ester p-Toluenesulfonate in a minimal amount of anhydrous DMF and add DIPEA to neutralize the salt.

  • Add the neutralized β-Alanine Benzyl Ester solution to the pre-activated amino acid solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

ProtocolWorkflow cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation dissolve_acid Dissolve N-Boc-Amino Acid and HATU in DMF add_dipea_activation Add DIPEA and stir (Pre-activation) dissolve_acid->add_dipea_activation coupling Combine Activated Acid and Neutralized Amine add_dipea_activation->coupling dissolve_amine Dissolve β-Alanine Benzyl Ester p-Toluenesulfonate in DMF add_dipea_neutralization Add DIPEA to neutralize dissolve_amine->add_dipea_neutralization add_dipea_neutralization->coupling reaction Stir at Room Temperature (Monitor by TLC/LC-MS) coupling->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purify by Column Chromatography workup->purification product Pure Dipeptide purification->product

Caption: Experimental workflow for peptide coupling using HATU.

Protocol 2: Coupling using EDC/HOBt

This protocol provides an alternative using the more economical EDC/HOBt coupling reagents.

Materials:

  • N-Boc-Amino Acid (1.0 equiv)

  • β-Alanine Benzyl Ester p-Toluenesulfonate (1.0 equiv)

  • EDC·HCl (1.2 equiv)[1]

  • HOBt (1.2 equiv)[1]

  • DIPEA (2.0 equiv)

  • Anhydrous DCM or DMF

Procedure:

  • In a round-bottom flask, dissolve the N-Boc-Amino Acid, HOBt, and β-Alanine Benzyl Ester p-Toluenesulfonate in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA to the stirred solution.

  • Slowly add EDC·HCl to the reaction mixture.

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.[1]

  • Work-up:

    • If using DCM, filter to remove the DCU byproduct. If using DMF, the urea byproduct is water-soluble.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for dipeptide synthesis involving alanine derivatives under different coupling conditions. Actual yields may vary depending on the specific amino acid sequence, scale, and experimental conditions.

N-Protected Amino AcidCoupling PartnerCoupling ReagentsSolventYield (%)
Boc-Ala-OHH-Ala-OBzl·TosOHDCC/HONSuDCM~80%[8]
Boc-Ala-OHN-Me-Ala-OH·HClHATU/DIPEADCMHigh (not specified)[2]
Z-Phe-Val-OHH-Pro-NH₂DIC/HOBt-Low racemization[4]
Z-Phe-Val-OHH-Pro-NH₂DIC/OxymaPure-Low racemization[4]

Note: For β-alanine, which is less sterically hindered than some α-amino acids, yields are generally expected to be good with potent coupling reagents. However, for longer peptides, aggregation can become a significant factor affecting yield.[3]

References

Technical Support Center: β-Alanine Benzyl Ester p-Toluenesulfonate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of β-Alanine Benzyl Ester p-Toluenesulfonate in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the components of β-Alanine Benzyl Ester p-Toluenesulfonate and their roles in peptide synthesis?

A1: This compound is a salt used as a building block in peptide synthesis. Its three components each have a specific function:

  • β-Alanine: A naturally occurring beta-amino acid. Its incorporation can alter the peptide's conformational properties and increase its stability against enzymatic degradation.

  • Benzyl (Bzl) Ester: A protecting group for the carboxylic acid functionality of β-alanine. It is stable under the mildly acidic conditions used for Boc deprotection but can be removed with strong acids like hydrogen fluoride (HF) during the final cleavage step.

  • p-Toluenesulfonate (Tosylate/TosOH): A non-nucleophilic acid that forms a salt with the free amino group of the β-alanine benzyl ester. This improves the compound's stability and handling properties, making it a crystalline solid. The salt must be neutralized before the amino group can participate in peptide bond formation.

Q2: What are the primary side reactions associated with using β-Alanine Benzyl Ester p-Toluenesulfonate?

A2: The main side reactions to be aware of are:

  • Diketopiperazine (DKP) Formation: An intramolecular cyclization that can occur at the dipeptide stage, leading to chain termination and cleavage from the resin. This is a common issue in peptide synthesis, particularly with flexible N-terminal residues.

  • Premature Cleavage of the Benzyl Ester: While generally stable, the benzyl ester can be partially cleaved by repeated or prolonged exposure to the acidic conditions used for N-α-Boc group removal (e.g., Trifluoroacetic Acid - TFA), resulting in a lower overall yield.

  • Incomplete Coupling: Failure to completely neutralize the p-toluenesulfonate salt or suboptimal activation can lead to low or no coupling of the β-alanine residue to the growing peptide chain.

Q3: Why is the p-toluenesulfonate salt used, and how does it impact the coupling reaction?

A3: The p-toluenesulfonate salt is used to convert the typically oily or low-melting free amine of the amino acid ester into a stable, crystalline solid that is easier to handle, weigh, and store. However, for the coupling reaction to occur, the amino group must be in its free, nucleophilic form. Therefore, the p-toluenesulfonate salt must be neutralized in situ using a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), just before the coupling step. Failure to do so will prevent the reaction from proceeding.

Q4: Is β-alanine more prone to specific side reactions compared to α-amino acids?

A4: The primary difference is structural. The increased flexibility of the β-alanine backbone, due to an extra methylene group, can influence the rate of intramolecular cyclization reactions like diketopiperazine formation. While sequences like Pro-Gly are well-known to be highly prone to DKP formation, the flexibility of a β-alanine at the N-terminus can also facilitate this side reaction.

Troubleshooting Guides

Problem 1: Low or No Coupling Yield of β-Alanine

You perform a coupling reaction with β-Alanine Benzyl Ester p-Toluenesulfonate and a subsequent test (e.g., Kaiser test) indicates a high presence of unreacted free amines on the resin.

  • Possible Cause A: Incomplete Neutralization of the p-Toluenesulfonate Salt

    • Explanation: The amino group of the β-alanine derivative is protonated by the p-toluenesulfonic acid, rendering it non-nucleophilic. If an insufficient amount of base is added, or if the neutralization time is too short, the amino group will not be available to react with the activated carboxyl group on the peptide-resin.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is added to the amino acid solution prior to activation and coupling. It is common practice to use a slight excess of base. Allow the neutralization to proceed for several minutes before adding the coupling reagents. Refer to Protocol 1 for a detailed procedure.

  • Possible Cause B: Inefficient Activation or Coupling

    • Explanation: While β-alanine is not exceptionally sterically hindered, difficult sequences or aggregation of the growing peptide chain can reduce coupling efficiency. Standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive in all cases.

    • Solution: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU, HBTU, or COMU are highly effective for most couplings. Phosphonium salts such as PyBOP are also excellent alternatives.

  • Possible Cause C: Steric Hindrance or Secondary Structure

    • Explanation: The growing peptide chain on the solid support may adopt a secondary structure or aggregate, making the N-terminal amine inaccessible.

    • Solution:

      • Change Solvents: Switch from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts.

      • Increase Temperature: For difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 40-50°C) can improve efficiency, but this should be done with caution as it can increase the risk of racemization for α-amino acids.

      • Microwave Synthesis: Utilize a microwave peptide synthesizer to enhance reaction kinetics and break up secondary structures.

G start Low Coupling Yield (Positive Kaiser Test) check_neutralization Was the p-toluenesulfonate salt neutralized with base (e.g., DIPEA)? start->check_neutralization check_reagents Are coupling reagents (e.g., HATU, DIC) and solvents fresh and anhydrous? check_neutralization->check_reagents Yes sol_neutralize Solution: Add at least 1 eq. of DIPEA/NMM to the amino acid solution before coupling. (See Protocol 1) check_neutralization->sol_neutralize No check_sequence Is the peptide sequence prone to aggregation? check_reagents->check_sequence Yes sol_reagents Solution: Use fresh, high-quality reagents. Consider a more potent coupling reagent like HATU or COMU. check_reagents->sol_reagents No sol_sequence Solution: 1. Switch solvent to NMP. 2. Use microwave-assisted synthesis. 3. Add chaotropic salts. check_sequence->sol_sequence Yes recouple Recouple and re-test check_sequence->recouple No sol_neutralize->recouple sol_reagents->recouple sol_sequence->recouple

Troubleshooting workflow for low coupling yield.
Problem 2: Identification of a Truncated Dipeptide in the Final Product

After cleavage and purification, you identify a significant impurity corresponding to the mass of a diketopiperazine, and your overall yield of the target peptide is low.

  • Possible Cause: Diketopiperazine (DKP) Formation

    • Explanation: After the coupling of the second amino acid, the deprotected N-terminal β-alanine can attack the ester linkage of the second residue, forming a stable six-membered ring (a diketopiperazine). This reaction cleaves the dipeptide from the resin, terminating the synthesis of that chain. This is particularly prevalent when the second amino acid is proline, but can occur with other residues, especially when catalyzed by the bases used for deprotection or neutralization.

    • Solution:

      • Use 2-Chlorotrityl Chloride Resin: For sequences where DKP formation is a high risk, starting the synthesis on a sterically hindered resin like 2-chlorotrityl chloride can physically inhibit the back-biting cyclization reaction.

      • Couple a Dipeptide: Instead of coupling the first two amino acids sequentially, synthesize the dipeptide (e.g., Boc-Xaa-β-Ala-OH) in solution phase and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin stage.

      • Modify Deprotection/Coupling Conditions: Use a protocol that combines the deprotection and coupling steps or minimizes the time the free N-terminal amine is exposed to basic conditions. Refer to Protocol 2 for mitigation strategies.

G resin Dipeptidyl-Resin (H-βAla-Xaa-Resin) cyclization Intramolecular Nucleophilic Attack resin->cyclization Base-catalyzed (e.g., during neutralization) coupling Successful Coupling of 3rd Amino Acid resin->coupling dkp Diketopiperazine (DKP) (cleaved from resin) cyclization->dkp terminated_resin Terminated Resin (HO-Xaa-Resin) cyclization->terminated_resin tripeptide Tripeptidyl-Resin coupling->tripeptide

Diketopiperazine (DKP) formation as a side reaction.
Problem 3: Gradual Decrease in Yield with Each Synthesis Cycle

You observe a small but consistent loss of peptide from the resin throughout the synthesis, leading to a lower-than-expected final yield after cleavage.

  • Possible Cause: Premature Cleavage of the Benzyl Ester Linkage

    • Explanation: The benzyl ester bond that links the C-terminus of the peptide to the resin (in a standard Merrifield resin synthesis) or protects the side chain of acidic amino acids is susceptible to acidolysis.[1] While it is significantly more stable than the N-α-Boc group, repeated and prolonged treatments with TFA during each deprotection cycle can cause a small amount of premature cleavage.[1] This "leaching" of the peptide from the resin at each step accumulates over the course of a long synthesis, reducing the final yield.

    • Solution:

      • Minimize TFA Exposure: Use the shortest possible TFA treatment time required for complete Boc deprotection (typically 15-30 minutes). Avoid unnecessarily long exposures.

      • Use a More Acid-Stable Resin Linker: If synthesizing on a benzyl-ester-linked resin, consider switching to a more acid-stable linker if premature cleavage is significant. For example, a PAM (phenylacetamidomethyl) linker is more stable to TFA than a standard Merrifield linker.

Quantitative Data Summary

The following table summarizes factors that influence the major side reactions when using β-Alanine Benzyl Ester p-Toluenesulfonate and their potential impact on the overall synthesis.

Side ReactionInfluencing FactorsSequence DependenceConditions Favoring ReactionExpected Impact on YieldMitigation Strategy
Diketopiperazine (DKP) Formation Resin type, base concentration, temperature, timeHigh. Most prevalent with Pro, Gly, or other flexible residues (like β-Ala) at the N-terminus.Prolonged exposure to base (piperidine, DIPEA); high temperature; use of standard Wang or Merrifield resins.High loss at the dipeptide stage, leading to low overall yield.Use 2-chlorotrityl resin; couple a pre-formed dipeptide; minimize time between neutralization and coupling.
Premature Benzyl Ester Cleavage Acid concentration, deprotection time, number of cyclesLow. Generally sequence-independent.Repeated and/or prolonged exposure to TFA (e.g., >30 min per cycle in a long synthesis).Gradual loss of yield over many cycles (e.g., 1-2% per cycle).Minimize TFA deprotection time; use a more acid-stable linker (e.g., PAM resin).
Incomplete Coupling Base stoichiometry, coupling reagent potency, peptide aggregationModerate. More likely in "difficult" or aggregating sequences.Insufficient neutralization of the tosylate salt; use of weak coupling reagents (e.g., DCC alone).Very low or zero yield of the desired peptide; presence of deletion sequences.Ensure >1 eq. of base is used; switch to a potent coupling reagent (HATU, COMU); use disruptive solvents (NMP).

Experimental Protocols

Protocol 1: Neutralization and Coupling of β-Alanine Benzyl Ester p-Toluenesulfonate (Boc-SPPS)

This protocol outlines the manual coupling of the second amino acid, β-Alanine Benzyl Ester p-Toluenesulfonate, onto a resin-bound N-α-deprotected amino acid using HATU as the coupling reagent.

  • Resin Preparation:

    • Swell the resin carrying the first deprotected amino acid (e.g., H-Gly-Merrifield Resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 1 min).

  • Amino Acid Solution Preparation:

    • In a separate vial, dissolve β-Alanine Benzyl Ester p-Toluenesulfonate (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Neutralization:

    • Add DIPEA (6 equivalents) to the amino acid/HATU solution. The number of equivalents is high to both neutralize the p-toluenesulfonate salt and provide the basic environment for the coupling reaction.

    • Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the drained resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless/yellow beads) indicates complete coupling.

    • If the test is positive (blue beads), the coupling step should be repeated with a fresh solution of activated amino acid.

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Minimizing Diketopiperazine (DKP) Formation

This protocol provides a strategy for coupling the third amino acid onto a dipeptidyl-resin where β-alanine is the N-terminal residue, minimizing the risk of DKP formation.

  • Resin and Reagent Preparation:

    • Swell the dipeptidyl-resin (e.g., H-βAla-Pro-Wang Resin) in DMF.

    • In a separate vial, dissolve the third N-α-protected amino acid (e.g., Boc-Leu-OH, 3 eq.) and an activating agent (e.g., HOBt, 3 eq.) in DMF.

  • Combined Neutralization and Coupling:

    • Cool the amino acid/HOBt solution to 0°C.

    • Add your coupling reagent (e.g., DIC, 3 eq.) to the cooled solution and allow it to pre-activate for 5 minutes.

    • Crucially, instead of pre-neutralizing the resin , add the pre-activated amino acid solution directly to the drained, salt-form of the dipeptidyl-resin (which should be the TFA salt from the previous deprotection step).

    • Immediately add DIPEA (6 eq.) to the resin slurry. The goal is for the acylation of the N-terminal amine to occur rapidly as it is neutralized, outcompeting the intramolecular cyclization.

  • Reaction and Monitoring:

    • Agitate the reaction at room temperature for 2-4 hours.

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin as described in Protocol 1.

By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate the common side reactions associated with the use of β-Alanine Benzyl Ester p-Toluenesulfonate, leading to higher yields and purities in their peptide synthesis endeavors.

References

Technical Support Center: Purification of Peptides Containing beta-Alanine Benzyl Ester by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the purification of peptides containing β-Alanine Benzyl Ester via High-Performance Liquid Chromatography (HPLC). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of peptides containing β-Alanine Benzyl Ester.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Broadening or Tailing) 1. Peptide Aggregation: The hydrophobic nature of the Benzyl ester group can promote aggregation.[1] 2. Secondary Interactions: Ionic interactions between the peptide and residual silanols on the HPLC column.[1] 3. Column Overload: Injecting too much sample for the column's capacity.[1]1. Modify Sample Solvent: Dissolve the peptide in a small amount of a strong organic solvent like DMSO or acetonitrile before diluting with the initial mobile phase.[1] 2. Adjust Mobile Phase: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to minimize silanol interactions.[1] 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates and improve peak shape.[1][2] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume.[1]
Unexpected Peaks in Chromatogram 1. Incomplete Deprotection: Residual protecting groups from synthesis.[1] 2. Deletion/Truncated Sequences: Common side products from solid-phase peptide synthesis (SPPS).[1][3] 3. Racemization: Isomerization of amino acids during synthesis.[1] 4. Side Reactions: Formation of pyroglutamate or aspartimide depending on the sequence.[4]1. Optimize Synthesis/Cleavage: Review the SPPS and cleavage protocols to ensure complete reactions.[1] 2. LC-MS Analysis: Use mass spectrometry to identify the masses of the impurity peaks and correlate them with expected side products.[1][5] 3. Use a Shallow Gradient: A slower, more gradual gradient can improve the resolution of closely eluting impurities.[1]
No or Low Recovery of Peptide 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent.[1] 2. Irreversible Adsorption: The peptide may be sticking irreversibly to the column.[1] 3. Precipitation on Column: The peptide may be precipitating at the head of the column upon injection, especially if the sample solvent is much stronger than the initial mobile phase.[1]1. Test Different Solvents: Experiment with various solvents or solvent mixtures (e.g., with small amounts of DMSO, DMF, or acetic acid) for sample preparation. 2. Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute strongly bound material.[1] 3. Sample Solvent Matching: Ensure the injection solvent is as close in composition as possible to the initial mobile phase to prevent precipitation.[1]
Baseline Drift 1. TFA Concentration Mismatch: A difference in TFA concentration between mobile phase A and B can cause a drifting baseline, especially at low UV wavelengths (215-220 nm).[1] 2. Contaminated Mobile Phase: Impurities in the water or acetonitrile.[1]1. Equilibrate Column Thoroughly: Ensure the column is fully equilibrated with the initial mobile phase before injection.[1] 2. Use High-Purity Solvents: Utilize HPLC-grade water and acetonitrile.[6] 3. Prepare Fresh Mobile Phases: Make fresh mobile phases daily and ensure accurate TFA concentration in both A and B solvents.[1]
High Backpressure 1. Column Frit Blockage: Particulate matter from the sample or mobile phase. 2. Peptide Precipitation: Sample precipitating at the head of the column.[1] 3. Buffer Precipitation: Buffer salts precipitating in the organic mobile phase.1. Filter Sample: Always filter the sample through a 0.22 µm syringe filter before injection.[1] 2. Check Sample Solubility: Ensure the sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase.[1] 3. Reverse Column Flush: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent.

Frequently Asked Questions (FAQs)

Q1: How does the β-Alanine Benzyl Ester modification affect my peptide's behavior in reverse-phase HPLC?

A1: The benzyl ester is a hydrophobic protecting group.[1] Its presence will significantly increase the overall hydrophobicity of your peptide, leading to a longer retention time on a reverse-phase HPLC column compared to its unprotected counterpart. This increased retention can be advantageous for separating the target peptide from more polar impurities.[1]

Q2: Is there a risk of the Benzyl ester group being cleaved during HPLC purification?

A2: The benzyl ester is generally stable to the acidic conditions (e.g., 0.1% TFA) used in standard reverse-phase HPLC for peptide purification.[1] However, if other acid-labile protecting groups (like Boc) are present, they may be partially cleaved by TFA, especially if fractions are left at room temperature for extended periods.[1] It is advisable to process collected fractions promptly, for instance, by immediate lyophilization.[1]

Q3: What are the most common impurities I should expect to see?

A3: Common impurities in synthetic peptides include deletion sequences (peptides missing an amino acid), truncated sequences (incomplete peptide chains), and peptides with incomplete deprotection of side-chain protecting groups.[1][3] Depending on the synthesis strategy, you might also see diastereomers resulting from racemization.[1]

Q4: What is a good starting gradient for purifying my β-Alanine Benzyl Ester-containing peptide?

A4: A good starting point is a linear gradient of 5% to 95% mobile phase B (0.1% TFA in acetonitrile) over 30-40 minutes, with mobile phase A being 0.1% TFA in water.[1][5] The optimal gradient will depend on the overall sequence and properties of your specific peptide.

Q5: How can I confirm the identity of my purified peptide and any impurities?

A5: The most effective way to confirm the identity of your peptide and characterize impurities is by using liquid chromatography-mass spectrometry (LC-MS).[1][5] This will provide the molecular weight of the main peak and any other significant peaks in your chromatogram.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of a β-Alanine Benzyl Ester Peptide

This protocol outlines a general procedure for the purification of a crude peptide containing a β-Alanine Benzyl Ester modification using a C18 column.

1. Materials:

  • Crude peptide containing β-Alanine Benzyl Ester

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column (e.g., 5 µm particle size, 100-300 Å pore size)[2]

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (final concentration 0.1% TFA). Degas the solution.[1]

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (final concentration 0.1% TFA). Degas the solution.[1]

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of ACN or DMSO, then dilute with Mobile Phase A) to a concentration of approximately 1-5 mg/mL.[1][5]

  • Ensure the peptide is fully dissolved. Sonication may be required.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.[1]

4. HPLC Method:

  • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or a corresponding semi-preparative column.

  • Flow Rate: 1.0 mL/min for analytical, adjust accordingly for semi-preparative.

  • Detection: 220 nm.[2]

  • Column Temperature: 30-40°C.[1]

  • Gradient:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 95% B (linear gradient)

    • 45-50 min: 95% B

    • 50-55 min: 95% to 5% B (linear gradient)

    • 55-60 min: 5% B (re-equilibration)[1]

5. Purification and Analysis:

  • Equilibrate the column with 5% B for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Collect fractions corresponding to the major peak(s).

  • Analyze the collected fractions for purity by analytical HPLC and for identity by mass spectrometry (LC-MS).[7]

  • Pool the pure fractions and lyophilize to obtain the final product.

Quantitative Data Summary

The following tables provide representative data for peptide synthesis and HPLC purification.

Table 1: Representative HPLC Purification Parameters

ParameterTypical Value / ConditionPurpose
Column Stationary Phase C18 or C8 silicaStandard for peptide hydrophobicity range.
Pore Size 100 - 300 Å300 Å is often preferred for larger peptides (>10 kDa) to avoid peak broadening.[2]
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA)Ion-pairing agent, improves peak shape.[3]
Organic Solvent Acetonitrile (ACN)Good UV transparency and elution strength.
Detection Wavelength 215 - 220 nmOptimal for detecting the peptide bond.[3]
Gradient Slope 1-2% B per minuteA good starting point for resolving complex mixtures.

Table 2: Representative Quantitative Data in Boc-SPPS Leading to Purification

ParameterTypical ValueMethod of Determination
Resin Loading Efficiency 0.5 - 0.8 mmol/gQuantitative amino acid analysis after hydrolysis.[8]
Per-cycle Coupling Efficiency >99%Kaiser (Ninhydrin) Test.[8]
Overall Crude Peptide Yield 60 - 80%Gravimetric analysis after cleavage and precipitation.[8]
Final Peptide Purity (after HPLC) >95%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]

Note: The data in Table 2 are representative values and can vary depending on the peptide sequence, length, and specific synthesis conditions.[8]

Mandatory Visualization

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Crude [label="Crude Peptide\n(Post-Synthesis)"]; Prep [label="Sample Preparation\n(Dissolve & Filter)"]; Inject [label="Inject Sample onto\nEquilibrated HPLC"]; Elute [label="Gradient Elution\n(Separation)"]; Collect [label="Collect Fractions"]; Analyze [label="Purity & Identity Analysis\n(Analytical HPLC & MS)"]; Pool [label="Pool Pure Fractions"]; Lyophilize [label="Lyophilization"]; Final [label="Purified Peptide", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Crude -> Prep; Prep -> Inject; Inject -> Elute; Elute -> Collect; Collect -> Analyze; Analyze -> Pool [label="Fractions >95% Pure"]; Pool -> Lyophilize; Lyophilize -> Final; } dot Caption: General workflow for the HPLC purification of synthetic peptides.

// Node styles problem [shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution [shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Poor Peak Shape?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause1 [label="Aggregation?", from=start]; sol1a [label="Increase Column Temp\n(30-40°C)"]; sol1b [label="Modify Sample Solvent\n(add DMSO/ACN)"];

cause2 [label="Secondary Interactions?", from=start]; sol2 [label="Ensure 0.1% TFA\nin Mobile Phase"];

cause3 [label="Column Overload?", from=start]; sol3 [label="Reduce Sample Load"];

// Edges start -> cause1 [label=" Broad/Tailing "]; cause1 -> sol1a; cause1 -> sol1b;

start -> cause2 [label=" Tailing "]; cause2 -> sol2;

start -> cause3 [label=" Broad/Fronting "]; cause3 -> sol3; } dot Caption: Troubleshooting decision tree for poor peak shape in HPLC.

References

Preventing racemization of beta-Alanine Benzyl Ester during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of β-alanine benzyl ester coupling?

A1: Racemization is the process that leads to the formation of a mixture of enantiomers (in this case, D- and L-isomers) from a single chiral starting material. During the coupling of N-protected β-alanine benzyl ester, the chiral center at the α-carbon can lose its stereochemical integrity, resulting in a mixture of diastereomeric peptides. This occurs because the activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization during the activation of amino acids for peptide bond formation:

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a planar oxazolone intermediate. This intermediate is achiral at the C-terminal α-carbon and can be attacked by the amine component from either face, leading to a mixture of D and L products.[1]

  • Direct Enolization: A base present in the reaction mixture can directly abstract the acidic α-proton of the activated amino acid. This forms a planar enolate intermediate, which upon reprotonation can result in a racemic mixture.[1]

Figure 1. Primary pathways for racemization during peptide coupling.

Q3: Which factors generally promote racemization?

A3: Several factors can increase the likelihood and extent of racemization during peptide coupling:

  • Strong Bases: Strong or sterically unhindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton.[2]

  • High Temperatures: Elevated reaction temperatures accelerate the rate of both oxazolone formation and enolization.

  • Polar Solvents: Polar solvents can stabilize the charged intermediates involved in racemization pathways.

  • Prolonged Activation Times: Allowing the activated amino acid to remain in solution for an extended period before the addition of the amine component increases the opportunity for racemization to occur.

  • Coupling Reagents: Certain coupling reagents, particularly carbodiimides like DCC and DIC when used without additives, form highly reactive intermediates that are prone to racemization.[3]

Troubleshooting Guide: Racemization Detected in Final Product

This guide provides a systematic approach to identifying and resolving issues of racemization when coupling β-alanine benzyl ester.

TroubleshootingWorkflow start High Racemization Detected reagent 1. Evaluate Coupling Reagent & Additive start->reagent base 2. Assess Base reagent->base Using carbodiimide? Add Oxyma or HOAt. Using onium salt? Proceed. conditions 3. Review Reaction Conditions base->conditions Using strong base (TEA, DIPEA)? Switch to NMM or Collidine. protocol 4. Refine Protocol conditions->protocol Temperature > 0°C? Run at 0°C. Long activation time? Minimize pre-activation. end Racemization Minimized protocol->end Implement changes and monitor.

Figure 2. Troubleshooting workflow for addressing high racemization.

Step 1: Evaluate Your Coupling Reagent and Additive

The choice of coupling reagent is critical. If you are using a carbodiimide such as DCC or DIC without an additive, the highly reactive O-acylisourea intermediate is very susceptible to racemization.

  • Recommendation: Always use an additive with carbodiimides. Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea to form a more stable active ester that is less prone to racemization.[4] More recent developments suggest that ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a highly effective and safer alternative to HOBt and HOAt.[3]

  • Alternative Reagents: Consider using onium salt-based coupling reagents like HBTU, HATU, or COMU, which are known to cause less racemization.[3]

Step 2: Assess the Base Used

The strength and steric hindrance of the base play a significant role in the rate of α-proton abstraction.[2]

  • Recommendation: Avoid strong, non-hindered bases like triethylamine (TEA). While commonly used, N,N-diisopropylethylamine (DIPEA) can also contribute to racemization. It is preferable to use weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2]

Step 3: Review Reaction Conditions

Temperature and time are key factors in controlling racemization.

  • Temperature: Perform the coupling reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy to minimize racemization.

  • Activation Time: Minimize the time the carboxylic acid is activated before the amine component is introduced. Pre-activation should be kept to a minimum. Ideally, the coupling reagent is added to a mixture of the N-protected β-alanine benzyl ester, the amine component, and the additive.

Step 4: Consider the Solvent

The polarity of the solvent can influence the rate of racemization.

  • Recommendation: While DMF is a common solvent for peptide coupling, less polar solvents like dichloromethane (DCM) may reduce the rate of racemization, provided all reaction components are sufficiently soluble.

Quantitative Data on Coupling Additives

The following table summarizes the effectiveness of different additives in suppressing racemization in a model peptide coupling reaction. While this data is for a demanding α-amino acid coupling, the relative effectiveness of the additives is applicable to β-alanine coupling.

Coupling ConditionsAdditive% D-Isomer (Racemization)
Z-Phe-Val-OH + H-Pro-NH₂HOBt10.8%
Z-Phe-Val-OH + H-Pro-NH₂HOAt1.9%
Z-Phe-Val-OH + H-Pro-NH₂OxymaPure2.4%
Z-Phe-Val-OH + H-Pro-NH₂Oxyma-B1.5%

Data adapted from studies on demanding coupling reactions known to be sensitive to racemization.

Recommendation: For couplings that are highly susceptible to racemization, HOAt and Oxyma-based additives are excellent choices. Oxyma-based reagents also offer a better safety profile as they are not explosive like HOBt and HOAt.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is designed for the coupling of an N-protected β-alanine benzyl ester to an amine component with minimal racemization.

Materials:

  • N-protected β-alanine benzyl ester (1.0 eq)

  • Amine component hydrochloride salt (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected β-alanine benzyl ester (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine component hydrochloride salt (1.0 eq) to the mixture.

  • Cool the flask to 0°C in an ice-water bath.

  • Add N-Methylmorpholine (NMM) (1.0 eq) to the stirred solution to neutralize the hydrochloride salt.

  • Slowly add DIC (1.1 eq) to the reaction mixture.

  • Stir the reaction at 0°C for 2 hours, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. The filtrate can then be washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Detection and Quantification of Racemization by Chiral HPLC

This method can be used to determine the percentage of the undesired diastereomer in your purified product.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak® series).

Procedure:

  • Standard Preparation: If possible, synthesize a small amount of the authentic D,L-diastereomer to serve as a reference standard.

  • Sample Preparation: Dissolve a small amount of your purified peptide product in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Typically a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the diastereomers.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the peptide has significant absorbance (e.g., 220 nm).

  • Analysis: Inject the reference standard to determine the retention times of both diastereomers. Inject your sample and integrate the peak areas of the two diastereomers to calculate the percentage of racemization.

References

Technical Support Center: Deprotection of beta-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges associated with the deprotection of beta-Alanine Benzyl Ester p-Toluenesulfonate. Here, you will find detailed guides and frequently asked questions to navigate potential experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of this compound, providing potential causes and recommended solutions.

Issue 1: Incomplete or Slow Deprotection Reaction

Question: My TLC/LC-MS analysis indicates a significant amount of starting material remaining after the standard reaction time. What could be the cause, and how can I drive the reaction to completion?

Potential Causes:

  • Catalyst Inactivity or Poisoning: The palladium catalyst is crucial for hydrogenolysis. Its activity can be diminished by poor quality, age, or the presence of poisons.[1][2] Sulfur-containing compounds, like the p-toluenesulfonate counter-ion in the starting material, can act as catalyst poisons.[2]

  • Insufficient Hydrogen: For catalytic hydrogenation, inadequate hydrogen pressure or poor gas delivery to the reaction mixture can limit the reaction rate.[1] For transfer hydrogenation, the hydrogen donor may be depleted or of poor quality.[3]

  • Mass Transfer Limitations: In heterogeneous catalysis (e.g., Pd/C), efficient mixing is vital for the substrate to interact with the catalyst surface.[1][4]

  • Sub-optimal Reaction Conditions: The chosen solvent, temperature, or pressure may not be ideal for this specific substrate.[5][6]

Solutions:

  • Optimize Catalyst Conditions:

    • Use a fresh, high-quality catalyst. For challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be beneficial.[6][7]

    • Increase the catalyst loading, potentially in increments, if poisoning is suspected.[1]

  • Enhance Hydrogen Availability:

    • Ensure the system is properly purged and maintained under a positive pressure of hydrogen gas.[3]

    • For transfer hydrogenation, use a fresh hydrogen donor like ammonium formate or formic acid in sufficient excess (e.g., 3-5 equivalents).[3][6]

  • Improve Mass Transfer:

    • Ensure vigorous stirring or agitation of the reaction mixture.[1][4]

  • Adjust Reaction Parameters:

    • Select an appropriate solvent. Methanol and ethanol are generally effective for hydrogenolysis.[6][8]

    • For less reactive substrates, consider increasing the hydrogen pressure or reaction temperature, while monitoring for potential side reactions.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of beta-Alanine Benzyl Ester?

The most common methods for benzyl ester deprotection are catalytic hydrogenolysis and catalytic transfer hydrogenation.[7] Acidic cleavage is a less common alternative for substrates sensitive to hydrogenation.[1]

  • Catalytic Hydrogenolysis: This widely used method involves hydrogen gas (H₂) and a palladium catalyst (typically 10% Pd/C). It is generally clean, with toluene and carbon dioxide as byproducts that are easily removed.[1][8]

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or formic acid, in place of hydrogen gas, which can be a safer alternative.[3][9]

  • Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave the benzyl ester, but this method is harsher and may not be suitable if other acid-sensitive functional groups are present.[1]

Q2: How can I monitor the progress of the deprotection reaction?

Reaction progress can be monitored by techniques that differentiate the starting material from the product, beta-alanine.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The product, a free amino acid, will have a different retention factor (Rf) than the starting material. Ninhydrin stain can be used to visualize the product, as it stains the primary amine of beta-alanine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more precise assessment of the reaction mixture, showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It can also help identify any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic benzyl protons of the ester group.[1]

Q3: What are potential side reactions during the deprotection of beta-Alanine Benzyl Ester?

  • Over-reduction: In catalytic hydrogenation, other functional groups in the molecule, if present, could potentially be reduced.[1]

  • N-Benzylation: Although less common, formation of an N-benzyl side product can occur if the reaction stalls or if there is insufficient hydrogen.[1]

Q4: Can the p-toluenesulfonate counter-ion interfere with the reaction?

Yes, the tosylate anion contains sulfur, which can poison palladium catalysts and slow down or inhibit the reaction.[2] If catalyst poisoning is suspected, increasing the catalyst loading or using a more robust catalyst may be necessary.[1]

Data Presentation

Table 1: Typical Reaction Conditions for Benzyl Ester Deprotection

ParameterCatalytic HydrogenolysisCatalytic Transfer Hydrogenation
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading 5-10 mol%10-20 mol%
Hydrogen Source H₂ gas (balloon or pressure reactor)Ammonium formate, formic acid
Solvent Methanol, Ethanol, Ethyl AcetateMethanol, Ethanol
Temperature Room TemperatureRoom Temperature to Reflux
Pressure Atmospheric to 50 psiAtmospheric

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like methanol (to a concentration of approximately 0.1 M).[7]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[7]

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.

  • Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[7]

  • Reaction: Stir the reaction mixture vigorously at room temperature.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude beta-alanine.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

  • Dissolution: Dissolve this compound (1 equivalent) in methanol.

  • Reagent Addition: Add ammonium formate (3-5 equivalents).[3]

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%).[3]

  • Reaction: Stir the mixture at room temperature. The reaction may be accompanied by gas evolution.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Follow steps 7 and 8 from Protocol 1.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation start Dissolve this compound in Solvent (e.g., MeOH) add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenation Introduce Hydrogen Source (H2 gas or Transfer Reagent) add_catalyst->hydrogenation stir Vigorous Stirring at RT hydrogenation->stir monitor Monitor by TLC/LC-MS stir->monitor complete Reaction Complete? monitor->complete complete->monitor No filter Filter through Celite complete->filter Yes concentrate Concentrate Filtrate filter->concentrate product Crude beta-Alanine concentrate->product

Caption: General experimental workflow for the deprotection of beta-Alanine Benzyl Ester.

Troubleshooting_Deprotection cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Incomplete Deprotection catalyst_poisoning Catalyst Poisoning? start->catalyst_poisoning catalyst_activity Poor Catalyst Activity? start->catalyst_activity h2_pressure Insufficient H2 Pressure? start->h2_pressure mixing Inadequate Mixing? start->mixing increase_loading Increase Catalyst Loading catalyst_poisoning->increase_loading fresh_catalyst Use Fresh/Active Catalyst catalyst_activity->fresh_catalyst increase_pressure Increase H2 Pressure h2_pressure->increase_pressure vigorous_stirring Ensure Vigorous Stirring mixing->vigorous_stirring

Caption: Troubleshooting logic for incomplete deprotection of beta-Alanine Benzyl Ester.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of Peptides with beta-Alanine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) of peptides containing beta-Alanine Benzyl Ester.

Troubleshooting Guides

This section addresses common peak shape problems in a question-and-answer format, providing potential causes and systematic solutions.

Question 1: Why am I observing peak tailing with my beta-Alanine Benzyl Ester-containing peptide?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing peptides, particularly those with basic functional groups.[1] The primary causes for tailing of peptides containing beta-Alanine Benzyl Ester include:

  • Secondary Interactions: The most frequent cause is the interaction of basic residues in the peptide with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions lead to a secondary, stronger retention mechanism for some of the peptide molecules, causing them to elute later and resulting in a tailing peak.

  • Low Concentration of Ion-Pairing Reagent: Insufficient concentration of an ion-pairing reagent, such as trifluoroacetic acid (TFA), can lead to incomplete masking of the positive charges on the peptide and the residual silanols, resulting in peak tailing.[4] Increasing the TFA concentration generally improves peak shape.[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of silanol groups, increasing their interaction with the peptide.[6] Operating at a lower pH (around 2-3) can help to suppress the ionization of silanols.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[7]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can also contribute to poor peak shapes.[1][6]

Solutions:

  • Optimize the Ion-Pairing Reagent: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) is present in both mobile phase A and B.[8] This will help to mask silanol interactions and provide a counter-ion for the basic groups on the peptide.[9]

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2-3 to ensure the protonation of residual silanol groups, thereby minimizing secondary interactions.[1][2]

  • Reduce Sample Load: Dilute your sample and inject a smaller volume to avoid column overload.[2][8]

  • Use a High-Quality, End-Capped Column: Employ a modern, high-purity silica column that is well end-capped to minimize the number of accessible silanol groups.[1]

  • Column Washing: If column contamination is suspected, wash the column with a strong solvent like 100% acetonitrile or isopropanol.[8]

Question 2: What is causing peak fronting for my peptide analysis?

Answer:

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.[6] Potential causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause the analyte to travel too quickly at the head of the column, leading to fronting.[10]

  • Column Overload: Similar to tailing, injecting an excessive amount of sample can lead to peak fronting.[10][11]

  • Column Collapse: Physical degradation of the column bed, such as a void at the inlet, can cause peak fronting.[10][11] This will typically affect all peaks in the chromatogram.[7]

  • Low Temperature: At low temperatures, the viscosity of the mobile phase increases, which can sometimes contribute to peak fronting.

Solutions:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the peptide in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.

  • Reduce Sample Concentration/Volume: Decrease the amount of sample injected onto the column.[12]

  • Inspect and Replace the Column: If column collapse is suspected, try reversing and flushing the column (if the manufacturer allows).[7] If the problem persists, the column may need to be replaced.[13]

  • Increase Column Temperature: Running the analysis at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape by reducing mobile phase viscosity and disrupting potential peptide aggregation.[8][14]

Question 3: Why is my peak shape for the beta-Alanine Benzyl Ester peptide broad?

Answer:

Peak broadening can be caused by a variety of factors, often related to on-column or extra-column effects:

  • Peptide Aggregation: The hydrophobic nature of the benzyl ester group can promote peptide aggregation, leading to broader peaks.[8]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[2]

  • Slow Gradient: A very shallow gradient may not be sufficient to focus the analyte into a sharp band as it elutes.

  • Column Degradation: A loss of column efficiency due to aging or contamination will result in broader peaks.[6]

Solutions:

  • Modify Sample Preparation: To disrupt aggregation, dissolve the peptide in a small amount of an organic solvent like DMSO or acetonitrile before diluting with the mobile phase.[8]

  • Optimize the HPLC System: Minimize extra-column volume by using tubing with a narrow internal diameter and keeping the length as short as possible.[15]

  • Adjust the Gradient: A slightly steeper gradient can sometimes improve peak sharpness.[8]

  • Elevate the Temperature: Increasing the column temperature can help to reduce aggregation and improve peak shape.[8]

  • Column Maintenance: Regularly flush your column and replace it when its performance deteriorates.[13]

Frequently Asked Questions (FAQs)

Q1: How does the beta-Alanine Benzyl Ester moiety affect the chromatographic behavior of my peptide?

The benzyl ester group is hydrophobic, which will significantly increase the retention time of the peptide on a reverse-phase column compared to its non-esterified counterpart.[8] This increased hydrophobicity can be beneficial for separating the target peptide from more polar impurities.

Q2: Is the beta-Alanine Benzyl Ester stable under typical HPLC conditions?

The benzyl ester is generally stable under the acidic conditions (e.g., 0.1% TFA) commonly used for reverse-phase HPLC of peptides.[8] However, prolonged exposure to highly acidic or basic conditions should be avoided to prevent hydrolysis.

Q3: What is a good starting point for a mobile phase gradient?

A common starting point for peptide separations is a linear gradient of 5% to 95% mobile phase B (0.1% TFA in acetonitrile) over 30 to 60 minutes, where mobile phase A is 0.1% TFA in water.[8][16] The optimal gradient will depend on the specific properties of your peptide.

Q4: Can I use formic acid instead of TFA as an ion-pairing agent?

While formic acid is often preferred for LC-MS applications due to its volatility, it is a weaker ion-pairing agent than TFA.[17] This can result in broader peaks and poorer resolution for peptides.[17] If using formic acid is necessary, you may need to carefully optimize other parameters like the gradient and temperature to achieve acceptable peak shape.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Ion-Pairing Reagent (TFA) 0.05% - 0.1% (v/v)Effectively masks silanol interactions and improves peak shape.[4]
Mobile Phase pH 2.0 - 3.0Suppresses the ionization of residual silanols on the stationary phase.[1][2]
Column Temperature 30 - 40 °CCan reduce peptide aggregation and improve peak symmetry.[8]
Initial %B (Acetonitrile) 5%Ensures good focusing of the peptide at the head of the column.[8]
Gradient Slope 1-2% B per minuteA good starting point for resolving complex peptide mixtures.

Experimental Protocols

Protocol 1: Standard Mobile Phase Preparation

Objective: To prepare the aqueous and organic mobile phases for peptide HPLC.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Mobile Phase A (Aqueous):

    • Measure 1 L of HPLC-grade water into a clean mobile phase bottle.

    • Carefully add 1 mL of TFA to the water to achieve a 0.1% (v/v) concentration.

    • Mix thoroughly.

    • Degas the solution using sonication or vacuum filtration.

  • Mobile Phase B (Organic):

    • Measure 1 L of HPLC-grade acetonitrile into a clean mobile phase bottle.

    • Carefully add 1 mL of TFA to the acetonitrile to achieve a 0.1% (v/v) concentration.

    • Mix thoroughly.

    • Degas the solution.

Protocol 2: Column Washing and Regeneration

Objective: To remove strongly retained contaminants from a C18 column.

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with 10-20 column volumes of HPLC-grade water (without buffer or acid).

  • Flush with 10-20 column volumes of 100% HPLC-grade acetonitrile.

  • For very hydrophobic contaminants, flush with 10-20 column volumes of isopropanol.

  • Flush again with 10-20 column volumes of 100% HPLC-grade acetonitrile.

  • Equilibrate the column with the initial mobile phase conditions of your analytical method for at least 20 column volumes before the next injection.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_tailing_causes Tailing Causes cluster_fronting_causes Fronting Causes cluster_broadening_causes Broadening Causes cluster_solutions Corrective Actions cluster_end Outcome start Poor Peak Shape Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No secondary_interactions Secondary Interactions peak_tailing->secondary_interactions Yes low_tfa Low TFA Concentration peak_tailing->low_tfa Yes high_ph Inappropriate pH peak_tailing->high_ph Yes column_overload_t Column Overload peak_tailing->column_overload_t Yes peak_broadening Peak Broadening? peak_fronting->peak_broadening No solvent_mismatch Sample Solvent Mismatch peak_fronting->solvent_mismatch Yes column_overload_f Column Overload peak_fronting->column_overload_f Yes column_collapse Column Collapse peak_fronting->column_collapse Yes aggregation Peptide Aggregation peak_broadening->aggregation Yes extra_column_vol Extra-Column Volume peak_broadening->extra_column_vol Yes column_degradation Column Degradation peak_broadening->column_degradation Yes optimize_tfa Increase/Optimize TFA secondary_interactions->optimize_tfa low_tfa->optimize_tfa adjust_ph Lower Mobile Phase pH high_ph->adjust_ph reduce_load Reduce Sample Load column_overload_t->reduce_load match_solvent Match Sample Solvent solvent_mismatch->match_solvent column_overload_f->reduce_load check_column Inspect/Replace Column column_collapse->check_column increase_temp Increase Temperature aggregation->increase_temp optimize_system Optimize System Plumbing extra_column_vol->optimize_system column_degradation->check_column end Improved Peak Shape optimize_tfa->end adjust_ph->end reduce_load->end match_solvent->end check_column->end increase_temp->end optimize_system->end

Caption: A workflow for troubleshooting poor peak shape in peptide HPLC.

Molecular_Interactions cluster_peptide Peptide with beta-Alanine Benzyl Ester cluster_stationary_phase C18 Stationary Phase cluster_mobile_phase Mobile Phase peptide Peptide (+ve charge) - NH3+ - Benzyl Ester (hydrophobic) c18 C18 Chains (hydrophobic) peptide->c18 Hydrophobic Interaction (Primary Retention) silanol Residual Silanol (Si-O-) (-ve charge at higher pH) peptide->silanol Ionic Interaction (Secondary Retention -> Tailing) tfa TFA (CF3COO-) (Ion-Pairing Agent) tfa->peptide Ion-Pairing (Masks +ve charge) tfa->silanol Masks -ve charge

Caption: Interactions leading to poor peak shape in peptide HPLC.

References

Technical Support Center: p-Toluenesulfonic Acid (p-TsOH) Removal During Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing p-toluenesulfonic acid (p-TsOH) from reaction mixtures during workup.

Troubleshooting Guide

Issue 1: Residual p-TsOH Detected in the Product After Aqueous Workup

  • Possible Cause 1: Insufficient Neutralization. The basic wash may not have been sufficient to fully neutralize the p-TsOH.

    • Solution:

      • Ensure the use of a saturated or sufficiently concentrated basic solution (e.g., saturated sodium bicarbonate, 5-10% sodium carbonate, or 1-2 M sodium hydroxide).

      • Increase the volume of the basic wash. A common practice is to use a volume of the aqueous solution that is 20-50% of the organic layer volume.

      • Perform multiple washes. Two to three washes are often more effective than a single large-volume wash.[1] After each wash, check the pH of the aqueous layer to ensure it is basic.[2][3]

  • Possible Cause 2: Emulsion Formation. The formation of an emulsion can trap the p-TsOH (as its salt) in the organic layer.

    • Solution:

      • To break up emulsions, add a small amount of brine (saturated aqueous NaCl solution) and gently swirl the separatory funnel.

      • If the emulsion persists, you can try filtering the mixture through a pad of Celite or glass wool.

      • Allowing the separatory funnel to stand undisturbed for a longer period can also help the layers to separate.

  • Possible Cause 3: High Concentration of p-TsOH. If a large excess of p-TsOH was used in the reaction, a standard workup may not be sufficient.

    • Solution:

      • Consider a preliminary wash with water to remove the bulk of the highly water-soluble p-TsOH before the basic wash.[4]

      • For very high concentrations, consider using an anion exchange resin in a column or as a slurry.

Issue 2: Product is Water-Soluble or Sensitive to Basic Conditions

  • Possible Cause: Incompatibility of the Product with Standard Basic Wash. The desired product may be extracted into the aqueous layer or decompose under basic conditions.

    • Solution:

      • Use of a milder base: If possible, use a weaker base like sodium bicarbonate instead of stronger bases like sodium hydroxide.

      • Anion Exchange Resin: This is an excellent alternative for acid-sensitive compounds. The resin is a solid support that can be easily filtered off. Weak base anion exchange resins are particularly suitable as they act as acid adsorbers.[5]

      • Silica Gel Chromatography: p-TsOH is highly polar and will stick to the baseline of a silica gel column. If your product is less polar, it can be effectively separated by column chromatography.[4]

Frequently Asked Questions (FAQs)

Q1: Why is a basic wash effective for removing p-TsOH?

A1: p-Toluenesulfonic acid is a strong acid. When it reacts with a base, such as sodium bicarbonate, it is deprotonated to form its corresponding salt, sodium p-toluenesulfonate.[6] This salt is an ionic compound and is highly soluble in water but generally insoluble in most common organic solvents.[2][7][8][9] This significant difference in solubility allows for its efficient removal from the organic layer into the aqueous layer during a liquid-liquid extraction.

Q2: How can I confirm that all the p-TsOH has been removed?

A2: A simple method is to test the pH of the final aqueous wash. After thoroughly mixing the organic layer with the aqueous wash and allowing the layers to separate, drain the aqueous layer and test its pH using litmus paper or a pH strip. If the aqueous layer is neutral or basic, it indicates that the acid has been effectively removed from the organic layer.[3] For more sensitive applications, techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated product can be used to check for the presence of residual p-TsOH.

Q3: Is a brine wash necessary?

A3: A final wash with brine (a saturated solution of sodium chloride) is highly recommended.[10] The high ionic strength of the brine solution helps to decrease the solubility of organic compounds in the aqueous layer, thus increasing the yield of your desired product. It also aids in breaking up emulsions and removes a significant amount of dissolved water from the organic layer before the final drying step with an anhydrous salt (like Na₂SO₄ or MgSO₄).[2][10]

Q4: Can I use other bases besides sodium bicarbonate?

A4: Yes, other bases can be used. Common alternatives include:

  • Sodium Carbonate (Na₂CO₃): A stronger base than sodium bicarbonate, it can be more effective for neutralizing larger amounts of acid. A 5-10% aqueous solution is typically used.

  • Sodium Hydroxide (NaOH): A strong base that should be used with caution as it can react with sensitive functional groups (e.g., esters, halides) in your product. A dilute solution (e.g., 1-2 M) is generally sufficient.

The choice of base depends on the stability of your product to basic conditions.

Q5: What are the advantages of using an anion exchange resin?

A5: Anion exchange resins offer several advantages:

  • Mild Conditions: They are ideal for products that are sensitive to aqueous basic conditions.

  • High Selectivity: They can selectively remove acidic impurities.

  • Ease of Separation: The resin is a solid and can be easily removed by filtration.

  • High Capacity: They can be effective for removing larger quantities of p-TsOH. Weak-base anion exchangers are particularly effective for adsorbing strong acids like p-TsOH.[5]

Data Presentation

Table 1: Comparison of p-Toluenesulfonic Acid Removal Methods

MethodPrinciple of RemovalAdvantagesDisadvantagesBest Suited For
Basic Aqueous Wash (e.g., sat. NaHCO₃)Converts p-TsOH to its highly water-soluble sodium salt.Inexpensive, fast, and highly effective for most applications.Can cause emulsions; not suitable for base-sensitive products.General purpose removal of p-TsOH from base-stable products.
Water Wash Physical partitioning of the highly water-soluble p-TsOH into the aqueous phase.[11][12]Mildest method, suitable for base-sensitive compounds.Less efficient than a basic wash; may require multiple washes.Initial removal of bulk p-TsOH or for compounds very sensitive to base.
Brine Wash (sat. NaCl)Decreases the solubility of organic compounds in the aqueous phase and helps to remove water from the organic layer.[2][10]Enhances product yield and aids in drying.Not effective for removing p-TsOH on its own.A final step in the aqueous workup sequence.
Anion Exchange Resin Adsorption of the acidic p-TsOH onto a solid support.[5]Excellent for base-sensitive compounds; easy separation by filtration.More expensive than aqueous washes; may require longer contact time.Removal of p-TsOH from products that are unstable in the presence of aqueous base.
Silica Gel Chromatography Adsorption of the highly polar p-TsOH onto the stationary phase.Very effective for complete removal and purification of the product.Can be time-consuming and requires larger volumes of solvent.Final purification step, especially when other methods fail or when separating multiple components.

Experimental Protocols

Protocol 1: Removal of p-TsOH by Washing with Saturated Sodium Bicarbonate Solution

  • Initial Setup: Transfer the reaction mixture to a separatory funnel of an appropriate size. If the reaction was run in a water-miscible solvent, it may be necessary to first remove the solvent under reduced pressure and then dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • First Wash: Add a volume of saturated sodium bicarbonate (NaHCO₃) solution approximately equal to 20-50% of the volume of the organic layer to the separatory funnel.

  • Venting: Stopper the funnel, and with the stopcock closed, gently invert the funnel. Immediately open the stopcock to vent the pressure generated by the evolution of CO₂ gas.[2]

  • Extraction: Close the stopcock and shake the funnel gently for 30-60 seconds, venting frequently to release pressure.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Draining: Remove the stopper and drain the lower aqueous layer. If the organic layer is denser than water (e.g., dichloromethane), it will be the bottom layer.

  • Repeat: Repeat the wash (steps 2-6) one or two more times. After the final wash, check the pH of the aqueous layer to ensure it is basic.[3]

  • Brine Wash: Perform a final wash with an equal volume of brine to remove residual water and break any emulsions.

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Removal of p-TsOH using an Anion Exchange Resin

  • Resin Preparation: Select a weak base anion exchange resin. If the resin is not pre-washed, wash it with the solvent used in your reaction to remove any impurities.

  • Slurry Method: a. To the reaction mixture, add the anion exchange resin (typically 2-3 equivalents relative to the amount of p-TsOH). b. Stir the resulting slurry at room temperature. The required time can vary from 1 to 24 hours. Monitor the removal of p-TsOH by TLC. c. Once the p-TsOH is removed, filter the mixture to remove the resin. d. Rinse the resin with a small amount of the reaction solvent. e. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Column Method: a. Pack a chromatography column with the anion exchange resin. b. Pass the reaction mixture through the column, collecting the eluent. c. Wash the column with a small amount of fresh solvent and combine it with the initial eluent. d. Concentrate the combined eluent under reduced pressure to obtain the crude product.

Mandatory Visualizations

experimental_workflow start Reaction Mixture (containing p-TsOH) workup Aqueous Workup start->workup basic_wash Wash with Saturated NaHCO3 Solution (1-3x) workup->basic_wash water_wash Optional: Initial Wash with Water workup->water_wash brine_wash Wash with Brine basic_wash->brine_wash water_wash->basic_wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate product Purified Product concentrate->product

Caption: General experimental workflow for the removal of p-TsOH.

decision_tree start Is p-TsOH removal required? product_stability Is the product stable to aqueous base? start->product_stability basic_wash Use Basic Aqueous Wash (e.g., sat. NaHCO3) product_stability->basic_wash Yes anion_resin Use Anion Exchange Resin product_stability->anion_resin No emulsion Is an emulsion forming? basic_wash->emulsion chromatography Consider Silica Gel Chromatography for final purification anion_resin->chromatography emulsion->chromatography No brine Add Brine to break emulsion emulsion->brine Yes brine->chromatography

Caption: Decision tree for selecting a p-TsOH removal method.

References

Stability of benzyl ester group to repeated acid treatments in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the C-terminal benzyl ester protecting group during repeated acid treatments in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: How stable is the C-terminal benzyl ester linkage to repeated TFA treatments in Boc-SPPS?

The benzyl ester linkage, commonly used to anchor the C-terminal amino acid to Merrifield resin in Boc/Bzl SPPS, is generally considered stable to the moderate acidic conditions (typically 25-50% TFA in DCM) used for the repetitive cleavage of the N-terminal Boc group.[1][2] However, it is not completely inert. A low level of premature cleavage of the benzyl ester can occur with each TFA deprotection step.[3] This issue becomes more significant during the synthesis of long peptides that require numerous acid treatment cycles.[3]

Q2: What are the consequences of premature cleavage of the benzyl ester group?

Premature cleavage of the benzyl ester linkage can lead to several undesirable outcomes:

  • Loss of peptide chains: The cleaved peptide is washed away from the resin during the synthesis cycles, resulting in a lower overall yield of the desired full-length peptide.[3]

  • Formation of side products: The acidolysis of the benzyl ester bond can generate reactive trifluoroacetoxymethyl groups on the resin. These can then react with the free N-terminal amine of a resin-bound peptide during the neutralization step, leading to N-terminal trifluoroacetylation, a capped and undesired side product.[4] This side reaction can account for a 1-2% loss of peptide per cycle on resins where hydroxymethyl groups are present or formed.[4]

Q3: Are there more acid-stable alternatives to the standard benzyl ester linkage on Merrifield resin?

Yes. To address the issue of premature cleavage, the Phenylacetamidomethyl (PAM) resin was developed.[1][3] The benzyl ester linkage to a PAM resin is significantly more stable to TFA than the linkage to a Merrifield resin, reducing the loss of peptide during synthesis.[1][5] However, the increased stability of the PAM resin requires stronger acid conditions (e.g., HF) for the final cleavage of the peptide from the support.[1][3]

Q4: Can I use scavengers during the TFA deprotection steps to protect the benzyl ester?

Scavengers are typically not added during the repetitive TFA deprotection steps for the N-terminal Boc group. Their primary role is during the final, strong acid cleavage (e.g., with HF or TFMSA) to trap reactive carbocations generated from the cleavage of side-chain protecting groups and the benzyl ester itself, thus preventing side reactions like alkylation of sensitive residues (e.g., Trp, Tyr).[6]

Q5: How can I assess the stability of the benzyl ester linkage in my specific synthesis?

You can indirectly monitor the stability by analyzing the TFA deprotection solutions for prematurely cleaved peptides using techniques like HPLC and Mass Spectrometry. A more direct approach involves quantifying the peptide loading on the resin at different stages of the synthesis. A decrease in peptide load over several cycles, which cannot be attributed to incomplete coupling, would indicate premature cleavage. A detailed protocol for this analysis is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low overall peptide yield, especially for longer peptides. Premature cleavage of the C-terminal benzyl ester from the Merrifield resin during repeated TFA deprotection steps.[3]- For new syntheses, consider using a more acid-stable resin, such as a PAM resin .[1][5]- For ongoing syntheses, minimize the TFA treatment time for Boc deprotection to the minimum required for complete removal of the Boc group.- Ensure that the TFA concentration is not unnecessarily high.
Presence of a capped peptide side product with a mass increase of +96 Da. N-terminal trifluoroacetylation of the peptide.[4]- This side reaction is a direct consequence of premature benzyl ester cleavage.[4] The primary solution is to use a more stable linker, such as that in PAM resin , which prevents the formation of trifluoroacetoxymethyl sites on the resin.[4]
Gradual decrease in resin loading over multiple synthesis cycles. Loss of peptide chains from the resin due to the instability of the benzyl ester linkage.- Perform a quantitative analysis of peptide loading at key intervals during the synthesis to confirm the loss (see Experimental Protocols).- If significant loss is confirmed, switching to a more stable resin like PAM resin for future syntheses is the most effective solution.[1][5]

Quantitative Data on Benzyl Ester Stability

Resin Type Linkage Type Relative Stability to TFA Observed Side Reaction Rate (Trifluoroacetylation per cycle)
Merrifield Resin Benzyl EsterStandard~1-2%[4]
PAM Resin Phenylacetamidomethyl Benzyl EsterMore Stable<0.02%[4]

Note: The trifluoroacetylation rate is an indirect measure of the premature cleavage of the benzyl ester, as the cleavage generates the reactive sites on the resin that lead to this side reaction.[4]

Experimental Protocols

Protocol for Quantifying Premature Cleavage of Benzyl Ester Linkage

This protocol allows for the indirect quantification of premature C-terminal benzyl ester cleavage by measuring the amount of peptide lost from the resin after a defined number of Boc deprotection cycles.

1. Materials:

  • Peptide-resin sample after the first amino acid attachment (initial loading reference).

  • Peptide-resin sample after 'n' cycles of Boc deprotection and neutralization (e.g., n=10, 20).

  • 20% Piperidine in DMF.

  • DMF (N,N-Dimethylformamide).

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

2. Procedure:

  • Sample Preparation:

    • Take a small, accurately weighed sample (approx. 2-5 mg) of the dried peptide-resin at the desired synthesis checkpoints (e.g., after initial loading, and after 10 and 20 cycles).

    • Place each resin sample in a separate small, sealed vessel (e.g., a fritted syringe or a small vial).

  • Fmoc Cleavage (if an N-terminal Fmoc-amino acid was used for quantification):

    • To each resin sample, add a known volume of 20% piperidine in DMF (e.g., 1 mL).

    • Agitate the mixture for 30 minutes at room temperature to ensure complete cleavage of the Fmoc group.

  • UV-Vis Measurement:

    • Carefully take a known aliquot of the supernatant from each sample and dilute it with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.

    • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Use DMF as a blank.

  • Calculation of Resin Loading:

    • Calculate the resin loading (L) in mmol/g using the following formula: L (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine solution in mL) / (7800 M⁻¹cm⁻¹ × weight of resin in g × path length in cm) (The molar extinction coefficient of the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹).

  • Analysis of Premature Cleavage:

    • Compare the calculated resin loading at different cycles. A decrease in loading over the cycles indicates a loss of peptide from the resin.

    • The percentage of peptide loss per cycle can be estimated from the decrease in loading between two checkpoints, divided by the number of cycles between those points.

Diagrams

TroubleshootingWorkflow cluster_symptoms Observed Symptoms cluster_diagnosis Diagnosis cluster_solutions Corrective Actions & Prevention symptom1 Low final peptide yield diagnosis1 Premature Benzyl Ester Cleavage symptom1->diagnosis1 symptom2 Presence of +96 Da side product symptom2->diagnosis1 symptom3 Decreasing resin load symptom3->diagnosis1 solution1 Use PAM Resin for new syntheses diagnosis1->solution1 Primary Solution solution2 Minimize TFA exposure time diagnosis1->solution2 For ongoing synthesis solution3 Quantify peptide loss to confirm issue diagnosis1->solution3 Verification

Caption: Troubleshooting workflow for benzyl ester instability.

References

Identification of impurities in beta-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-Alanine Benzyl Ester p-Toluene­sulfonate. The information is designed to help identify potential impurities and address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in β-Alanine Benzyl Ester p-Toluene­sulfonate?

A1: Potential impurities can originate from the synthesis process, degradation, or the starting materials themselves. They can be broadly categorized as:

  • Process-Related Impurities: These are substances related to the manufacturing process.

    • Unreacted Starting Materials: β-Alanine, Benzyl Alcohol, and p-Toluene­sulfonic acid.

    • Reaction Byproducts: Water is the primary byproduct of the esterification reaction.

    • Side-Reaction Products: Potential for dimerization or other side reactions, though typically at low levels.

  • Impurities from Starting Materials:

    • From β-Alanine: Other amino acids or precursors from its synthesis.

    • From p-Toluene­sulfonic Acid: May contain related aromatic sulfonic acids or inorganic salts.

  • Genotoxic Impurities: Alkyl p-toluene­sulfonates (e.g., methyl, ethyl, or isopropyl p-toluene­sulfonate) can form if corresponding alcohols are present as impurities in the reaction mixture. These are of particular concern due to their carcinogenic potential.[1]

  • Degradation Products:

    • Hydrolysis Products: The ester can hydrolyze back to β-Alanine and Benzyl Alcohol, especially in the presence of moisture.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, cyclohexane, diethyl ether) may be present in trace amounts.[2]

Q2: How is β-Alanine Benzyl Ester p-Toluene­sulfonate typically synthesized, and how does this influence the impurity profile?

A2: The compound is commonly synthesized via a Fischer-Speier esterification.[3][4] This reaction involves heating β-alanine and benzyl alcohol with p-toluene­sulfonic acid, which acts as both a reactant (forming the salt) and the acid catalyst. Water is generated as a byproduct and is typically removed to drive the reaction to completion. The reaction conditions and purification methods will directly impact the levels of residual starting materials, byproducts, and side products.

Synthesis_and_Impurity_Formation cluster_impurities Potential Impurities beta_alanine β-Alanine reaction Fischer-Speier Esterification beta_alanine->reaction benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reaction ptsa p-Toluenesulfonic Acid (Catalyst & Salt Former) ptsa->reaction genotoxic_impurities Genotoxic Impurities (e.g., Alkyl Tosylates) ptsa->genotoxic_impurities Reacts with Alcohol Impurities main_product β-Alanine Benzyl Ester p-Toluenesulfonate reaction->main_product water Water (Byproduct) reaction->water unreacted_beta_alanine Unreacted β-Alanine reaction->unreacted_beta_alanine Incomplete Reaction unreacted_benzyl_alcohol Unreacted Benzyl Alcohol reaction->unreacted_benzyl_alcohol Incomplete Reaction unreacted_ptsa Excess p-Toluenesulfonic Acid reaction->unreacted_ptsa Excess Reagent solvent_impurities Residual Solvents reaction->solvent_impurities From Process degradation_products Degradation Products (Hydrolysis) main_product->degradation_products Instability

Caption: Synthesis and potential impurity sources.

Q3: What analytical techniques are recommended for identifying and quantifying impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities such as unreacted starting materials, the main product, and degradation products. A reversed-phase C18 column with UV detection is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and potential genotoxic impurities like alkyl p-toluene­sulfonates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the main compound and for identifying impurities if they are present at sufficient levels. Specific impurity signals can often be distinguished from the main compound's spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for identifying unknown impurities by providing mass information, which aids in structural determination.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Observed Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for the main peak 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Reduce sample concentration. 2. Adjust mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a new column or a guard column.
Extra peaks observed in the chromatogram 1. Presence of impurities. 2. Sample degradation. 3. Mobile phase contamination.1. Refer to the impurity identification section and use techniques like LC-MS to identify the peaks. 2. Prepare fresh samples and use a diluent that ensures stability. 3. Use fresh, high-purity solvents for the mobile phase.
Inconsistent retention times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Column equilibration issues.1. Use a column oven to maintain a constant temperature. 2. Ensure proper mixing of the mobile phase and degas it before use. 3. Allow sufficient time for the column to equilibrate between runs.

Impurity Identification Workflow

Impurity_Identification_Workflow start Sample of β-Alanine Benzyl Ester p-Toluenesulfonate hplc HPLC Analysis (Purity & Non-volatile Impurities) start->hplc gcms GC-MS Analysis (Volatile & Genotoxic Impurities) start->gcms nmr NMR Analysis (Structural Confirmation) start->nmr decision Impurity Profile Clear? hplc->decision gcms->decision nmr->decision lcms LC-MS Analysis (Identification of Unknowns) further_investigation Further Investigation (e.g., Forced Degradation) lcms->further_investigation decision->lcms No report Final Impurity Profile Report decision->report Yes further_investigation->decision

Caption: A logical workflow for impurity identification.

Experimental Protocols

General HPLC Method for Purity Determination

This is a starting point for method development. Optimization may be required based on the specific instrument and impurities of interest.

  • Column: Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

GC-MS Method for Genotoxic Impurities

This method is suitable for detecting alkyl p-toluene­sulfonates.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 230 °C.

  • Injection Mode: Splitless (or split 10:1, depending on concentration).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Scan (e.g., m/z 40-450) for initial identification, then Selected Ion Monitoring (SIM) for quantification of known impurities.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or toluene at a concentration of 10-20 mg/mL.

Data Presentation

Table 1: Summary of Potential Impurities and Analytical Methods
Impurity Potential Source Recommended Analytical Method Typical Limit of Detection
β-AlanineUnreacted starting materialHPLC, LC-MS< 0.1%
Benzyl AlcoholUnreacted starting materialHPLC, GC-MS< 500 ppm
p-Toluene­sulfonic AcidUnreacted starting material/catalystHPLC, LC-MS< 0.1%
Methyl p-toluene­sulfonateReaction of p-toluene­sulfonic acid with methanol impurityGC-MS< 1 ppm
Ethyl p-toluene­sulfonateReaction of p-toluene­sulfonic acid with ethanol impurityGC-MS< 1 ppm
TolueneResidual solventGC-MS (Headspace)< 890 ppm (ICH Limit)
WaterReaction byproduct/MoistureKarl Fischer Titration< 0.5%
Table 2: 1H NMR Chemical Shift Data for Identification

The following table provides approximate 1H NMR chemical shifts (in ppm) in a common solvent like DMSO-d6. These values can help distinguish the main product from potential impurities.

Compound Proton Assignment Approximate Chemical Shift (ppm) Multiplicity
β-Alanine Benzyl Ester p-Toluene­sulfonate (Product) Aromatic (Benzyl & Tosyl)7.10 - 7.60m
Benzyl CH2~5.10s
CH2 adjacent to ester~2.80t
CH2 adjacent to amine~3.10t
Tosyl CH3~2.30s
β-Alanine (Impurity) CH2 adjacent to carboxyl~2.40t
CH2 adjacent to amine~2.90t
Benzyl Alcohol (Impurity) Aromatic7.20 - 7.40m
CH2~4.50s
p-Toluene­sulfonic Acid (Impurity) Aromatic7.10 & 7.50d
CH3~2.30s
Toluene (Impurity) Aromatic7.15 - 7.30m
CH3~2.35s

References

Validation & Comparative

Mass Spectrometry Analysis of Peptides with β-Alanine Benzyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with modified peptides, understanding their behavior during mass spectrometric analysis is critical for accurate characterization and quantification. This guide provides a comparative analysis of peptides containing β-Alanine Benzyl Ester, contrasting their mass spectrometric performance with unmodified peptides and those derivatized with other common reagents. The inclusion of a β-Alanine Benzyl Ester modification introduces specific chemical properties that influence ionization efficiency, fragmentation patterns, and overall detectability.

Comparison of Analytical Performance

The derivatization of peptides is a widely used strategy to enhance their analytical characteristics in mass spectrometry.[1][2][3] Modifications can improve ionization efficiency, direct fragmentation pathways, and increase the sensitivity of detection.[4][5] The introduction of a β-Alanine Benzyl Ester moiety can be viewed in this context, where the benzyl ester group, in particular, can influence the peptide's behavior in the mass spectrometer.

FeatureUnmodified PeptidesPeptides with β-Alanine Benzyl EsterPeptides with Common Derivatizing Agents (e.g., Quaternary Ammonium Salts)
Ionization Efficiency (ESI) Variable, sequence-dependent. Peptides with basic residues (Arg, Lys, His) generally show good ionization in positive mode.Potentially enhanced due to the increased hydrophobicity from the benzyl group, though the lack of a fixed charge may be a limitation compared to other derivatization methods.Significantly enhanced due to the presence of a fixed positive charge, leading to improved sensitivity.[2]
Charge State (Positive ESI) Typically observed as +2 or +3 ions for tryptic peptides.[1]May observe a slight shift in charge state distribution depending on the overall peptide sequence and the presence of other ionizable groups.Substantially higher charge states are often observed, which can be beneficial for certain fragmentation techniques like Electron Transfer Dissociation (ETD).[1]
Fragmentation (CID/HCD) Dominated by b- and y-type ions from cleavage of the peptide backbone amide bonds.[6][7]In addition to b- and y-ions, characteristic neutral losses corresponding to the benzyl group (91 Da) or the entire benzyl ester moiety may be observed. Fragmentation patterns can be more complex.Fragmentation can be directed by the charge-carrying group, sometimes leading to more predictable fragmentation patterns.
Sequence Coverage Can be incomplete for certain peptide sequences or low abundance peptides.May be improved if the modification enhances signal intensity, but complex fragmentation could also complicate spectral interpretation.Generally improved due to higher precursor ion charge states and more efficient fragmentation, leading to a greater number of identified peptides and higher sequence coverage.[1]
Potential Issues Poor ionization of certain peptides, leading to low signal intensity.In-source decay or neutral loss of the benzyl ester group can complicate spectral interpretation. Potential for side reactions during synthesis.[8]Incomplete derivatization can lead to a mixture of species, complicating the analysis.[9]

Experimental Protocols

A generalized workflow for the mass spectrometry analysis of peptides, including those modified with β-Alanine Benzyl Ester, is outlined below.

Sample Preparation and Derivatization

For peptides synthesized with a β-Alanine Benzyl Ester modification, the derivatization is incorporated during solid-phase peptide synthesis (SPPS). For comparison with other derivatization methods, a common protocol for carboxyl group derivatization is provided.

Protocol for Carboxyl Group Derivatization (for comparison):

  • Peptide Digestion: If starting from a protein, digest the protein into peptides using an appropriate enzyme such as trypsin. A standard protocol involves incubating the protein with trypsin at a 25:1 protein-to-enzyme ratio overnight at 37°C.[10]

  • Derivatization Reaction:

    • Dissolve the peptide sample in a suitable buffer, for example, at pH 8.[10]

    • Add the derivatizing agent. For example, using piperazine-based derivatives, reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are used as coupling reagents.[11]

    • The reaction is typically carried out for a specific duration (e.g., 1.5 hours) at room temperature.[10]

  • Quenching and Cleanup:

    • Quench the reaction, for instance, with hydroxylamine to remove excess reagent.[10]

    • Desalt the sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and other impurities that can interfere with mass spectrometry analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for peptide separation.[12]

    • Mobile Phase A: 0.1% formic acid in water.[10][12]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10][12]

    • Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 30-60 minutes) is a typical starting point.[1][12]

    • Flow Rate: 200-400 µL/min for analytical scale columns.[12]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI) is standard for peptides.[12]

    • Full MS Scan: Acquire a full MS scan over a mass range of m/z 150-2000.[1]

    • Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) mode to select the most intense precursor ions from the full MS scan for fragmentation.[12] Common fragmentation methods include Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Data Analysis: The resulting MS/MS spectra are searched against a protein or peptide sequence database to identify the peptides.

Visualizing Workflows and Fragmentation

To further elucidate the analytical processes, the following diagrams illustrate the experimental workflow and key fragmentation pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Protein Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Derivatization Derivatization (Optional) Peptides->Derivatization Cleanup Desalting (SPE) Derivatization->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS Mass Spectrometry (ESI) LC->MS MS1 Full MS Scan (Precursor Ions) MS->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 DatabaseSearch Database Search MS2->DatabaseSearch Identification Peptide Identification DatabaseSearch->Identification

Caption: General workflow for peptide analysis by LC-MS/MS.

fragmentation_pathways cluster_unmodified Unmodified Peptide Fragmentation cluster_modified β-Alanine Benzyl Ester Peptide Fragmentation Unmodified_Peptide [M+nH]n+ b_ion b-ions (N-terminal fragments) Unmodified_Peptide->b_ion Backbone Cleavage y_ion y-ions (C-terminal fragments) Unmodified_Peptide->y_ion Backbone Cleavage Modified_Peptide [M+nH]n+ (with β-Ala-OBzl) b_ion_mod b-ions Modified_Peptide->b_ion_mod Backbone Cleavage y_ion_mod y-ions Modified_Peptide->y_ion_mod Backbone Cleavage Neutral_Loss Neutral Loss (-91 Da, Benzyl) (-149 Da, Benzyl Ester) Modified_Peptide->Neutral_Loss Side Chain Fragmentation

Caption: Comparison of peptide fragmentation pathways.

References

Comparing beta-Alanine Benzyl Ester p-Toluenesulfonate to other beta-alanine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of beta-Alanine Benzyl Ester p-Toluenesulfonate with other key beta-alanine derivatives. The focus is on providing objective data and detailed experimental protocols to assist in the selection and evaluation of these compounds for research and pharmaceutical development.

Introduction to Beta-Alanine and its Derivatives

Beta-alanine is a naturally occurring beta-amino acid that serves as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle and brain tissue.[1][2][3] Carnosine plays a crucial role in intracellular pH buffering, antioxidant activities, and protection against glycation.[1][2][4] Consequently, supplementation with beta-alanine has been shown to increase muscle carnosine concentrations, leading to improved performance in high-intensity exercise.[5][6][7]

However, the use of beta-alanine itself can be limited by factors such as its rapid absorption and potential for side effects like paresthesia (a tingling sensation). This has led to the development of various beta-alanine derivatives, such as esters and N-acetylated forms, which may offer improved pharmacokinetic profiles and serve as effective prodrugs. This guide focuses on comparing this compound to other common derivatives.

Chemical Properties of Beta-Alanine Derivatives

A clear understanding of the chemical properties of these derivatives is essential for predicting their behavior in biological systems.

DerivativeChemical FormulaMolecular Weight ( g/mol )FormKey Features
This compound C17H21NO5S351.42White to cream powderA salt of the benzyl ester of beta-alanine, potentially offering increased stability and utility in peptide synthesis.[8][9]
beta-Alanine Ethyl Ester Hydrochloride C5H12ClNO2153.61PowderThe ethyl ester of beta-alanine, expected to hydrolyze to beta-alanine in the body.[6][10][11]
N-Acetyl-beta-alanine C5H9NO3147.13Not specifiedAn N-acetylated derivative that may offer altered absorption kinetics and reduced side effects.[12]

Comparative Performance and Biological Activity

While direct, head-to-head experimental data comparing the performance of this compound with other derivatives is limited in publicly available literature, we can infer potential differences based on their chemical structures and the known biological roles of beta-alanine. The following table outlines key performance parameters and the expected outcomes for each derivative.

ParameterThis compoundbeta-Alanine Ethyl EsterN-Acetyl-beta-alanine
Bioavailability Expected to be higher than beta-alanine due to increased lipophilicity, potentially leading to enhanced cell permeability. Requires experimental verification.Likely higher than beta-alanine due to ester linkage, but potentially lower than the benzyl ester due to smaller size.May have altered absorption pathways compared to beta-alanine, potentially leading to different pharmacokinetic profiles.[13]
Efficacy in Increasing Carnosine Levels Dependent on the rate of hydrolysis to free beta-alanine in vivo. The benzyl ester may offer a more sustained release.Dependent on hydrolysis to beta-alanine.Dependent on de-acetylation to beta-alanine by enzymes like N-acetyl-beta-alanine deacetylase.[13]
Neurological Activity Expected to be inactive at GABA and glycine receptors until hydrolyzed to beta-alanine.Expected to be inactive at GABA and glycine receptors until hydrolyzed to beta-alanine.The N-acetyl form is suggested to be neurologically inactive, potentially reducing the risk of paresthesia.[13]
Stability The p-toluenesulfonate salt form generally offers improved stability for storage and handling.The hydrochloride salt improves stability. The ester itself is susceptible to hydrolysis.[14]Generally stable under normal conditions.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for beta-alanine and its derivatives is to increase the intracellular concentration of carnosine. Additionally, beta-alanine itself can act as a neurotransmitter.

Carnosine Synthesis Pathway

The primary therapeutic and performance-enhancing effects of beta-alanine supplementation are attributed to its role in carnosine synthesis. Beta-alanine derivatives are designed to be prodrugs that deliver beta-alanine to the target tissues, where it can then be utilized in this pathway.

Carnosine_Synthesis Carnosine Synthesis Pathway cluster_0 Systemic Circulation cluster_1 Muscle/Brain Cell Beta_Alanine_Derivatives beta-Alanine Derivatives (e.g., Benzyl Ester, Ethyl Ester, N-Acetyl) Beta_Alanine beta-Alanine Beta_Alanine_Derivatives->Beta_Alanine Hydrolysis/ De-acetylation Beta_Alanine_int beta-Alanine Beta_Alanine->Beta_Alanine_int Cellular Uptake Carnosine_Synthase Carnosine Synthase Beta_Alanine_int->Carnosine_Synthase L_Histidine L-Histidine L_Histidine->Carnosine_Synthase Carnosine Carnosine Carnosine_Synthase->Carnosine

Caption: Carnosine synthesis from beta-alanine derivatives.

Neurotransmitter Activity

Beta-alanine is a structural analog of the inhibitory neurotransmitters GABA and glycine and can act as an agonist at their respective receptors.[15][16][17] This interaction is thought to be responsible for the paresthesia associated with high doses of beta-alanine. Derivatives that are not rapidly hydrolyzed may mitigate this effect.

Neurotransmitter_Activity Neurotransmitter Receptor Interaction Beta_Alanine beta-Alanine GABA_Receptor GABAA Receptor Beta_Alanine->GABA_Receptor Agonist Glycine_Receptor Glycine Receptor Beta_Alanine->Glycine_Receptor Agonist Neuronal_Response Inhibitory Neuronal Response (Paresthesia) GABA_Receptor->Neuronal_Response Glycine_Receptor->Neuronal_Response

Caption: Interaction of beta-alanine with neurotransmitter receptors.

Experimental Protocols

To facilitate a direct comparison of beta-alanine derivatives, the following detailed experimental protocols are provided.

Protocol 1: Determination of Muscle Carnosine Content by HPLC

This protocol is adapted from established methods for quantifying carnosine in muscle tissue.[2][5][18]

HPLC_Workflow Workflow for Muscle Carnosine Analysis by HPLC Muscle_Biopsy 1. Muscle Biopsy Collection Homogenization 2. Homogenization in HClO4 Muscle_Biopsy->Homogenization Neutralization 3. Neutralization with KHCO3 Homogenization->Neutralization Centrifugation 4. Centrifugation Neutralization->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Analysis 6. HPLC Analysis Supernatant_Collection->HPLC_Analysis Quantification 7. Quantification against Standards HPLC_Analysis->Quantification

Caption: HPLC workflow for muscle carnosine.

1. Sample Preparation:

  • Obtain muscle biopsy samples and immediately freeze them in liquid nitrogen.

  • Lyophilize the samples and dissect free of any visible connective tissue and fat.

  • Accurately weigh 3-5 mg of the powdered muscle tissue.

  • Homogenize the sample in 0.5 M perchloric acid (HClO4).

  • Neutralize the homogenate with 2.1 M potassium bicarbonate (KHCO3).

  • Centrifuge the samples to pellet the protein precipitate.

  • Collect the supernatant for HPLC analysis.

2. HPLC Conditions:

  • Column: Atlantis HILIC silica column (e.g., 4.6 × 150 mm, 3 µm).[18]

  • Mobile Phase A: 0.65 mM ammonium acetate, pH 5.5, in water/acetonitrile (25:75).[18]

  • Mobile Phase B: 4.55 mM ammonium acetate, pH 5.5, in water/acetonitrile (70:30).[18]

  • Gradient: A linear gradient from 0% to 100% of mobile phase B over 13 minutes.[18]

  • Flow Rate: 1.4 mL/min.[18]

  • Detection: UV at 214 nm.[18]

  • Quantification: Prepare a standard curve with known concentrations of carnosine.

Protocol 2: In Vitro Cell Permeability Assay

This protocol can be used to compare the ability of different beta-alanine derivatives to cross cell membranes, providing an indication of their potential bioavailability.

1. Cell Culture:

  • Culture a suitable cell line (e.g., C2C12 myoblasts for muscle cells) to confluence in appropriate growth medium.

2. Treatment:

  • Prepare solutions of beta-alanine, this compound, and other derivatives at equimolar concentrations in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Incubate the cells with the different derivative solutions for various time points (e.g., 15, 30, 60, 120 minutes).

3. Cell Lysis and Analysis:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compounds.

  • Lyse the cells using a suitable lysis buffer.

  • Analyze the intracellular concentration of beta-alanine (and any remaining derivative) using HPLC or LC-MS/MS.

4. Data Analysis:

  • Calculate the rate of uptake for each derivative.

  • Compare the permeability of the different derivatives.

Protocol 3: In Vitro Hydrolysis Assay

This protocol is designed to determine the rate at which the ester or amide bond of a beta-alanine derivative is cleaved in a biologically relevant matrix.

1. Incubation:

  • Prepare solutions of the beta-alanine derivatives in fresh human or animal plasma.

  • Incubate the solutions at 37°C.

2. Sampling:

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the plasma-derivative mixture.

  • Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., acetonitrile or methanol).

3. Analysis:

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC or LC-MS/MS to quantify the concentration of the parent derivative and the released beta-alanine.

4. Data Analysis:

  • Plot the concentration of the parent derivative over time.

  • Calculate the hydrolysis rate and the half-life of each derivative in plasma.

Conclusion

This compound represents a promising derivative for research and development due to its potential for enhanced stability and bioavailability. While direct comparative data with other derivatives is not yet widely available, the experimental protocols outlined in this guide provide a robust framework for conducting such evaluations. By systematically comparing the chemical properties, biological activity, and pharmacokinetic profiles of these compounds, researchers can make informed decisions about the most suitable beta-alanine derivative for their specific applications, from basic research to the development of novel therapeutics and performance-enhancing supplements.

References

A Researcher's Guide to Chiral Purity Analysis of beta-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chiral purity of starting materials and intermediates is paramount. Beta-Alanine Benzyl Ester p-Toluenesulfonate, a key building block in the synthesis of various chiral molecules, requires robust analytical methods to determine its enantiomeric composition accurately. The presence of the undesired enantiomer can have significant implications for the efficacy and safety of the final active pharmaceutical ingredient.

This guide provides a comparative overview of the primary analytical techniques for the chiral purity analysis of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE). Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is presented as a valuable alternative method. This guide offers detailed experimental protocols, a comparison of performance characteristics, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Techniques

The choice of analytical technique for chiral purity analysis depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for destructive or non-destructive analysis. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agent
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).Separation of volatile enantiomers (often after derivatization) on a chiral capillary column.Separation using a supercritical fluid as the mobile phase, offering high efficiency and speed.Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector.Formation of diastereomeric complexes in solution, leading to distinct and quantifiable signals in the NMR spectrum.
Sample Preparation Typically minimal; dissolution in a suitable solvent.Derivatization is usually required to increase volatility.Dissolution in a suitable solvent.Dissolution in the background electrolyte.Dissolution in a deuterated solvent with the addition of a chiral solvating agent.
Instrumentation HPLC system with a chiral column, pump, autosampler, and UV detector.Gas chromatograph with a chiral capillary column, injector, oven, and a flame ionization detector (FID) or mass spectrometer (MS).SFC system with a chiral column, pump for CO2 and co-solvent, back pressure regulator, and detector (e.g., UV, MS).Capillary electrophoresis system with a capillary, high-voltage power supply, and detector (typically UV).NMR spectrometer.
Speed ModerateFast, but requires derivatization time.Very fast, often 3-5 times faster than HPLC.FastFast analysis time per sample, but may require longer acquisition times for low concentration impurities.
Resolution Good to excellentExcellentExcellentVery high efficiency and resolution.Dependent on the chiral solvating agent and the specific protons being observed.
Sensitivity GoodVery high, especially with MS detection.GoodHighGenerally lower than chromatographic methods.
Development Effort ModerateHigh (due to derivatization)ModerateModerate to HighModerate
"Green" Chemistry Moderate (solvent consumption)Low (low solvent usage)High (uses CO2 as the primary mobile phase).High (very low solvent and sample consumption).Moderate (deuterated solvent usage).

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide starting points for method development for each of the discussed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust technique for the direct analysis of the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

  • Chiral Column: A polysaccharide-based chiral stationary phase is a good starting point. For example, a cellulose or amylose-based column.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized. A small amount of an acidic or basic additive may be required to improve peak shape.

  • Flow Rate: 0.5 - 1.5 mL/min

  • Column Temperature: 20 - 40 °C

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 254 nm).

  • Injection Volume: 5 - 20 µL

Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.

Chiral Gas Chromatography (GC)

Due to the low volatility of this compound, derivatization is a necessary step for chiral GC analysis.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a chiral capillary column, a temperature-programmable oven, and a flame ionization detector (FID) or a mass spectrometer (MS).

Derivatization Protocol (General Approach):

  • N-acylation: React the primary amine of the beta-alanine moiety with a chiral or achiral acylating agent to form a more volatile amide. A common approach is to use a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), in an aprotic solvent like dichloromethane or acetonitrile.

  • Esterification (if necessary): If the free acid were being analyzed, the carboxylic acid would also need to be esterified. As the compound is already a benzyl ester, this step is not required.

  • Work-up: After the reaction is complete, the excess derivatizing agent and solvent are typically removed under a stream of nitrogen. The residue is then reconstituted in a suitable solvent for GC injection (e.g., ethyl acetate).

GC Conditions:

  • Chiral Column: A column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chirasil-DEX CB) or a chiral polysiloxane (e.g., Chirasil-Val).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Detector Temperature: 280 °C (for FID) or as appropriate for the MS interface.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, offering advantages in speed and reduced solvent consumption.

Instrumentation:

  • SFC system with pumps for delivering liquid CO2 and a co-solvent, a back-pressure regulator, a column oven, an autosampler, and a detector (e.g., UV-Vis or MS).

SFC Conditions:

  • Chiral Column: Polysaccharide-based chiral stationary phases are commonly used and are a good starting point.

  • Mobile Phase: Supercritical CO2 with a polar organic modifier (co-solvent) such as methanol, ethanol, or isopropanol. The percentage of the co-solvent is a key parameter for optimization.

  • Back Pressure: 100 - 200 bar

  • Flow Rate: 1 - 4 mL/min

  • Column Temperature: 30 - 50 °C

  • Detection: UV detection at an appropriate wavelength.

Sample Preparation:

  • Dissolve the sample in the co-solvent or a compatible solvent mixture to a suitable concentration.

  • Filter the solution before injection.

Chiral Capillary Electrophoresis (CE)

CE offers very high separation efficiency and requires minimal sample and solvent.

Instrumentation:

  • Capillary electrophoresis system with a high-voltage power supply, a fused-silica capillary, an autosampler, and a detector (typically UV).

CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 30-60 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH.

  • Chiral Selector: A chiral selector is added to the BGE to enable the separation of enantiomers. Common chiral selectors for amino acid derivatives include cyclodextrins (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin). The type and concentration of the cyclodextrin need to be optimized.

  • Voltage: 15 - 30 kV

  • Temperature: 20 - 30 °C

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm).

Sample Preparation:

  • Dissolve the sample in the BGE or water to a suitable concentration.

  • Filter the sample if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy provides a non-destructive method for determining enantiomeric excess. This technique relies on the formation of transient diastereomeric complexes between the analyte and a chiral solvating agent (CSA), which results in separate, quantifiable signals for each enantiomer in the NMR spectrum.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended for better resolution).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard 1H NMR spectrum of the sample to serve as a reference.

  • Addition of Chiral Solvating Agent:

    • Prepare a stock solution of a suitable chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent) in the same deuterated solvent.

    • Add small, incremental amounts of the CSA stock solution to the NMR tube containing the sample.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum after each addition of the CSA.

    • Monitor the spectrum for the separation of signals corresponding to specific protons in the two enantiomers. Protons close to the chiral center are most likely to show separation.

  • Quantification:

    • Once sufficient separation is achieved, carefully integrate the signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Experimental Workflows

To visualize the logical flow of each analytical technique, the following diagrams are provided in the DOT language for Graphviz.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for Chiral Purity Analysis by HPLC.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Weigh Sample derivatize Derivatize Sample start->derivatize reconstitute Reconstitute in Solvent derivatize->reconstitute inject Inject into GC reconstitute->inject separate Separation on Chiral Column inject->separate detect FID/MS Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for Chiral Purity Analysis by GC.

Chiral_SFC_CE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis start Weigh Sample dissolve_sfc Dissolve in Co-solvent (SFC) start->dissolve_sfc dissolve_ce Dissolve in BGE (CE) start->dissolve_ce filter Filter Sample dissolve_sfc->filter dissolve_ce->filter inject_sfc Inject into SFC filter->inject_sfc inject_ce Inject into CE filter->inject_ce separate_sfc Separation on Chiral Column (SFC) inject_sfc->separate_sfc separate_ce Separation in Capillary (CE) inject_ce->separate_ce detect UV Detection separate_sfc->detect separate_ce->detect chromatogram Obtain Chromatogram/Electropherogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Generalized workflow for Chiral SFC and CE Analysis.

A Comparative Guide to the Performance of beta-Alanine Benzyl Ester and Fmoc-beta-Alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating beta-alanine, the choice between using beta-Alanine Benzyl Ester and Fmoc-beta-Alanine is a critical decision that influences the overall synthetic strategy, yield, and purity of the final product. This guide provides an objective comparison of these two building blocks within the context of Solid-Phase Peptide Synthesis (SPPS), supported by available data and established experimental protocols.

Executive Summary

The selection between beta-Alanine Benzyl Ester and Fmoc-beta-Alanine is fundamentally a choice between two distinct SPPS strategies: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) methodologies, respectively.

  • Fmoc-beta-Alanine is utilized in the milder, more modern Fmoc-SPPS. A significant consideration with Fmoc-beta-Alanine is its well-documented presence as an impurity in other Fmoc-amino acid preparations, which can lead to unintentional incorporation into peptide sequences. When used as a deliberate building block, it follows the standard, mild Fmoc-SPPS workflow.

  • beta-Alanine Benzyl Ester , typically employed as Boc-beta-Alanine Benzyl Ester , is a cornerstone of the robust, traditional Boc-SPPS. This strategy involves harsher acidic conditions for deprotection.

A direct head-to-head performance comparison in the literature is scarce. Therefore, this guide will compare their performance based on the general principles and outcomes of the SPPS strategies they are a part of.

Data Presentation: Performance Parameters in SPPS

The following tables summarize representative quantitative data for the Boc and Fmoc SPPS strategies. These values can be influenced by the specific peptide sequence, length, and synthesis conditions.

Table 1: Representative Quantitative Data for Boc-SPPS (utilizing Boc-beta-Alanine Benzyl Ester)

ParameterTypical ValueMethod of Determination
Resin Loading Efficiency0.5 - 0.8 mmol/gQuantitative amino acid analysis
Per-cycle Coupling Efficiency>99%Kaiser (Ninhydrin) Test
Overall Crude Peptide Yield60 - 80%Gravimetric analysis
Final Peptide Purity (after HPLC)>95%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Table 2: Representative Quantitative Data for Fmoc-SPPS (utilizing Fmoc-beta-Alanine)

ParameterTypical ValueMethod of Determination
Per-cycle Coupling Efficiency>99.5%UV monitoring of Fmoc deprotection
Deprotection Time per cycle5-20 minutesUV monitoring
Crude Peptide Purity85-95%RP-HPLC
Final Peptide Yield20-40%Gravimetric analysis
Final Purity (Post-HPLC)>98%RP-HPLC

Key Differences and Performance Considerations

Featurebeta-Alanine Benzyl Ester (in Boc-SPPS)Fmoc-beta-Alanine (in Fmoc-SPPS)
SPPS Strategy Boc/Bzl (tert-butyloxycarbonyl/benzyl)Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl)
N-α Protection Boc groupFmoc group
C-terminal Protection Benzyl EsterTypically linked to a resin with an acid-labile linker
Deprotection Chemistry Acid-labile (TFA for Boc, strong acid like HF for final cleavage)Base-labile (e.g., 20% piperidine in DMF)
Orthogonality Not fully orthogonal as both Boc and benzyl groups are acid-labile, but their lability differs significantly.Fully orthogonal; Fmoc is base-labile while side-chain protecting groups are acid-labile.
Side Reactions Potential for tert-butylation of sensitive residues (e.g., Trp, Met) during Boc deprotection.[1]Risk of aspartimide formation in sequences containing aspartic acid.[2] Fmoc-beta-Alanine itself is a known impurity in other Fmoc-amino acids due to Lossen rearrangement during synthesis of the building block.[2][3][4][5]
Process Mildness Harsher conditions, particularly the final cleavage with HF.Milder conditions, compatible with sensitive modifications like phosphorylation and glycosylation.[2][6]
Automation Can be automated, but requires handling of corrosive TFA in each cycle.Easily automated, with the advantage of UV monitoring for deprotection steps.[6]

Experimental Protocols

Protocol 1: Incorporation of Boc-beta-Alanine Benzyl Ester in Boc-SPPS

This protocol outlines the attachment of the first amino acid, Boc-beta-Alanine, to a Merrifield resin and a standard Boc-SPPS cycle.

A. Attachment to Merrifield Resin (Cesium Salt Method)

  • Preparation of Cesium Salt: Dissolve Boc-beta-Alanine (1.2 eq. relative to resin substitution) in ethanol. Add water and titrate to pH 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃). Evaporate to dryness.

  • Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for at least 30 minutes.

  • Esterification: Wash the resin with N,N-Dimethylformamide (DMF). Add the dried Boc-beta-Alanine cesium salt dissolved in DMF to the resin. Heat the mixture at 50°C overnight.

  • Washing: Wash the resin sequentially with DMF, DMF/water, DMF, DCM, and methanol. Dry the resin under vacuum.

B. Standard Boc-SPPS Cycle

  • N-α-Boc Deprotection: Swell the peptide-resin in DCM. Treat with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Neutralization: Wash with DCM. Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • Amino Acid Coupling (DCC/HOBt Method): In a separate vessel, dissolve the next Boc-protected amino acid (3 eq.) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF. Add this solution to the resin, followed by N,N'-dicyclohexylcarbodiimide (DCC) (3 eq.) in DCM. Agitate for 2-4 hours.

  • Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Wash the resin with DMF and DCM to prepare for the next cycle.

Protocol 2: Incorporation of Fmoc-beta-Alanine in Fmoc-SPPS

This protocol describes a standard cycle for the incorporation of Fmoc-beta-Alanine.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Coupling (HBTU/DIEA Method): In a separate vessel, dissolve Fmoc-beta-Alanine (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIEA (6-10 eq.) to activate the amino acid. Add the activation mixture to the resin and agitate for 1-2 hours.

  • Monitoring and Washing: Monitor the coupling reaction using the Kaiser test. A negative test (beads remain colorless or yellow) indicates complete coupling. Wash the resin with DMF and DCM.

Mandatory Visualizations

Boc_SPPS_Workflow start Start: Boc-β-Ala-Benzyl-Resin deprotection N-α-Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, DCC/HOBt) neutralization->coupling wash Wash (DCM/DMF) coupling->wash cycle_end Repeat Cycle or Final Cleavage wash->cycle_end cycle_end->deprotection Next Amino Acid final_cleavage Final Cleavage (HF) cycle_end->final_cleavage End of Synthesis Fmoc_SPPS_Workflow start Start: Resin-Linker-Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-β-Ala, HBTU/DIEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 cycle_end Repeat Cycle or Final Cleavage wash2->cycle_end cycle_end->deprotection Next Amino Acid final_cleavage Final Cleavage (TFA Cocktail) cycle_end->final_cleavage End of Synthesis Orthogonality_Comparison cluster_boc Boc/Bzl Strategy cluster_fmoc Fmoc/tBu Strategy boc_na N-α-Boc tfa TFA (mild acid) boc_na->tfa Removed bzl_sc Side-Chain-Bzl / C-term-Bzl bzl_sc->tfa Stable hf HF (strong acid) bzl_sc->hf Removed fmoc_na N-α-Fmoc piperidine Piperidine (base) fmoc_na->piperidine Removed tfa_cleavage TFA (acid) fmoc_na->tfa_cleavage Stable tbu_sc Side-Chain-tBu tbu_sc->piperidine Stable tbu_sc->tfa_cleavage Removed

References

A Researcher's Guide to Carboxyl Protecting Groups: Comparing the Stability of Benzyl Esters to Methyl, Ethyl, and Tert-Butyl Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a carboxyl protecting group is a critical decision that can significantly impact the success of a multi-step organic synthesis. The stability of these groups under various reaction conditions dictates their suitability for a given synthetic route, ensuring that the carboxylic acid moiety remains masked until its desired unmasking. This guide provides an objective comparison of the stability of the benzyl ester protecting group against other commonly used alternatives—methyl, ethyl, and tert-butyl esters—supported by experimental data and detailed methodologies.

The Principle of Orthogonal Protection in Synthesis

At the heart of protecting group strategy is the concept of orthogonality. Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under distinct chemical conditions.[1][2] This principle is fundamental in the synthesis of complex molecules, such as peptides and natural products, where multiple functional groups require protection.[1][3] The choice of a carboxyl protecting group is therefore not made in isolation but is intrinsically linked to the other protecting groups present in the molecule and the planned sequence of chemical transformations.[3]

Comparative Stability of Common Carboxyl Protecting Groups

The stability of an ester protecting group is not absolute and is highly dependent on the specific chemical environment. The following sections and tables summarize the stability of benzyl, methyl, ethyl, and tert-butyl esters under common deprotection conditions: acidic, basic, and hydrogenolytic cleavage.

Benzyl Esters (Bn)

Benzyl esters are a popular choice for carboxyl protection due to their general stability under both acidic and basic conditions.[3][4] Their primary mode of cleavage is through catalytic hydrogenolysis, a mild and neutral method that is compatible with a wide range of functional groups.[3][5] However, functional groups susceptible to reduction, such as alkenes or alkynes, may not be compatible with this deprotection strategy.[3] Strong acids can also cleave benzyl esters, though this is less common.[6]

Methyl and Ethyl Esters (Me, Et)

Methyl and ethyl esters are among the simplest and most common carboxyl protecting groups. Their stability is generally moderate, and they are readily cleaved by base-catalyzed hydrolysis (saponification).[4][7] While stable under mild acidic conditions, they can be cleaved by strong acids.[3] The relative rate of hydrolysis under basic conditions is influenced by steric hindrance, with methyl esters hydrolyzing faster than ethyl esters.[4]

Tert-Butyl Esters (t-Bu)

Tert-butyl esters are highly valued for their stability under basic and nucleophilic conditions.[3][4] Their cleavage is most effectively achieved under acidic conditions, proceeding through a stable tertiary carbocation intermediate.[8] This specific lability makes them an excellent orthogonal protecting group to base-labile and hydrogenolysis-labile groups.[3]

Data Presentation: Quantitative Comparison of Ester Stability

The following table summarizes the relative stability of common carboxyl protecting groups under various deprotection conditions. The data is compiled from multiple sources and is intended to provide a comparative overview. Specific reaction rates can be highly substrate-dependent.

Protecting GroupDeprotection ConditionsStability/LabilityHalf-life (t₁/₂) under Basic Conditions (LiOH/THF:H₂O)
Benzyl Ester (Bn) Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Labile16 min (Benzyl Benzoate)[9][10]
Strong Acid (e.g., HBr/AcOH)Labile[6]
Basic (e.g., LiOH, NaOH)Generally Stable[3][4]
Methyl Ester (Me) Basic (e.g., LiOH, NaOH)Labile[4]14 min (Methyl Benzoate)[9][10]
Strong Acid (e.g., conc. HCl)Labile[3]
HydrogenolysisStable
Ethyl Ester (Et) Basic (e.g., LiOH, NaOH)Labile[4]14 min (Ethyl Benzoate)[9][10]
Strong Acid (e.g., conc. HCl)Labile[3]
HydrogenolysisStable
Tert-Butyl Ester (t-Bu) Acidic (e.g., TFA, HCl)Labile[3][8]Generally Stable[4]
Basic (e.g., LiOH, NaOH)Generally Stable[3][4]
HydrogenolysisStable

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and selective removal of protecting groups.

Protocol 1: Deprotection of Benzyl Esters via Catalytic Hydrogenolysis

Objective: To selectively cleave a benzyl ester in the presence of acid- and base-sensitive functional groups.

Materials:

  • Benzyl ester-protected compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (or other suitable solvent like ethyl acetate or THF)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the benzyl ester-protected compound in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Secure a hydrogen-filled balloon to the reaction flask or place the reaction under a hydrogen atmosphere in a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.[1]

Protocol 2: Deprotection of Methyl/Ethyl Esters via Base-Catalyzed Hydrolysis

Objective: To cleave a methyl or ethyl ester using basic conditions.

Materials:

  • Methyl or ethyl ester-protected compound

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Methanol (or THF) and water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester-protected compound in a mixture of methanol and water.

  • Add a solution of LiOH or NaOH (typically 1.1-2.0 equivalents).

  • Stir the reaction mixture at room temperature. The reaction may be gently heated to increase the rate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and acidify to a pH of ~3 with 1 M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Deprotection of Tert-Butyl Esters via Acid-Catalyzed Cleavage

Objective: To selectively remove a tert-butyl ester in the presence of base-sensitive or hydrogenation-sensitive groups.

Materials:

  • Tert-butyl ester-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavenger such as triisopropylsilane (TIS)

Procedure:

  • Dissolve the tert-butyl ester-protected compound in DCM.

  • Add TFA (typically in a 1:1 ratio with DCM). If the substrate contains functional groups susceptible to alkylation by the tert-butyl cation (e.g., tryptophan or methionine residues), add a scavenger like TIS (e.g., 95:2.5:2.5 TFA:DCM:TIS).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • The crude carboxylic acid can then be purified by an appropriate method.[8]

Mandatory Visualization: Selecting a Carboxyl Protecting Group

The choice of a carboxyl protecting group is a critical step in planning a synthetic route. The following diagram, generated using the DOT language, illustrates a logical workflow for selecting an appropriate protecting group based on the stability of other functional groups and planned reaction conditions.

G start Start: Need to Protect a Carboxylic Acid q1 Are there any hydrogenation-sensitive groups (e.g., alkenes, alkynes, Cbz) in the molecule? start->q1 q2 Are subsequent reaction steps acidic? q1->q2 No q4 Is mild, neutral deprotection required? q1->q4 Yes q3 Are subsequent reaction steps basic? q2->q3 No pg_tbu Consider tert-Butyl (t-Bu) Ester q2->pg_tbu Yes q3->pg_tbu No pg_me_et Consider Methyl (Me) or Ethyl (Et) Ester q3->pg_me_et Yes pg_bn Consider Benzyl (Bn) Ester q4->pg_bn Yes dep_h2 Deprotection: Catalytic Hydrogenolysis pg_bn->dep_h2 dep_acid Deprotection: Acidic Conditions (e.g., TFA) pg_tbu->dep_acid dep_base Deprotection: Basic Hydrolysis (e.g., LiOH) pg_me_et->dep_base

Decision workflow for selecting a carboxyl protecting group.

References

Decoding Beta-Alanine Peptides: A Comparative Guide to MS/MS Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is paramount. The incorporation of non-proteinogenic amino acids like beta-alanine (β-Ala) presents unique challenges for sequence confirmation by tandem mass spectrometry (MS/MS). This guide provides an objective comparison of mass spectrometric methodologies for validating peptide sequences containing beta-alanine, supported by experimental data and detailed protocols to ensure accurate and reproducible results.

The unique structure of beta-alanine, an isomer of the proteinogenic alpha-alanine (α-Ala), influences peptide fragmentation patterns in MS/MS analysis. Understanding these specific fragmentation pathways is crucial for confident sequence validation and distinguishing between isomeric peptides.

Distinguishing α-Alanine and β-Alanine Containing Peptides by CID

Collision-Induced Dissociation (CID) is a widely used fragmentation technique that provides valuable structural information for peptides. Studies on isomeric dipeptides have revealed distinct fragmentation patterns that allow for the differentiation of α-Ala and β-Ala residues.

Peptides containing an N-terminal β-Ala residue exhibit a characteristic loss of an imine.[1] Furthermore, the formation of lactam ions at m/z 72 is a unique diagnostic marker for the presence of a β-Ala residue within a peptide.[1] For more complex sequences, multi-stage fragmentation (MS³) experiments can provide additional clarity. Specifically, MS³ analysis of y₁ and b₂ ions can help to identify the C-terminal residue and differentiate between peptide isomers.[1]

Comparison of Fragmentation Techniques for Beta-Alanine Peptide Analysis

While CID is informative, other fragmentation methods such as Higher-Energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD) offer alternative and often complementary data for peptide sequencing. The choice of fragmentation technique can significantly impact the quality of the MS/MS spectrum and the confidence of peptide identification.

Fragmentation TechniquePrincipleAdvantages for β-Ala PeptidesDisadvantages for β-Ala Peptides
Collision-Induced Dissociation (CID) Low-energy collisions with an inert gas to induce fragmentation primarily at the peptide backbone.Generates diagnostic fragment ions for N-terminal β-Ala (imine loss, lactam ion at m/z 72).[1] Well-established and widely available.Can produce complex spectra with extensive neutral losses, potentially complicating interpretation for longer peptides. May not be efficient for peptides with high charge states.
Higher-Energy Collisional Dissociation (HCD) Beam-type CID performed in a high-resolution mass analyzer, leading to fragmentation with higher energy.Often provides more fragment ions and better sequence coverage for doubly charged peptides compared to CID.[2] The higher energy can lead to more informative side-chain cleavages.May result in the loss of labile post-translational modifications, although this is less of a concern for synthetic peptides without such modifications.
Electron Transfer Dissociation (ETD) Fragmentation is induced by transferring an electron to a multiply protonated peptide, causing cleavage of the N-Cα bond.Particularly effective for peptides with higher charge states (>2+).[2][3] Preserves labile modifications and is less dependent on peptide sequence for fragmentation efficiency. Can provide complementary c- and z-type fragment ions.Generally less efficient for doubly charged peptides.[2] Can have a slower scan rate compared to CID and HCD.[4]

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

A standard protocol for preparing synthetic peptides for LC-MS/MS analysis is as follows:

  • Reconstitution: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water or a water/acetonitrile mixture, to a stock concentration of 1 mg/mL.

  • Dilution: Dilute the stock solution with 0.1% formic acid in water to a final concentration suitable for injection (e.g., 1-10 pmol/µL).

  • LC-MS/MS Analysis: Inject the diluted peptide solution onto a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.

Generic LC-MS/MS Method for Peptide Sequencing
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over a suitable time (e.g., 30-60 minutes) at a flow rate of approximately 300 nL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 350-1500 m/z).

    • MS/MS Scan (Data-Dependent Acquisition): Select the most intense precursor ions from the MS1 scan for fragmentation using CID, HCD, or ETD.

    • Dynamic Exclusion: Employ dynamic exclusion to prevent repeated fragmentation of the same precursor ion.

Visualizing the Workflow and Fragmentation

Experimental Workflow for Beta-Alanine Peptide Validation

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Synthetic Peptide (containing β-Ala) Reconstitution Reconstitution (0.1% Formic Acid) Peptide_Synthesis->Reconstitution Dilution Dilution for MS Reconstitution->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Selection) LC_Separation->MS1_Scan Fragmentation Fragmentation (CID, HCD, or ETD) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) Fragmentation->MS2_Scan Sequence_Validation Sequence Validation (Fragment Ion Matching) MS2_Scan->Sequence_Validation Isomer_Differentiation Isomer Differentiation (Diagnostic Ions) Sequence_Validation->Isomer_Differentiation

Figure 1. A schematic of the experimental workflow for the validation of a synthetic peptide containing beta-alanine.

Fragmentation of a Peptide Containing N-terminal Beta-Alanine

fragmentation_pathway cluster_peptide Precursor Ion: [β-Ala-Xaa-Yaa-Zaa+H]+ cluster_fragments Characteristic CID Fragments Peptide H₂N-CH₂-CH₂-CO-NH-CHR¹-CO-NH-CHR²-CO-NH-CHR³-COOH Imine_Loss [M+H - CH₂=NH]+ Peptide->Imine_Loss Diagnostic Loss Lactam Lactam Ion (m/z 72) Peptide->Lactam Specific Fragment b_ions b-series ions Peptide->b_ions y_ions y-series ions Peptide->y_ions

References

Assessing the Impact of β-Alanine Incorporation on Peptide Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as β-alanine, into peptide sequences represents a powerful strategy in medicinal chemistry and materials science. This modification can profoundly influence peptide conformation, stability, and biological activity. This guide provides an objective comparison of the structural and functional consequences of substituting a standard α-amino acid with β-alanine, supported by experimental data from various analytical techniques.

Data Presentation: A Comparative Analysis

The introduction of a β-alanine residue alters the peptide backbone by inserting an additional methylene group. This seemingly minor change has significant repercussions for local and global peptide structure. The following table summarizes key quantitative data comparing peptides with and without β-alanine incorporation.

Parameterα-Amino Acid Containing Peptideβ-Alanine Containing PeptideImpact of β-Alanine Incorporation
Backbone Dihedral Angles
φ (phi)Typically -150° to -50° (β-sheet/α-helix)More varied; can adopt both gauche (-60°) and trans (180°) conformations around the Cα-Cβ bond.Increased conformational flexibility; allows for unique folds not accessible to α-peptides.
ψ (psi)Typically -70° to +160° (β-sheet/α-helix)Also shows wider variation depending on neighboring residues and local structure.Contributes to the formation of novel secondary structures.
ω (omega)~180° (trans) or ~0° (cis)Predominantly trans (~180°).Similar preference for the trans peptide bond.
Hydrogen Bonding
i to i+4 (α-helix)Common, with H-bond distances of ~2.0 Å.Less common; disrupts α-helical propensity.Destabilizes α-helical structures.
i to i+3 (310-helix/turns)Present in tighter helical turns.Can participate in various turn structures.Promotes the formation of various β-turns.
Inter-strand (β-sheet)Key for β-sheet formation, with H-bond distances of ~2.0 Å.Can participate in β-sheet-like structures, but with altered geometry.Can induce or disrupt β-sheet formation depending on the context.
Secondary Structure Propensity
α-HelixFavored by many α-amino acids (e.g., Alanine, Leucine).Generally disrupts α-helical structures.Acts as an "α-helix breaker."
β-TurnPromoted by specific sequences (e.g., Pro-Gly).Strong promoter of various β-turn conformations.Can be used to design specific turn structures.
Thermal Stability
Melting Temperature (Tm)Varies depending on sequence and structure.Can either increase or decrease Tm.Effect is context-dependent; can enhance stability by promoting compact, well-ordered structures or decrease it by disrupting favorable interactions.
Spectroscopic Properties
NMR Chemical Shifts (1H, 13C)Well-characterized for all standard residues.Distinct chemical shifts for the additional methylene protons and carbons provide unique spectroscopic signatures.Allows for unambiguous identification and conformational analysis of the β-alanine residue.
FTIR Amide I Band~1655 cm-1 (α-helix), ~1630 cm-1 (β-sheet).Can cause shifts in the Amide I band, reflecting changes in secondary structure.Provides a sensitive probe for conformational changes upon β-alanine incorporation.

Experimental Protocols

The structural and functional characterization of β-alanine-containing peptides relies on a suite of biophysical and analytical techniques. Detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing both natural and modified peptides.[1][2][3]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide for C-terminal amides, Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either α or β) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form the peptide bond.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[4][5][6][7]

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH) or a buffered aqueous solution (e.g., 90% H₂O/10% D₂O with a phosphate buffer) to a concentration of 1-5 mM.[6]

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the peptide.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify through-bond correlations between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled peptides (¹³C, ¹⁵N), acquire HSQC spectra to resolve resonance overlap and aid in backbone and side-chain assignments.

  • Resonance Assignment: Use the combination of TOCSY, COSY, and HSQC spectra to assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.

  • Structure Calculation: Use the distance restraints from the NOESY spectrum and dihedral angle restraints derived from coupling constants and chemical shifts to calculate a family of 3D structures that are consistent with the experimental data.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.[8][9][10][11][12]

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type and concentration) to find conditions that yield well-ordered crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.[8][9]

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.

  • Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. Rotate the crystal and collect the diffraction pattern on a detector.[12]

  • Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: Determine the initial phases of the diffraction data (e.g., by molecular replacement or experimental phasing) to generate an initial electron density map. Build an atomic model of the peptide into the electron density map and refine the model against the experimental data to obtain the final high-resolution structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[13][14][15][16][17]

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.[13][14]

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas and allow the lamp to warm up.

  • Blank Measurement: Record a baseline spectrum of the buffer alone in a quartz cuvette (typically 1 mm path length).

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions as the blank.

  • Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of the peptide. Convert the data from millidegrees to mean residue ellipticity.

  • Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) to estimate the percentages of α-helix, β-sheet, β-turn, and random coil structures.

Mandatory Visualizations

Experimental Workflow for Assessing β-Alanine Impact

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis cluster_comparison Comparative Assessment Peptide_Design Peptide Design (α vs β-analogs) SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification RP-HPLC Purification SPPS->Purification MS_Analysis Mass Spectrometry (Verification) Purification->MS_Analysis NMR NMR Spectroscopy (Solution Structure) MS_Analysis->NMR XRay X-ray Crystallography (Solid-State Structure) MS_Analysis->XRay CD Circular Dichroism (Secondary Structure) MS_Analysis->CD Thermal_Stability Thermal Stability Assay (e.g., DSC) MS_Analysis->Thermal_Stability Biological_Assay Biological Activity Assay MS_Analysis->Biological_Assay Structural_Comparison Structural Comparison (Dihedral angles, H-bonds) NMR->Structural_Comparison XRay->Structural_Comparison CD->Structural_Comparison Stability_Comparison Stability Comparison (Tm values) Thermal_Stability->Stability_Comparison Activity_Comparison Activity Comparison Biological_Assay->Activity_Comparison

Caption: Workflow for assessing the impact of β-alanine incorporation.

β-Alanine Activated MRGPRD Signaling Pathway

β-Alanine has been identified as an agonist for the Mas-related G protein-coupled receptor D (MRGPRD), which is expressed in sensory neurons and is involved in itch and pain sensation.[18][19][20][21][22] Activation of MRGPRD by β-alanine initiates a downstream signaling cascade.

G bAla β-Alanine MRGPRD MRGPRD bAla->MRGPRD binds to Gq Gαq MRGPRD->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IKK IKK Complex PLC->IKK activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates to IL6 IL-6 Release NFkB_nuc->IL6 induces

Caption: β-Alanine signaling through the MRGPRD receptor.[19]

References

A Comparative Guide to Purity Assessment of Crude Peptides Synthesized with β-Alanine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating β-alanine, the choice of protecting group strategy is a critical determinant of the final product's purity and yield. This guide provides an objective comparison of using β-Alanine Benzyl Ester (a component of the Boc/Bzl strategy) versus the more common Fmoc-β-Alanine-OH (used in the Fmoc/tBu strategy) for the solid-phase peptide synthesis (SPPS) of β-alanine-containing peptides. The comparison is supported by a summary of expected performance, potential impurity profiles, and detailed experimental protocols for purity assessment.

Comparative Analysis: Boc-β-Alanine-OBzl vs. Fmoc-β-Alanine-OH

The selection between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies for peptide synthesis has significant implications for the purity of the crude product. When incorporating β-alanine, using Boc-β-Alanine-OBzl as part of a Boc/Bzl strategy offers distinct advantages and disadvantages compared to using Fmoc-β-Ala-OH in an Fmoc/tBu strategy.

The Boc strategy is well-regarded for its ability to synthesize long or hydrophobic peptides that are prone to aggregation.[1] The strong acidic conditions used for deprotection can help to break up secondary structures that may form during synthesis.[1] Conversely, the Fmoc strategy is favored for its milder deprotection conditions, which are compatible with a wider range of sensitive functional groups and linkers.[1] This generally leads to a higher crude purity and fewer side products.[1]

It is important to note that Fmoc-β-Ala-OH is often identified as an impurity in other Fmoc-protected amino acids, arising from a Lossen-type rearrangement during the manufacturing process.[2][3] This highlights the importance of using high-purity reagents to avoid unintentional incorporation of β-alanine.

Table 1: Performance Comparison of Boc-β-Alanine-OBzl vs. Fmoc-β-Alanine-OH in SPPS

ParameterBoc-β-Alanine-OBzl (Boc/Bzl Strategy)Fmoc-β-Alanine-OH (Fmoc/tBu Strategy)Key Considerations
Nα-Deprotection Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)The harsh acidic conditions of the Boc strategy may lead to side reactions with sensitive residues, while the basic conditions of the Fmoc strategy can cause issues like aspartimide formation.[2][4]
Typical Crude Peptide Purity 70-85%85-95%The milder conditions of the Fmoc strategy generally result in a cleaner crude product.[1]
Overall Crude Peptide Yield 60-80%Higher than Boc strategy, but sequence dependentYield is highly dependent on the peptide sequence, length, and coupling efficiency.[5][6]
Potential for Side Reactions - Acid-catalyzed side reactions- Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during deprotection.- Aspartimide formation, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[4]- Diketopiperazine formation at the dipeptide stage.The choice of strategy should consider the peptide sequence to minimize known side reactions.
Final Purity (Post-HPLC) >98%>98%Both methods are capable of producing high-purity peptides after chromatographic purification.[1]

Experimental Protocols for Purity Assessment

Accurate assessment of crude peptide purity is essential for optimizing synthesis and purification strategies. The following are detailed protocols for the most common analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for determining the purity of synthetic peptides.[7] The separation is based on the hydrophobicity of the peptide and its impurities.

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of 1 mg/mL.

    • Vortex the sample to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A standard analytical HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column is typically used for peptide analysis (e.g., 4.6 x 150 mm or 4.6 x 250 mm with a particle size of 3-5 µm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C (elevated temperatures can improve peak shape for hydrophobic peptides).

    • Detection Wavelength: 214 nm or 220 nm (for detection of the peptide bond).

    • Injection Volume: 10-20 µL.

    • Gradient: A typical starting gradient is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. This can be optimized to improve the resolution of the target peptide from its impurities.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the crude peptide by dividing the peak area of the target peptide by the total area of all peaks, expressed as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the confirmation of the target peptide's molecular weight and the identification of impurities.[8]

Protocol:

  • Sample Preparation and LC Separation:

    • Follow the same sample preparation and HPLC conditions as described above, with one key difference in the mobile phase.

    • Mobile Phase Modification: Replace TFA with 0.1% formic acid in both Mobile Phase A and B, as TFA can cause ion suppression in the mass spectrometer.[8]

  • Mass Spectrometry Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the peptide and its potential impurities.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z value of the target peptide.

    • Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights.

    • Compare the observed molecular weights with the theoretical masses of the target peptide and expected side products (e.g., deletion sequences, truncated sequences, or products of side-chain reactions).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of peptides, providing detailed information about the chemical environment of each atom.

Protocol:

  • Sample Preparation:

    • Dissolve 1-5 mg of the crude peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • For samples dissolved in D₂O, the pH should be adjusted to below 7.5 if observation of amide protons is desired.

    • Add a small amount of a reference standard (e.g., TSP or DSS) for chemical shift calibration.

  • NMR Spectrometer and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • Experiments:

      • 1D ¹H NMR: Provides a general overview of the sample's composition and can be used to identify major components and impurities.

      • 2D NMR (e.g., COSY, TOCSY, NOESY): Used for the complete assignment of proton resonances and to determine the three-dimensional structure of the peptide.

      • ¹³C NMR: Provides information about the carbon skeleton of the peptide.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative amounts of the target peptide and any impurities.

    • Analyze the 2D NMR spectra to confirm the amino acid sequence and identify any structural modifications or isomers.

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for peptide purity assessment and the logical differences between the Boc and Fmoc synthesis strategies.

Peptide_Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment cluster_results Results SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Lyophilization Lyophilization Cleavage->Lyophilization Crude_Peptide Crude Peptide Sample Lyophilization->Crude_Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC LCMS LC-MS Analysis Crude_Peptide->LCMS NMR NMR Spectroscopy Crude_Peptide->NMR Purity Purity (%) HPLC->Purity Identity Molecular Weight Confirmation LCMS->Identity Impurities Impurity Profile LCMS->Impurities NMR->Identity NMR->Impurities

Caption: Experimental workflow from peptide synthesis to purity assessment.

Boc_vs_Fmoc_Strategy cluster_boc Boc/Bzl Strategy for β-Alanine Incorporation cluster_fmoc Fmoc/tBu Strategy for β-Alanine Incorporation Boc_Start Start with Boc-β-Ala-OBzl Boc_Deprotection Nα-Deprotection: TFA in DCM Boc_Start->Boc_Deprotection Boc_Coupling Coupling Boc_Deprotection->Boc_Coupling Boc_Final_Cleavage Final Cleavage: Strong Acid (e.g., HF) Boc_Coupling->Boc_Final_Cleavage Fmoc_Start Start with Fmoc-β-Ala-OH Fmoc_Deprotection Nα-Deprotection: Piperidine in DMF Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Coupling Fmoc_Deprotection->Fmoc_Coupling Fmoc_Final_Cleavage Final Cleavage: TFA Fmoc_Coupling->Fmoc_Final_Cleavage

References

A Comparative Guide to Coupling Reagents for the Synthesis of β-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amino acid esters is a crucial aspect of peptide chemistry and drug discovery. β-Alanine benzyl ester p-toluenesulfonate is a valuable building block, and the choice of coupling reagent for its synthesis significantly impacts reaction efficiency, yield, and purity. This guide provides an objective comparison of four widely used coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The comparison is supported by experimental data adapted from the synthesis of the analogous Boc-L-Alanine benzyl ester, as the principles of reactivity are directly comparable.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is a critical step that influences not only the yield and reaction time but also the purification strategy. The following table summarizes the performance of the four coupling reagents in the synthesis of Boc-Alanine benzyl ester, which serves as a reliable proxy for the synthesis of Boc-β-Alanine benzyl ester.

Coupling ReagentAdditiveTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
DCC DMAP (cat.)85-954-12Cost-effective and widely used.Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[1]
EDC HOBt/DMAP (cat.)90-982-8Water-soluble carbodiimide and byproduct, simplifying workup.[1]Can be less effective for sterically hindered substrates without additives.[1]
HBTU DIPEA>951-4High efficiency, fast reaction times, and reduced risk of racemization.Higher cost compared to carbodiimides.
HATU DIPEA>980.5-2The most powerful reagent, ideal for challenging couplings, with minimal racemization.[1]The highest cost among the compared reagents.

Experimental Protocols

The following are standardized protocols for the synthesis of β-Alanine Benzyl Ester p-Toluenesulfonate, starting from Boc-β-Alanine. Each protocol consists of two main stages: the coupling reaction to form Boc-β-Alanine benzyl ester, followed by the deprotection of the Boc group and formation of the p-toluenesulfonate salt.

Generalized Workflow

The overall synthetic strategy involves the activation of the carboxylic acid of Boc-β-Alanine by a coupling reagent, followed by nucleophilic attack by benzyl alcohol to form the ester. The final step is the removal of the Boc protecting group and the formation of the title compound.

cluster_coupling Coupling Reaction cluster_deprotection Deprotection & Salt Formation Boc-β-Alanine Boc-β-Alanine Coupling_Reagent Coupling_Reagent Boc-β-Alanine->Coupling_Reagent Activation Benzyl_Alcohol Benzyl_Alcohol Boc-β-Alanine_Benzyl_Ester Boc-β-Alanine_Benzyl_Ester Benzyl_Alcohol->Boc-β-Alanine_Benzyl_Ester Coupling_Reagent->Boc-β-Alanine_Benzyl_Ester Esterification TFA 1. TFA 2. p-TsOH Boc-β-Alanine_Benzyl_Ester->TFA Final_Product β-Alanine Benzyl Ester p-Toluenesulfonate TFA->Final_Product cluster_carbodiimide Carbodiimide Workflow (DCC, EDC) cluster_uronium Uronium/Aminium Salt Workflow (HBTU, HATU) cluster_common Common Steps A1 Combine Boc-β-Ala, Benzyl Alcohol, & Additive A2 Cool to 0°C A1->A2 A3 Add Carbodiimide A2->A3 A4 Stir at RT (2-12h) A3->A4 C1 Workup & Purification A4->C1 B1 Combine Boc-β-Ala & Base (DIPEA) B2 Pre-activation with HBTU/HATU B1->B2 B3 Add Benzyl Alcohol B2->B3 B4 Stir at RT (0.5-4h) B3->B4 B4->C1 C2 Deprotection & Salt Formation C1->C2

References

Safety Operating Guide

beta-Alanine Benzyl Ester p-Toluenesulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of beta-Alanine Benzyl Ester p-Toluenesulfonate, catering to researchers, scientists, and drug development professionals. The following procedures are based on currently available safety data sheets and are intended to supplement, not replace, institutional and regulatory guidelines.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Appropriate chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or long-sleeved clothing to prevent skin contact.[1]

Engineering Controls:

  • Work in a well-ventilated area to avoid inhalation of any dust.[1][2]

  • Use a local exhaust ventilation system if available.[3]

  • An emergency eyewash station and safety shower should be readily accessible.[3]

General Handling Advice:

  • Avoid formation of dust.[1][2][4]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Avoid ingestion and inhalation.[1][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Physical and Chemical Properties Relevant to Disposal

Understanding the physical and chemical properties of a substance is fundamental to its safe disposal.

PropertyValueSource
Physical State Solid[1][4]
Appearance No information available, though one source describes a related compound as "White"
Odor No information available[1][4]
Melting Point/Range 138 - 139 °C / 280.4 - 282.2 °F[1][4]
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a manner that prevents environmental release and complies with all applicable regulations.

1. Containment of Spills:

  • In case of a spill, ensure the area is well-ventilated.[1][2]

  • Wearing appropriate PPE, carefully sweep up the solid material.[1][2][4]

  • Avoid actions that could generate dust.[1][2][4]

2. Collection and Storage of Waste:

  • Place the collected material into a suitable, labeled, and tightly closed container for disposal.[1][2][4]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

3. Final Disposal:

  • This material should not be released into the environment.[1][4] Do not empty into drains.[1]

  • Disposal must be conducted in accordance with all federal, state, and local environmental regulations.

  • It is highly recommended to contact a licensed professional waste disposal service to ensure proper disposal.

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The recommended procedure is physical containment and disposal via a certified waste management company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Disposal A Assess Risks & Review SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Well-Ventilated Area B->C Proceed with Caution D Avoid Dust Formation C->D E Sweep/Shovel into a Suitable Labeled Container D->E F Store Waste Securely E->F G Do Not Dispose in Drain or Trash F->G H Contact Licensed Disposal Service G->H I Dispose According to Regulations H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling beta-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: beta-Alanine Benzyl Ester p-Toluenesulfonate

For Immediate Use by Research, Scientific, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS RN: 27019-47-2). Adherence to these procedures is paramount for ensuring laboratory safety and the integrity of your research. While this substance is not classified as hazardous under Regulation (EC) No 1272/2008, good laboratory practices for chemical handling should always be followed.[1]

Section 1: Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, the use of appropriate personal protective equipment is a fundamental laboratory safety practice to prevent contact and ensure safety.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles compliant with EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]To protect eyes from dust particles and potential splashes of solutions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3]To prevent skin contact with the compound.
Body Protection A standard laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required with adequate ventilation. If dust is generated, a NIOSH/MSHA-approved respirator should be used.To prevent inhalation of the powdered compound.
Section 2: Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and maintain the compound's stability.

2.1 Storage and Stability

Proper storage is essential for maintaining the integrity of the compound.

Table 2: Storage Conditions

ConditionSpecificationRationale
Temperature Store in a cool, shaded area.[1]To prevent degradation.
Atmosphere Keep container tightly closed and store under an inert gas.[1]To protect from moisture and air.[1]
Ventilation Store in a well-ventilated place.[2][4]To prevent the accumulation of any potential vapors.

2.2 Handling Protocol

  • Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and are wearing the appropriate PPE as outlined in Table 1. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood if there is a risk of dust formation.[5]

  • Weighing: To avoid creating dust, handle the solid compound carefully. Use a spatula to transfer the desired amount to a weighing boat.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring to ensure it dissolves completely.

  • Post-Handling: After handling, wash hands and face thoroughly.[1] Clean all equipment and the work area to prevent cross-contamination.

Section 3: Spill and Disposal Plan

Immediate and appropriate response to spills and proper disposal of waste are critical for laboratory and environmental safety.

3.1 Spill Cleanup Procedure

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2] You can cover the spill with a damp paper towel to help minimize dust.[6]

  • Cleanup:

    • For solid spills, after sweeping, wipe the area with a damp cloth.

    • Place all cleanup materials (e.g., paper towels, contaminated gloves) into a sealed bag for disposal as chemical waste.[7]

  • Decontamination: Clean the spill area with soap and water.

3.2 Waste Disposal Plan

All waste containing this compound should be handled as chemical waste.

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weighing boats, pipette tips, gloves) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container appropriate for chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All chemical waste must be disposed of in accordance with local, regional, and national regulations.[1][2] This should be handled by a licensed waste disposal company.[1]

Workflow for Handling and Disposal

Caption: Workflow for handling and disposal of the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.